molecular formula C9H13FO3 B1609971 Ethyl 1-fluoro-2-oxocyclohexanecarboxylate CAS No. 1578-70-7

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Cat. No.: B1609971
CAS No.: 1578-70-7
M. Wt: 188.2 g/mol
InChI Key: WBRNDLRGLOAFCQ-UHFFFAOYSA-N
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Description

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H13FO3 and its molecular weight is 188.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-fluoro-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO3/c1-2-13-8(12)9(10)6-4-3-5-7(9)11/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRNDLRGLOAFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448385
Record name Ethyl 1-fluoro-2-oxocyclohexanecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-70-7
Record name Ethyl 1-fluoro-2-oxocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-fluoro-2-oxocyclohexanecarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of ethyl 1-fluoro-2-oxocyclohexanecarboxylate, a fluorinated β-keto ester of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, chemical properties, reactivity, and potential applications. The strategic introduction of a fluorine atom at the α-position of a β-keto ester moiety creates a versatile building block for the synthesis of complex fluorinated molecules.[1][2]

Synthesis and Purification

The primary route for the synthesis of this compound involves the electrophilic fluorination of its non-fluorinated precursor, ethyl 2-oxocyclohexanecarboxylate. The reagent of choice for this transformation is typically 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™.[1][3] This reagent is favored for its effectiveness, relative safety, and ease of handling compared to other fluorinating agents like molecular fluorine.[4]

Synthesis of the Precursor: Ethyl 2-oxocyclohexanecarboxylate

The precursor, ethyl 2-oxocyclohexanecarboxylate, is readily prepared from cyclohexanone through a Claisen condensation reaction with diethyl carbonate.[5]

Experimental Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.6 mol) in dry tetrahydrofuran (THF), diethyl carbonate (1.2 mol) is added.

  • The mixture is heated to reflux for one hour.

  • A solution of cyclohexanone (0.48 mol) in dry THF is then added dropwise over 30 minutes.

  • The reaction mixture is refluxed for an additional 1.5 hours.

  • After cooling to room temperature, the reaction is carefully quenched with 3N hydrochloric acid.

  • The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Electrophilic Fluorination

The introduction of the fluorine atom at the α-position is achieved by the reaction of the enolate of ethyl 2-oxocyclohexanecarboxylate with an electrophilic fluorine source.

Experimental Protocol:

  • In a well-ventilated fume hood, ethyl 2-oxocyclohexanecarboxylate (1.0 equiv.) is dissolved in a suitable aprotic solvent such as acetonitrile.

  • A mild base, for example, sodium carbonate (1.2 equiv.), is added to the solution to facilitate enolate formation.

  • Selectfluor™ (1.1 equiv.) is added portion-wise to the stirred solution at room temperature. The reaction is exothermic and should be monitored.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Physicochemical Properties

PropertyEthyl 2-oxocyclohexanecarboxylateThis compound
Molecular Formula C₉H₁₄O₃C₉H₁₃FO₃
Molecular Weight 170.21 g/mol 188.20 g/mol
Appearance Clear colorless to pale yellow liquidPredicted: Colorless to pale yellow liquid
Boiling Point 106 °C at 11 mmHgPredicted: Higher than the precursor
Density ~1.06 g/mLPredicted: Higher than the precursor
Refractive Index ~1.477Predicted: Similar to the precursor
Solubility Soluble in most organic solventsPredicted: Soluble in most organic solvents
Calculated LogP Not available1.4009[6]
Topological Polar Surface Area (TPSA) 43.37 Ų43.37 Ų[6]

Spectroscopic Analysis

Spectroscopic data is crucial for the characterization of this compound. Based on the structure and data from similar compounds, the following spectral features are expected.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The presence of a fluorine atom will result in characteristic couplings in the ¹H, ¹³C, and ¹⁹F NMR spectra.

NucleusPredicted Chemical Shift (δ)MultiplicityCoupling Constants (J)Assignment
¹H NMR ~4.3 ppmQuartetJ ≈ 7.1 Hz-OCH₂ CH₃
~1.3 ppmTripletJ ≈ 7.1 Hz-OCH₂CH₃
~1.8 - 2.5 ppmMultipletCyclohexane ring protons
¹³C NMR ~200 ppmDoublet¹J(C-F) ≈ 180-200 HzC =O (ketone)
~168 ppmDoublet²J(C-F) ≈ 20-30 HzC =O (ester)
~95 ppmDoublet¹J(C-F) ≈ 180-200 HzC -F
~62 ppmSinglet-OCH₂ CH₃
~14 ppmSinglet-OCH₂CH₃
~20 - 40 ppmDoublets and SingletsCyclohexane ring carbons
¹⁹F NMR ~ -180 to -200 ppmMultipletF -C

Note: Predicted chemical shifts and coupling constants are estimates based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl groups and the C-F bond.

Wavenumber (cm⁻¹)IntensityAssignment
~1750-1735StrongC=O stretch (ester)
~1725-1705StrongC=O stretch (ketone)
~1200-1000StrongC-O stretch (ester)
~1100-1000StrongC-F stretch
~2950-2850MediumC-H stretch (aliphatic)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 188. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da), the entire ester group (-COOC₂H₅, 73 Da), and potentially the fluorine atom.

Proposed Fragmentation Pathway:

G M+ (m/z 188) M+ (m/z 188) m/z 143 [M - OC2H5]+ M+ (m/z 188)->m/z 143 - 45 m/z 115 [M - COOC2H5]+ M+ (m/z 188)->m/z 115 - 73 m/z 169 [M - F]+ M+ (m/z 188)->m/z 169 - 19 m/z 160 [M - C2H4]+ (McLafferty) M+ (m/z 188)->m/z 160 - 28 G cluster_0 Krapcho Decarboxylation Mechanism Start This compound Intermediate1 Enolate Intermediate Start->Intermediate1 Heat, LiCl, H2O Intermediate2 Carbanion Intermediate Intermediate1->Intermediate2 - CO2 Product 2-Fluorocyclohexanone Intermediate2->Product Protonation

Sources

An In-depth Technical Guide to the Structure, Synthesis, and Reactivity of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 1-fluoro-2-oxocyclohexanecarboxylate, a fluorinated carbocyclic β-keto ester of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom into this versatile scaffold imparts unique stereoelectronic properties that influence its conformation, reactivity, and potential biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's fundamental characteristics.

Molecular Structure and Conformational Analysis

This compound possesses a cyclohexane ring substituted with a fluorine atom and an ethyl carboxylate group at the C1 position, and a ketone at the C2 position. The presence of the α-fluoro substituent introduces a fascinating element of conformational complexity.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. The key structural question revolves around the preference of the fluorine atom for either an axial or equatorial position. This equilibrium is governed by a combination of steric and stereoelectronic effects, including the anomeric effect.[1]

In the gas phase, 2-fluorocyclohexanone, a related structure, shows a preference for the axial conformation of the fluorine atom.[1][2] However, in solution, the more polar equatorial conformer is favored, and this preference increases with the polarity of the solvent.[2] This is because the equatorial conformer has the C=O and C-F bond dipoles in a more aligned orientation, leading to a larger molecular dipole moment which is better stabilized by polar solvents.[2]

For this compound, the conformational equilibrium is further influenced by the ethyl ester group at the same position. It is anticipated that the principles governing 2-fluorocyclohexanone will largely apply, with the bulky ethyl ester group likely preferring the equatorial position to minimize steric hindrance. The final conformational preference of the fluorine atom will be a delicate balance between these competing steric and electronic factors.

Logical Relationship: Factors Influencing Conformational Equilibrium

cluster_ConformationalEquilibrium Conformational Equilibrium of this compound cluster_InfluencingFactors Influencing Factors Axial_F Axial Fluorine Conformer Equatorial_F Equatorial Fluorine Conformer Steric_Hindrance Steric Hindrance (Ester Group) Steric_Hindrance->Equatorial_F Favors Anomeric_Effect Anomeric Effect (Stereoelectronic) Anomeric_Effect->Axial_F Can Favor (Gas Phase) Solvent_Polarity Solvent Polarity Solvent_Polarity->Equatorial_F Favors (Polar Solvents)

Caption: Interplay of steric, electronic, and solvent effects on the conformation.

Spectroscopic Characterization (Predicted)

Table 1: Predicted Spectroscopic Data

Technique Key Features
¹H NMR - Ethyl Ester Protons: A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃). - Cyclohexane Protons: A complex multiplet region between 1.5 and 3.0 ppm. The protons on the carbon bearing the fluorine (C1) and adjacent carbons will show splitting due to coupling with ¹⁹F.
¹³C NMR - Carbonyl Carbons: Ketone (C=O) around 200 ppm and ester (C=O) around 170 ppm. - Fluorinated Carbon (C1): A doublet with a large one-bond C-F coupling constant (¹JCF) in the range of 180-250 Hz. - Ethyl Ester Carbons: O-CH₂ around 62 ppm and CH₃ around 14 ppm.
¹⁹F NMR - A single resonance, likely appearing as a multiplet due to coupling with adjacent protons. The chemical shift will be in the typical range for secondary alkyl fluorides.[3]
IR Spectroscopy - C=O Stretching: Two distinct strong absorption bands, one for the ketone (around 1715 cm⁻¹) and one for the ester (around 1740 cm⁻¹). - C-F Stretching: A strong absorption in the region of 1000-1100 cm⁻¹.
Mass Spectrometry - Molecular Ion Peak (M⁺): Expected at m/z = 188.20. - Fragmentation: Loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-CO₂Et), and rearrangements involving the cyclohexane ring.

Synthesis

The most logical and widely employed method for the synthesis of α-fluoro-β-keto esters is the direct electrophilic fluorination of the corresponding β-keto ester.[4]

Preparation of the Precursor: Ethyl 2-oxocyclohexanecarboxylate

The non-fluorinated precursor can be synthesized via a Claisen condensation of cyclohexanone with diethyl carbonate using a strong base such as sodium hydride.[5]

Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

  • To a stirred suspension of sodium hydride (1.6 mol) in dry tetrahydrofuran (THF), add diethyl carbonate (1.2 mol).

  • Heat the mixture to reflux for 1 hour.

  • Add a solution of cyclohexanone (0.48 mol) in dry THF dropwise over 30 minutes.

  • Continue refluxing for an additional 1.5 hours.

  • Cool the reaction mixture and carefully quench with 3N hydrochloric acid.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]

Electrophilic Fluorination

The introduction of the fluorine atom at the α-position is achieved using an electrophilic fluorinating agent. A common and effective reagent for this transformation is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[2] The reaction proceeds via the enol or enolate of the β-keto ester.

Diagram: Synthetic Workflow

Cyclohexanone Cyclohexanone Precursor Ethyl 2-oxocyclohexanecarboxylate Cyclohexanone->Precursor Diethyl_Carbonate Diethyl Carbonate Diethyl_Carbonate->Precursor  Claisen Condensation (NaH, THF, Reflux) Target This compound Precursor->Target Selectfluor Selectfluor® Selectfluor->Target  Electrophilic Fluorination

Caption: Synthesis of the target molecule from commercially available starting materials.

Experimental Protocol: Electrophilic Fluorination

  • Dissolve ethyl 2-oxocyclohexanecarboxylate in a suitable solvent (e.g., acetonitrile).

  • Add Selectfluor® (typically 1.1 to 1.5 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The enantioselective synthesis of α-quaternary fluorinated β-keto esters can be achieved using chiral phase-transfer catalysts or metal-catalyzed methods, which is a significant area of research for accessing optically active fluorinated building blocks.[4]

Reactivity

The reactivity of this compound is dictated by the interplay of the ketone, the ester, and the α-fluoro substituent.

Keto-Enol Tautomerism

Like other β-keto esters, this compound can exist in equilibrium with its enol tautomer. The enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. The presence of the electron-withdrawing fluorine atom at the α-position is expected to influence the position of this equilibrium.

Reactions at the Carbonyl Groups
  • Ketone: The ketone can undergo typical reactions such as reduction to the corresponding alcohol, reductive amination, and addition of organometallic reagents. The stereochemical outcome of these reactions will be influenced by the adjacent fluorinated quaternary center.

  • Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide.

Influence of the α-Fluoro Substituent

The highly electronegative fluorine atom exerts a strong inductive effect, which can increase the acidity of any remaining α-protons (though in this case, the α-carbon is quaternary). It also influences the electron density of the adjacent carbonyl groups, potentially affecting their reactivity towards nucleophiles and electrophiles.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated carbocycles are valuable motifs in modern drug discovery. The introduction of fluorine can modulate a molecule's physicochemical properties, such as:

  • Metabolic Stability: The C-F bond is strong and can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

  • Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

This compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. The ketone and ester functionalities provide handles for a wide range of chemical transformations, allowing for the construction of diverse molecular scaffolds for screening in various therapeutic areas. For instance, cyclohexane derivatives have been investigated as potential anticancer agents.

Conclusion

This compound is a structurally intriguing and synthetically valuable molecule. Its conformational behavior, governed by a subtle interplay of steric and electronic effects, and its versatile reactivity make it an important building block for the creation of novel fluorinated compounds. As the demand for sophisticated fluorinated molecules in the pharmaceutical and agrochemical industries continues to grow, a thorough understanding of the fundamental properties of such compounds, as outlined in this guide, is essential for the advancement of molecular design and synthesis.

References

  • Granado, Y. A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]
  • da Silva, J. B. P., & Tormena, C. F. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry, 13, 1780–1788. [Link]
  • Wikipedia. (n.d.). Anomeric effect. In Wikipedia.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. [Link]
  • PubChem. (n.d.). 2-Fluorocyclohexanone.
  • PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate.

Sources

An In-Depth Technical Guide to Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Cyclohexane Scaffolds

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The highly electronegative nature of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a cyclohexane ring, a common motif in pharmacologically active compounds, fluorine can enforce specific conformations and create unique electronic environments. This guide focuses on a key fluorinated building block, Ethyl 1-fluoro-2-oxocyclohexanecarboxylate (CAS Number: 1578-70-7 ), a versatile intermediate for the synthesis of complex and potentially therapeutic agents.[1] This document will provide a comprehensive overview of its synthesis, properties, and handling, designed to empower researchers in its effective application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development.

PropertyValueReference
CAS Number 1578-70-7[1]
Molecular Formula C₉H₁₃FO₃[1]
Molecular Weight 188.20 g/mol [1]
Appearance Liquid[2]
Purity ≥95%[2]
Storage Temperature 2-8°C, Sealed in dry conditions[1]
Topological Polar Surface Area (TPSA) 43.37 Ų[1]
LogP 1.4009[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show a triplet for the ethyl ester's methyl group (~1.3 ppm) and a quartet for the methylene group (~4.3 ppm). The cyclohexyl protons would appear as complex multiplets in the region of 1.6-2.7 ppm. The presence of the fluorine atom would introduce additional complexity through H-F coupling.

  • ¹³C NMR: The carbonyl carbons of the ketone and ester would be expected in the downfield region of the spectrum. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance would be expected, with its chemical shift and coupling to adjacent protons providing valuable structural information.

  • IR Spectroscopy: Characteristic peaks would include a strong absorption for the C=O stretch of the ketone and the ester group (typically in the 1710-1750 cm⁻¹ region) and a C-F stretching vibration.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 188.20. Fragmentation patterns would likely involve the loss of the ethoxy group (-45) and carbon monoxide (-28).

Synthesis Pathway: A Two-Stage Approach

The synthesis of this compound is conceptually a two-step process, beginning with the formation of the non-fluorinated precursor followed by a regioselective electrophilic fluorination.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Electrophilic Fluorination Cyclohexanone Cyclohexanone NaH NaH, THF, Reflux Cyclohexanone->NaH DiethylCarbonate Diethyl Carbonate DiethylCarbonate->NaH Precursor Ethyl 2-oxocyclohexanecarboxylate NaH->Precursor Acylation FluorinatingAgent Electrophilic Fluorinating Agent (e.g., Selectfluor®) Precursor->FluorinatingAgent FinalProduct This compound FluorinatingAgent->FinalProduct Fluorination Claisen_Condensation cluster_n1 Enolate Formation cluster_n2 Nucleophilic Attack cluster_n3 Elimination Cyclohexanone Cyclohexanone Enolate Enolate Cyclohexanone->Enolate  + NaH - H₂ Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate  + Diethyl Carbonate Product Product Tetrahedral_Intermediate->Product  - EtO⁻

Sources

Introduction: The Unique Influence of Fluorine in Medicinal and Materials Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Fluorinated β-Keto Esters

Fluorinated β-keto esters are a class of organic compounds that have garnered significant attention in pharmaceutical, agrochemical, and materials science.[1][2] Their structure, characterized by a ketone and an ester group separated by a methylene group (the β-position), is systematically modified by the introduction of fluorine atoms. This substitution is not a trivial alteration; the unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart profound changes to the molecule's physical and chemical characteristics.

In drug development, the incorporation of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability.[3] These benefits stem directly from the physical properties that fluorination modulates, such as acidity, lipophilicity, and molecular conformation. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physical properties of fluorinated β-keto esters. It moves beyond a simple cataloging of data to explain the underlying chemical principles, offering field-proven insights into their analysis and behavior.

Fundamental Physical Constants: A Comparative Overview

The introduction of fluorine atoms significantly alters the fundamental physical properties of β-keto esters, including their boiling points, melting points, and density. These changes are a direct consequence of fluorine's influence on intermolecular forces, molecular weight, and crystal packing.

The trifluoromethyl group (CF₃), a common moiety in these structures, increases molecular weight and molecular volume. While the C-F bond itself has a dipole, the symmetrical nature of a CF₃ group can lead to a smaller overall molecular dipole moment compared to a corresponding CH₃ group, but London dispersion forces are significantly increased. For example, Ethyl 4,4,4-trifluoroacetoacetate is a colorless liquid at room temperature with a boiling point significantly higher than non-fluorinated ethyl acetoacetate, reflecting these stronger intermolecular forces.[4]

Table 1: Physical Properties of a Representative Fluorinated β-Keto Ester

PropertyValue for Ethyl 4,4,4-trifluoroacetoacetate
CAS Number 372-31-6
Molecular Formula C₆H₇F₃O₃
Molecular Weight 184.11 g/mol
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 129-132 °C[4]
Melting Point -30 °C[4]
Density ~1.25 g/mL at 20-25 °C[4][5]
Refractive Index (n₂₀/D) ~1.375 - 1.38[4]
Solubility in Water Insoluble / Sparingly soluble (10 g/L)[5]

Keto-Enol Tautomerism: The Defining Equilibrium

Perhaps the most significant and defining characteristic of β-keto esters is their existence as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[6] The introduction of fluorine dramatically shifts this equilibrium, a phenomenon critical to understanding their reactivity and spectroscopic behavior.

In non-fluorinated β-keto esters, the keto form typically predominates. However, fluorination, especially at the α- or γ-position, strongly favors the enol tautomer.[7][8] This shift is driven by two primary electronic effects:

  • Inductive Destabilization of the Keto Form: The powerful electron-withdrawing nature of fluorine atoms destabilizes the adjacent carbonyl group in the keto tautomer.

  • Hyperconjugative Stabilization of the Enol Form: The enol form is significantly stabilized by hyperconjugation, specifically through the interaction of the π-system of the C=C double bond with the antibonding orbitals (σ) of the adjacent C-F bonds (a π → σCF interaction).[7][8] This effect is particularly pronounced in cyclic perfluorinated systems.[7]

This equilibrium is also highly sensitive to the solvent environment. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored, whereas in polar, protic solvents that can engage in intermolecular hydrogen bonding, the equilibrium may shift.[6] Furthermore, some highly fluorinated cyclic β-dicarbonyl compounds have shown a propensity to form stable hydrates in the presence of moisture.[9]

Caption: Keto-enol equilibrium in fluorinated β-keto esters.

Spectroscopic and Analytical Characterization

The dual nature of fluorinated β-keto esters as a tautomeric mixture necessitates a robust analytical approach. Spectroscopy is the primary tool for identifying, quantifying, and characterizing these compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides a clear diagnostic for the presence of both tautomers.

  • Keto Form: Exhibits two distinct carbonyl (C=O) stretching bands: one for the ketone (~1740-1760 cm⁻¹) and one for the ester (~1720-1740 cm⁻¹).

  • Enol Form: Characterized by a broad O-H stretching band (from the enolic hydroxyl group) around 2500-3200 cm⁻¹, a conjugated C=O (ester) stretch at a lower frequency (~1650-1680 cm⁻¹), and a C=C stretching band (~1600-1640 cm⁻¹). The shift of the carbonyl band to lower wavenumbers is due to conjugation and intramolecular hydrogen bonding.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous characterization and quantification of the keto-enol equilibrium.

  • ¹H NMR: The enol form is easily identified by a characteristic downfield signal for the enolic proton (δ 12-14 ppm), which is often broad due to hydrogen bonding. The α-proton of the keto form typically appears as a singlet or multiplet around δ 3.5-4.5 ppm.

  • ¹³C NMR: The carbons involved in the tautomerism show distinct chemical shifts. The keto form will have signals for the ketone carbonyl (C=O) and the α-methylene (-CH₂-), while the enol form will show signals for the enolic carbons (C=C-OH).

  • ¹⁹F NMR: This is an exceptionally sensitive and informative technique for any fluorinated compound.[11][12] The wide chemical shift range allows for clear resolution of fluorine signals, even in complex molecules. The chemical shift of the fluorine atoms is highly dependent on their electronic environment, making it possible to distinguish between different fluorinated groups (e.g., CF₃, CHF₂) and sometimes even between diastereomers.[9][13][14] For a CF₃ group adjacent to a carbonyl, a typical chemical shift is in the range of -75 to -85 ppm (relative to CFCl₃).[9]

Table 2: Typical NMR Chemical Shifts (δ, ppm) for Ethyl 4,4,4-trifluoroacetoacetate

GroupTautomer¹H NMR¹⁹F NMR (vs CFCl₃)
Enolic OH Enol~12-13-
Vinyl CH Enol~5.8-6.0-
Methylene CH₂ Keto~3.6-3.8-
Trifluoromethyl CF₃ Both-~ -76 to -82[9]
Ester CH₂CH₃ Both~4.2 (q), ~1.3 (t)-
Mass Spectrometry (MS)

Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly used. Fragmentation patterns can be complex but often involve characteristic losses of the ester group, fluorine atoms, or the trifluoromethyl group. ESI-MS is also instrumental in studying the coordination of these ligands to metal ions.[15]

Gas Chromatography (GC)

GC is a standard method for assessing the purity of fluorinated β-keto esters.[4] However, the high temperatures of the GC inlet and column can sometimes alter the keto-enol equilibrium, potentially leading to broadened peaks or inaccurate quantification if not carefully optimized. Derivatization is sometimes employed to analyze the tautomers separately.

Acidity and pKa

The presence of electron-withdrawing fluorine atoms dramatically increases the acidity of the α-protons (the protons on the carbon between the two carbonyl groups). The resulting carbanion (enolate) is significantly stabilized by the inductive effect of the fluorine substituents.

This increased acidity has profound implications for their chemical reactivity. Fluorinated β-keto esters are readily deprotonated by even mild bases to form enolates, which are key nucleophilic intermediates in a vast array of carbon-carbon bond-forming reactions, making them invaluable building blocks in organic synthesis.[16][17] While specific pKa values can vary based on the exact structure and solvent, they are significantly lower (more acidic) than their non-fluorinated counterparts.

Experimental Protocol: Quantifying the Keto-Enol Equilibrium by ¹H NMR

This protocol provides a self-validating system for determining the ratio of keto to enol tautomers in a sample, a critical first step in many research applications.

Objective: To determine the percentage of the enol and keto forms of a fluorinated β-keto ester in a given solvent by ¹H NMR spectroscopy.

Materials:

  • Fluorinated β-keto ester sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • Volumetric glassware

  • NMR spectrometer (≥300 MHz)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the fluorinated β-keto ester directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved. Transfer the solution to an NMR tube.

    • Causality Note: The choice of solvent is critical as it directly influences the tautomeric equilibrium. CDCl₃ is a good starting point for routine analysis.

  • NMR Acquisition:

    • Place the sample in the NMR spectrometer and allow it to thermally equilibrate for at least 5 minutes.

    • Acquire a standard ¹H NMR spectrum.

    • Key Parameters: Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for full relaxation of all protons, which is crucial for accurate integration. A pulse angle of 30-45 degrees is recommended.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic signals for each tautomer:

      • Enol: The sharp vinyl proton signal (e.g., ~5.8 ppm).

      • Keto: The α-methylene proton signal (e.g., ~3.6 ppm).

    • Integrate the selected signals. Set the integral of one of the well-resolved signals to a specific value (e.g., integrate the vinyl proton of the enol form, which corresponds to 1H, to 1.00).

    • The integral of the α-methylene signal of the keto form (which corresponds to 2H) will then give the relative amount of the keto form.

  • Calculation:

    • Let I_enol be the integral of the enol's vinyl proton (normalized to 1H).

    • Let I_keto be the integral of the keto's methylene protons (representing 2H).

    • Calculate the molar ratio:

      • Molar fraction (Enol) = I_enol

      • Molar fraction (Keto) = I_keto / 2

    • Calculate the percentage of the enol form:

      • % Enol = [Molar fraction (Enol) / (Molar fraction (Enol) + Molar fraction (Keto))] * 100

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis A Weigh Sample (10-20 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Equilibrate Sample in Spectrometer C->D Insert into Spectrometer E Acquire ¹H Spectrum (d1 ≥ 5s) D->E F Process Spectrum (Phase, Baseline) E->F Process FID G Identify Keto & Enol Characteristic Peaks F->G H Integrate Peaks Accurately G->H I Calculate Molar Ratio & Percentage H->I

Caption: Workflow for Keto-Enol Ratio Determination by ¹H NMR.

Conclusion

The physical properties of fluorinated β-keto esters are fundamentally governed by the strong electronic influence of the fluorine atoms. This leads to predictable yet profound alterations in boiling points, acidity, and, most critically, the keto-enol tautomeric equilibrium, which is heavily shifted toward the stabilized enol form. A thorough understanding of these properties, combined with robust analytical techniques like NMR and IR spectroscopy, is essential for any scientist leveraging these versatile molecules. As building blocks, their unique characteristics provide a powerful tool for designing next-generation pharmaceuticals, agrochemicals, and advanced materials with precisely tuned functions.

References

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). University of Alaska Fairbanks. [Link]
  • Ethyl trifluoroacet
  • Process for preparation of fluorinated beta-keto ester. (1996).
  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). PubMed. [Link]
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  • Hyperconjugative π → σCF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems*. (2019). NIH. [Link]
  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). PMC - NIH. [Link]
  • Hyperconjugative π → σCF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems*. (2019). DSpace@MIT. [Link]
  • Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones. (2001). ScienceDirect. [Link]
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). Scientific & Academic Publishing. [Link]
  • Keto-enol tautomerism of the fluorinated diketones. (2019).
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"literature review on alpha-fluoro beta-keto esters"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to α-Fluoro β-Keto Esters: Synthesis, Properties, and Applications

Abstract

α-Fluoro β-keto esters are a pivotal class of fluorinated building blocks that have garnered significant attention in medicinal chemistry, agrochemistry, and materials science.[1][2] The strategic introduction of a fluorine atom at the α-position of a β-keto ester profoundly influences the molecule's physicochemical and biological properties, including its acidity, conformation, and metabolic stability.[3] This guide provides a comprehensive overview of the synthesis, properties, and applications of α-fluoro β-keto esters, intended for researchers, scientists, and professionals in drug development. We will delve into the primary synthetic methodologies, including electrophilic and nucleophilic fluorination strategies, with a focus on asymmetric approaches that yield chiral α-fluoro β-keto esters. Furthermore, this guide will explore the unique chemical properties of these compounds, such as their keto-enol tautomerism and their reactivity in various organic transformations. Finally, we will highlight their versatile applications as key intermediates in the synthesis of complex bioactive molecules and functional materials.

Introduction: The Strategic Value of α-Fluoro β-Keto Esters in Modern Chemistry

The Impact of Fluorine in Pharmaceuticals and Agrochemicals

The incorporation of fluorine into organic molecules has become a widespread strategy in the design of pharmaceuticals and agrochemicals.[1][4] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity and pharmacokinetic profile of a drug candidate.[3] Fluorine substitution can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity of nearby functional groups.[5] Consequently, a substantial percentage of modern drugs and agrochemicals contain at least one fluorine atom.[1]

The α-Fluoro β-Keto Ester Moiety: A Versatile Fluorinated Building Block

The α-fluoro β-keto ester scaffold is a particularly valuable synthon in organofluorine chemistry.[6] Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations.[6] This versatility, combined with the influential presence of the α-fluoro substituent, makes these compounds highly sought-after intermediates for the synthesis of more complex fluorinated molecules, including amino acids, heterocycles, and other biologically active compounds.[7][8]

Synthetic Methodologies for α-Fluoro β-Keto Esters

The synthesis of α-fluoro β-keto esters can be broadly categorized into electrophilic and nucleophilic fluorination methods. Asymmetric synthesis, which allows for the selective preparation of a single enantiomer, is of paramount importance, particularly in drug development, and has been a major focus of research in this area.[4]

Electrophilic Fluorination Strategies

Electrophilic fluorination is the most common approach for the synthesis of α-fluoro β-keto esters. This method involves the reaction of a β-keto ester enolate or its equivalent with an electrophilic fluorine source ("F+").

The general mechanism involves the deprotonation of the α-carbon of the β-keto ester to form an enolate, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent. Commonly used electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[1][6]

G cluster_0 Electrophilic Fluorination Mechanism start β-Keto Ester enolate Enolate start->enolate Base product α-Fluoro β-Keto Ester enolate->product + 'F+' source reagent Electrophilic Fluorinating Agent (e.g., NFSI, Selectfluor®)

Caption: General mechanism of electrophilic fluorination.

The development of catalytic asymmetric methods for electrophilic fluorination has been a significant advancement, enabling the synthesis of enantioenriched α-fluoro β-keto esters.

  • 2.1.2.1 Metal-Catalyzed Approaches: Chiral Lewis acid complexes of various metals, including titanium (Ti), copper (Cu), nickel (Ni), and palladium (Pd), have been successfully employed to catalyze the enantioselective fluorination of β-keto esters.[1][9] These catalysts coordinate to the β-keto ester, creating a chiral environment that directs the approach of the electrophilic fluorinating agent to one face of the enolate.[1]

  • 2.1.2.2 Organocatalytic Approaches: Chiral organic molecules, such as cinchona alkaloids and thiourea derivatives, have also been utilized as catalysts for asymmetric electrophilic fluorination.[10] Phase-transfer catalysis, using chiral quaternary ammonium salts derived from cinchona alkaloids, has proven to be an effective method.[11][12] These catalysts facilitate the transfer of the enolate from an aqueous or solid phase to an organic phase containing the fluorinating agent, with the chiral catalyst directing the stereochemical outcome of the reaction.[11]

This protocol is adapted from the work of Kim and Park (2002) on the catalytic enantioselective electrophilic fluorination of β-keto esters.[11]

Materials:

  • β-Keto ester (1.0 mmol)

  • N-fluorobenzenesulfonimide (NFSI) (1.2 mmol)

  • Chiral quaternary ammonium salt (e.g., from cinchonine) (0.1 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To a stirred solution of the β-keto ester and the chiral phase-transfer catalyst in toluene at 0 °C, add powdered potassium carbonate.

  • Add N-fluorobenzenesulfonimide (NFSI) in one portion.

  • Stir the reaction mixture at 0 °C for the time required for complete conversion (monitored by TLC).

  • Upon completion, filter the reaction mixture through a short pad of silica gel and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the corresponding α-fluoro β-keto ester.

Nucleophilic Fluorination Approaches

While less common than electrophilic methods, nucleophilic fluorination offers a complementary strategy for the synthesis of α-fluoro β-keto esters.

A notable nucleophilic fluorination method involves the treatment of readily available α-diazo-β-ketoesters with tetrafluoroboric acid (HBF4).[7] In this reaction, the tetrafluoroborate anion, which is typically inert, acts as the nucleophilic fluoride source.[7] This process can also be adapted for flow chemistry, which can mitigate the hazards associated with handling diazo compounds.[7]

G cluster_1 Nucleophilic Fluorination of α-Diazo-β-Ketoester diazo α-Diazo-β-Ketoester intermediate Intermediate diazo->intermediate + HBF₄ product α-Fluoro β-Keto Ester intermediate->product Nucleophilic attack by F⁻

Caption: Nucleophilic fluorination of α-diazo-β-ketoesters.

This protocol is based on the work of R. G. P. G. de Moura and co-workers (2012).[7]

Materials:

  • α-Diazo-β-ketoester (1.0 mmol)

  • Tetrafluoroboric acid (HBF4·OEt2) (1.2 mmol)

  • Dichloromethane (CH2Cl2) (5 mL)

Procedure:

  • Dissolve the α-diazo-β-ketoester in dichloromethane in a reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tetrafluoroboric acid to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-fluoro β-keto ester.

Other Synthetic Routes

α-Fluoro-β-ketoesters can also be synthesized through a two-step sequence involving a Reformatsky reaction between an aldehyde and ethyl bromofluoroacetate, followed by oxidation of the resulting α-fluoro-β-hydroxy ester using an oxidant such as Dess-Martin periodinane.[8]

Physicochemical Properties and Reactivity

The introduction of a fluorine atom at the α-position has a significant impact on the properties and reactivity of β-keto esters.

Keto-Enol Tautomerism: The Influence of the α-Fluoro Substituent

β-Keto esters exist as an equilibrium mixture of keto and enol tautomers.[13][14] The position of this equilibrium is influenced by factors such as solvent polarity and intramolecular hydrogen bonding.[15] The presence of an α-fluoro substituent can affect this equilibrium. For acyclic systems, the α-fluorine atom can decrease the stability of the enol form by weakening the intramolecular hydrogen bond.[16]

Compound TypeKeto Form (%)Enol Form (%)Solvent
Ethyl acetoacetate928CCl4
Ethyl 2-fluoroacetoacetate>95<5CCl4

Table 1: Approximate keto-enol tautomer distribution for ethyl acetoacetate and its α-fluoro derivative in a non-polar solvent.

Spectroscopic Characteristics

In NMR spectroscopy, the fluorine atom in α-fluoro β-keto esters gives rise to characteristic signals in the 19F NMR spectrum and causes splitting of adjacent proton and carbon signals in the 1H and 13C NMR spectra, respectively.

Key Reactions and Transformations

α-Fluoro β-keto esters are versatile intermediates that can undergo a variety of chemical transformations.

The ketone functionality of α-fluoro β-keto esters can be stereoselectively reduced to afford α-fluoro-β-hydroxy esters. This transformation can be achieved using biocatalysts, such as ketoreductases, which can provide high diastereomeric and enantiomeric excess through dynamic reductive kinetic resolution.[8]

α-Fluoro β-keto esters are valuable precursors for the synthesis of fluorinated heterocycles. For example, they can react with resorcinols to form 3-fluorocoumarins, with hydrazines to yield 4-fluoropyrazoles, and with amidines to produce 5-fluoropyrimidines.[7]

Under certain conditions, such as Krapcho decarboxylation, the ester group of β-keto esters can be removed.[17] α,α-Difluoro-β-keto esters have been shown to undergo decarboxylative aldol reactions to form C-CF2 bonds.[17]

Applications in Drug Discovery and Beyond

The utility of α-fluoro β-keto esters stems from their role as precursors to a wide array of valuable fluorinated compounds.

As Precursors to Bioactive Molecules

Optically pure α-fluoro-β-hydroxy esters, derived from the reduction of α-fluoro β-keto esters, are important intermediates in the synthesis of medicinally relevant fluorinated amino acids.[8]

The ability to readily convert α-fluoro β-keto esters into fluorinated heterocycles makes them valuable in the synthesis of novel drug candidates, as heterocyclic motifs are prevalent in many pharmaceuticals.[7]

Role in Agrochemical Development

Similar to their application in pharmaceuticals, α-fluoro β-keto esters are used in the development of new agrochemicals, where the presence of fluorine can enhance efficacy and selectivity.[18] For instance, certain 2-arylpyrimidines, which have herbicidal activity, can be prepared from β-keto esters.[18]

Emerging Applications in Materials Science

The unique electronic properties imparted by fluorine make fluorinated organic compounds of interest in materials science, for applications such as in the development of fluorinated polymers with desirable thermal and chemical stability.[1]

Conclusion and Future Outlook

α-Fluoro β-keto esters are undeniably a cornerstone of modern organofluorine chemistry. The development of efficient and highly stereoselective synthetic methods has made these valuable building blocks more accessible for a wide range of applications. Their versatility as synthetic intermediates ensures their continued importance in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. Future research in this area will likely focus on the development of even more sustainable and efficient catalytic methods for their synthesis, as well as the exploration of their utility in novel chemical transformations and applications.

References

  • de Moura, R. G. P. G., et al. (2012). Nucleophilic fluorination of β-ketoester derivatives with HBF4.
  • Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(5), 545-547. [Link]
  • Cahard, D., et al. (2004). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids. Organic & Biomolecular Chemistry, 2(18), 2590-2593. [Link]
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  • Author Unknown. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks ScholarWorks. [Link]
  • Rozen, S. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.
  • Granados, A., & Vallribera, A. (2020).
  • Niu, D., et al. (2012). Thiourea-Catalyzed Enantioselective Fluorination of β-Keto Esters. Angewandte Chemie International Edition, 51(30), 7542-7545. [Link]
  • Konno, T., et al. (2018). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. Organic Letters, 20(17), 5438-5441. [Link]
  • Kim, D. Y., & Park, E. J. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Semantic Scholar. [Link]
  • Wu, D., et al. (2006). Theoretical study on enol-keto tautomerism of α-fluorine-β-diketones. Journal of Molecular Structure: THEOCHEM, 764(1-3), 55-61. [Link]
  • Maruoka, K., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(22), 9476-9483. [Link]
  • Granados, A., & Vallribera, A. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
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An In-depth Technical Guide to the Electrophilic Fluorination of β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mechanism, reagents, and methodologies involved in the electrophilic fluorination of β-keto esters. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights into one of modern organic chemistry's most critical transformations for synthesizing organofluorine compounds.

Introduction: The Strategic Importance of Fluorine

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] In medicinal chemistry, fluorine substitution is a cornerstone strategy for enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets.[2] β-Keto esters are particularly valuable substrates for this transformation, as the resulting α-fluoro-β-keto esters are versatile building blocks for a wide array of more complex fluorinated molecules, including amino acids and sphingolipid derivatives.[3] Electrophilic fluorination, which involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source, has emerged as a robust and reliable method for forging C-F bonds.[4]

Part 1: The Core Reaction Mechanism

The electrophilic fluorination of a β-keto ester hinges on the inherent acidity of the proton at the α-carbon, positioned between two electron-withdrawing carbonyl groups. This allows for the facile generation of a nucleophilic enolate or enol intermediate, which is the key reactive species.

Enolate Formation: The Nucleophilic Trigger

The reaction is initiated by the deprotonation of the β-keto ester at the α-position. The pKa of this proton is typically in the range of 11-13, making it accessible to a variety of bases, from strong bases like sodium hydride (NaH) to milder organic bases or carbonates in the presence of a catalyst.[5] The resulting enolate is a resonance-stabilized anion, with the negative charge delocalized between the α-carbon and the two oxygen atoms. This delocalization makes the enolate a soft nucleophile, poised to react with an electrophile.

Alternatively, in the presence of a Lewis acid catalyst (e.g., Ti(IV), Cu(II)), the β-keto ester can be activated through coordination to the metal center. This enhances the acidity of the α-proton and facilitates the formation of a metal enolate, which then serves as the nucleophile.[6][7]

Caption: General mechanism of electrophilic fluorination of a β-keto ester.

The Fluorine Transfer Step: S_N2 vs. Single-Electron Transfer (SET)

Once the enolate is formed, it attacks the electrophilic fluorine atom of the fluorinating reagent. The precise mechanism of this fluorine transfer has been a subject of investigation and debate.[4]

  • S_N2-type Mechanism: This pathway involves a direct, two-electron nucleophilic attack by the α-carbon of the enolate on the fluorine atom, with the concomitant cleavage of the bond connecting fluorine to its carrier (e.g., a nitrogen atom in N-F reagents). This is often depicted as a polar, concerted process.[8]

  • Single-Electron Transfer (SET) Mechanism: An alternative pathway involves an initial single-electron transfer from the enolate to the fluorinating agent. This would generate a radical anion of the fluorinating agent and a neutral radical of the dicarbonyl compound. A subsequent fluorine atom transfer or radical-radical coupling would then yield the final product.[9]

While evidence for both pathways exists depending on the substrate and conditions, studies on the fluorination of enol esters and glycals with Selectfluor have suggested a polar two-electron process is more likely in many cases, proceeding through an oxygen-stabilized carbenium ion-like transition state.[8][10] The choice of fluorinating agent and substrate structure significantly influences the operative mechanism.

Part 2: A Comparative Look at Electrophilic Fluorinating Reagents

The development of stable, safe, and effective electrophilic fluorinating agents has been pivotal to the widespread adoption of this chemistry. While early reagents like elemental fluorine (F₂) were highly reactive and hazardous, modern N-F reagents have become the industry standard.[1][4] The most common choices for fluorinating β-keto esters are N-Fluorodibenzenesulfonimide (NFSI) and Selectfluor®.

FeatureN-Fluorodibenzenesulfonimide (NFSI) Selectfluor® (F-TEDA-BF₄)
Structure (C₆H₅SO₂)₂NF[CH₂(CH₂CH₂)₂N⁺CH₂Cl] N⁺-F (BF₄⁻)₂
Appearance White crystalline solidColorless solid[9]
Molecular Weight 315.34 g/mol 354.26 g/mol [9]
Reactivity Moderately reactive, versatile[11][12]Highly reactive, strong oxidant[9][13]
Solubility Soluble in many organic solvents (DCM, MeCN, THF)[11]Soluble in polar solvents like acetonitrile and water[9]
Key Advantages Good balance of reactivity and stability; widely used in asymmetric catalysis.[1][14]High fluorinating power; effective for less reactive substrates.
Considerations Can sometimes act as an amination reagent.[12]Strong oxidizing properties can lead to side reactions; less soluble in nonpolar solvents.[9]

Part 3: Achieving Chirality: Asymmetric Electrophilic Fluorination

A major focus in the field is the development of catalytic, enantioselective methods to produce optically pure α-fluoro-β-keto esters, which are critical for pharmaceutical applications.[2] This is achieved by using a chiral catalyst to create a biased environment around the prochiral enolate, directing the attack of the fluorinating agent to one of its two faces.

Metal-Catalyzed Methods

Chiral Lewis acids, typically complexes of transition metals like titanium, copper, or palladium, are highly effective catalysts.[6] The metal center coordinates to the two carbonyl oxygens of the β-keto ester, forming a rigid, chiral metal enolate. The chiral ligands attached to the metal create a sterically defined pocket that blocks one face of the enolate, allowing the electrophilic fluorinating agent to approach only from the unhindered face.[7][15][16]

Catalytic_Cycle catalyst Chiral Lewis Acid (e.g., Cu(II)-BOX) complex Chiral Catalyst-Substrate Complex catalyst->complex Coordination substrate β-Keto Ester substrate->complex enolate Chiral Metal Enolate complex->enolate - H+ product_complex Fluorinated Product -Catalyst Complex enolate->product_complex Face-selective Fluorination fluorinating_agent F-E (e.g., NFSI) fluorinating_agent->product_complex product_complex->catalyst Catalyst Regeneration product Enantioenriched α-Fluoro-β-Keto Ester product_complex->product Product Release

Caption: Simplified catalytic cycle for a metal-catalyzed asymmetric fluorination.

Organocatalytic Methods

Organocatalysis offers a metal-free alternative for asymmetric fluorination. Two prominent strategies are:

  • Phase-Transfer Catalysis (PTC): Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are used as phase-transfer catalysts.[17][18] The catalyst forms a chiral ion pair with the enolate generated in a basic aqueous or solid phase, shuttling it into the organic phase where it reacts with the fluorinating agent. The bulky chiral cation shields one face of the enolate, ensuring a stereoselective reaction.[17]

  • Enamine/Brønsted Base Catalysis: Chiral amines can catalyze the reaction by forming a chiral enamine intermediate with the ketone portion of the substrate. Alternatively, chiral Brønsted bases like guanidines can deprotonate the substrate to generate a chiral guanidinium enolate, which coordinates the substrate through hydrogen bonding and directs the electrophilic attack.[14]

Part 4: In Practice - A Representative Experimental Protocol

This section provides a generalized, step-by-step protocol for the asymmetric electrophilic fluorination of a cyclic β-keto ester using a chiral copper catalyst, a common and effective method.[15]

Workflow Overview

Workflow start Start prep Prepare Catalyst (Cu(OTf)₂ + Chiral Ligand) start->prep setup Reaction Setup (Substrate, Catalyst, Solvent) prep->setup cool Cool to Reaction Temp setup->cool add Add NFSI Solution cool->add react Stir & Monitor (TLC/LC-MS) add->react quench Quench Reaction react->quench workup Aqueous Workup & Extraction quench->workup purify Purify by Chromatography workup->purify end Final Product purify->end

Caption: Standard experimental workflow for catalytic electrophilic fluorination.

Step-by-Step Methodology

Objective: To synthesize an enantioenriched α-fluoro-indan-1-one-2-carboxylate derivative.

1. Materials & Reagents:

  • Chiral Ligand (e.g., diphenylamine-linked bis(oxazoline)) (1.1 mol%)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 mol%)

  • tert-Butyl 1-indanone-2-carboxylate (1.0 equiv)

  • N-Fluorodibenzenesulfonimide (NFSI) (1.2 equiv)

  • Anhydrous Acetonitrile (MeCN) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

2. Catalyst Preparation (In Situ):

  • Rationale: The active catalyst is formed by the complexation of the copper salt with the chiral ligand. This is typically done in situ just before adding the substrate.

  • Procedure: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (1.0 mol%) and the chiral ligand (1.1 mol%). Add anhydrous acetonitrile and stir the mixture at room temperature for 30-60 minutes until a homogenous solution of the colored complex is formed.

3. Reaction Setup and Execution:

  • Rationale: Running the reaction at low temperatures often improves enantioselectivity by slowing down the non-catalyzed background reaction and increasing the energy difference between the two diastereomeric transition states.[14]

  • Procedure: a. Add the β-keto ester substrate (1.0 equiv) to the flask containing the catalyst solution. b. Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath. c. In a separate flask, dissolve NFSI (1.2 equiv) in a minimal amount of anhydrous acetonitrile. d. Add the NFSI solution dropwise to the reaction mixture over 10-15 minutes. e. Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-24 hours).

4. Workup and Purification:

  • Rationale: The workup procedure is designed to quench the reaction, remove the catalyst, and extract the organic product from the aqueous phase.

  • Procedure: a. Quench the reaction by adding saturated aqueous NaHCO₃ solution. b. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-fluoro-β-keto ester.

5. Characterization:

  • The enantiomeric excess (ee) of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC).

  • The structure should be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

Conclusion

The electrophilic fluorination of β-keto esters is a powerful and versatile transformation in modern organic synthesis. A deep understanding of the underlying mechanism—from the initial enolate formation to the nuanced fluorine transfer step—is crucial for methodological innovation. The availability of robust N-F reagents like NFSI and Selectfluor, combined with sophisticated asymmetric catalysis strategies, has enabled chemists to access complex, enantioenriched fluorinated molecules with high precision and efficiency. This guide provides a foundational framework for professionals seeking to leverage this critical reaction in their research and development endeavors.

References

  • Palomo, C., & Oiarbide, M. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link][15]
  • Palomo, C., & Oiarbide, M. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC - NIH. [Link][6]
  • Wikipedia.
  • Kim, J., et al. (2005). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Semantic Scholar. [Link][20]
  • Hintermann, L., & Togni, A. (2008). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?.
  • Sano, D., et al. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(23), 9780-9791. [Link][7]
  • Bryn Mawr College.
  • Palomo, C., & Oiarbide, M. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. [Link][2]
  • Wang, Y., et al. (2020). Asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor. Organic & Biomolecular Chemistry, 18(26), 4927-4931. [Link][18]
  • Ghorai, M. K., & Kumar, A. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(29), 17096-17116. [Link][1]
  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link][13]
  • Maruoka, K., & Hashimoto, T. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5242-5245. [Link][23]
  • Howard, J. L., et al. (2019). Mechanochemical electrophilic fluorination of liquid beta-ketoesters.
  • Sodeoka, M., et al. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts.
  • University of Alaska Fairbanks. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link][3]
  • Wu, Q., et al. (2021). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry, 19(21), 4645-4658. [Link][17]
  • Wikipedia. Selectfluor. [Link][9]
  • Sandford, G., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry – A European Journal, 25(21), 5574-5585. [Link][8]
  • Vincent, S. P., et al. (2018). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 83(16), 8803-8814. [Link][10]
  • Organic Chemistry Portal. Selectfluor. [Link][14]
  • Parra, A., et al. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 85(24), 16298-16307. [Link][21]
  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link][5]

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An In-depth Technical Guide to the Stability and Handling of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry and drug discovery. The strategic placement of a fluorine atom at the α-position of a β-keto ester moiety can profoundly influence the molecule's chemical reactivity, conformational preferences, and metabolic stability. These characteristics make it a valuable building block for constructing complex molecular architectures with potential applications in pharmaceuticals and agrochemicals.[1][2][3]

The presence of the electron-withdrawing fluorine atom, a ketone, and an ester functionality within the same molecule gives rise to a unique and complex reactivity profile. Understanding the stability and handling requirements of this compound is paramount for its effective and safe utilization in a laboratory setting. This guide provides a comprehensive overview of the stability of this compound under various conditions, detailed handling and storage protocols, and methodologies for assessing its purity and degradation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₁₃FO₃[4]
Molecular Weight 188.20 g/mol [4]
Appearance Colorless to pale yellow liquid (inferred)[5]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ether); slightly soluble in water (inferred)[5]
Storage Temperature 2-8°C, sealed in a dry environment[4]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, pH, and light. The interplay of the α-fluoro, keto, and ester groups dictates its susceptibility to degradation.

Thermal Stability

Key Insight: Due to the potential for thermal decomposition, it is recommended to avoid prolonged exposure to high temperatures. Distillation, if necessary, should be performed under reduced pressure to minimize the thermal stress on the compound.

Hydrolytic Stability

The hydrolytic stability of this compound is highly dependent on the pH of the medium.

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, esters can undergo reversible hydrolysis to the corresponding carboxylic acid and alcohol.[9][10][11][12] This reaction is typically slower than base-catalyzed hydrolysis. For this compound, acidic conditions would likely lead to the formation of 1-fluoro-2-oxocyclohexanecarboxylic acid and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): Esters are generally more susceptible to hydrolysis under basic conditions.[9][10][11] The reaction, known as saponification, is irreversible and yields the carboxylate salt and the alcohol. In the case of the title compound, treatment with an aqueous base like sodium hydroxide would produce sodium 1-fluoro-2-oxocyclohexanecarboxylate and ethanol. Furthermore, the presence of the α-fluoro substituent may influence the rate of hydrolysis.

  • Moisture and Hydrate Formation: A significant consideration for α-fluorinated ketones, particularly cyclic ones, is their propensity to form hydrates in the presence of water.[13][14] This is attributed to the electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the carbonyl carbon. The keto-enol tautomerism of the β-keto ester system can further complicate this equilibrium.[13] It is plausible that this compound exists in equilibrium with its hydrate form in the presence of moisture.

Key Insight: The compound is expected to be sensitive to moisture and both acidic and basic conditions. Therefore, it should be handled and stored under anhydrous conditions to prevent hydrolysis and hydrate formation.

Photostability

Fluorinated ketones can be susceptible to photodegradation.[15][16] Exposure to light, particularly in the UV range, can induce photochemical reactions.[15] Studies on other ester derivatives have shown that UV irradiation can lead to degradation, with the formation of various photoproducts.[14][17] For this compound, potential photochemical reactions could involve cleavage of the ester, reactions at the ketone, or even C-F bond cleavage under certain conditions, although the latter is generally less common for aliphatic fluorides.[18]

Key Insight: To maintain the integrity of the compound, it should be protected from light by storing it in amber vials or in a dark environment.

Potential Decomposition Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure and the principles discussed above.

G Potential Decomposition Pathways A This compound B 1-Fluoro-2-oxocyclohexanecarboxylic Acid + Ethanol A->B Acidic Hydrolysis (H₂O/H⁺) C 1-Fluoro-2-oxocyclohexanecarboxylate Salt + Ethanol A->C Basic Hydrolysis (H₂O/OH⁻) D Hydrate Form A->D Hydration (H₂O) E Photodegradation Products A->E Photolysis (hν) D->A

Caption: Potential degradation pathways of the title compound.

Safe Handling and Storage

Given the reactive nature of this compound, adherence to strict safety protocols is essential.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[19]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to consult the glove manufacturer's compatibility data. For handling neat material, double-gloving is a prudent measure.[19]

  • Body Protection: A flame-resistant laboratory coat is required. For larger quantities, a chemical-resistant apron should be considered.[19]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[4]

Storage
  • Temperature: Store in a refrigerator at 2-8°C.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.

  • Container: Use tightly sealed, appropriate chemical containers. Amber glass vials are recommended to protect from light.

  • Incompatibilities: Keep away from strong acids, strong bases, oxidizing agents, and reducing agents.[16]

Spill and Waste Management
  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup.[19]

  • Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[19]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

  • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for various time points (e.g., 30 minutes, 1, 2, 4 hours).

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for various time points.

  • Thermal Degradation: Heat the solid compound or a solution in a high-boiling inert solvent at a set temperature (e.g., 80°C) for various time points.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) and white light for a defined period.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

G Forced Degradation Workflow A Stock Solution of Compound B Acidic Stress (HCl, heat) A->B C Basic Stress (NaOH, RT) A->C D Oxidative Stress (H₂O₂, RT) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (UV/Vis Light) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I HPLC Analysis H->I

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

A validated HPLC method is crucial for accurately quantifying the compound and its degradation products.

Objective: To develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Fluorinated phases could also be explored for alternative selectivity.[20]

  • Mobile Phase: Use a gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both potentially containing a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: Use a UV detector, monitoring at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., around 240-260 nm, typical for β-keto esters).

  • Method Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[21][22][23]

Conclusion

This compound is a promising but reactive molecule that requires careful handling and storage. Its stability is compromised by heat, moisture, pH extremes, and light. The primary degradation pathways are likely to be hydrolysis of the ester functionality and formation of hydrates at the ketone. By understanding these stability liabilities and implementing the recommended handling procedures, researchers can ensure the integrity of the compound and the safety of laboratory personnel. The provided experimental protocols offer a framework for conducting stability studies and developing analytical methods to monitor the purity of this valuable synthetic intermediate.

References

  • Díaz-de-Mera, Y., Aranda, A., Notario, A., Rodríguez, A., Rodríguez, D., & Bravo, I. (2014). Photolysis study of fluorinated ketones under natural sunlight conditions. Physical Chemistry Chemical Physics, 16(15), 6969-6978.
  • Gallego-Iniesta, M. P., García-Avilés, E., Albaladejo, J., & Aranda, A. (2022). Diurnal photodegradation of fluorinated diketones (FDKs) by OH radicals using different atmospheric simulation chambers: Role of keto-enol tautomerization on reactivity. Chemosphere, 286(Pt 1), 131562.
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  • Long, J., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.
  • Fouad, M. M., El-Shabrawy, Y., El-Gizawy, S. M., & El-Shabrawy, M. M. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride.
  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Journal of the Chinese Chemical Society, 58(4), 485-490.
  • Pritchard, G. O., Venugopalan, M., & Graham, T. F. (1962). Photochemistry of the Fluoro Ketones. The Production of Vinyl Fluoride in the Photolysis of 1,3-Difluoroacetone. The Journal of Physical Chemistry, 66(12), 2493–2495.
  • Burkhard, J. A., & Wiemer, D. F. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones.
  • Nawrocki, J., & Rigney, M. P. (1997). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • García-Ramos, M., Cuetos, A., Kroutil, W., Grogan, G., & Lavandera, I. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
  • Long, J. R., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
  • Sreekanth, N., & Sreenivasa Rao, B. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Fluoromethalone in Eye drops Formulations. Acta Scientific Pharmaceutical Sciences, 2(11), 30-37.
  • Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 17–31.
  • Crizer, D. M., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10846–10857.
  • Bume, D. D., et al. (2019). Ketones as directing groups in photocatalytic sp3 C–H fluorination. Chemical Science, 10(29), 7036–7041.
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  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading.
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"IUPAC name for ethyl 1-fluoro-2-oxocyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the IUPAC Nomenclature of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Introduction

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming organic chemical compounds, ensuring that each compound has a unique and unambiguous name from which its structural formula can be derived.[1][2] This universal chemical language is indispensable for researchers, scientists, and professionals in drug development for clear communication and documentation.[3][4] This guide will provide a detailed, step-by-step deconstruction of the IUPAC naming process for the complex organic molecule, this compound.

Core Principles of IUPAC Nomenclature

The IUPAC system is built on a foundation of identifying the principal functional group, the parent hydrocarbon chain or ring, and all substituents.[5][6] A hierarchical set of rules governs the priority of functional groups, which dictates the suffix of the compound's name.[7][8][9] All other functional groups and side chains are treated as substituents and are named as prefixes.[9][10]

Systematic Naming of this compound

The process of systematically naming this compound involves a logical sequence of steps, starting with the identification of the principal functional group and the parent structure.

Step 1: Identification of Functional Groups

The first crucial step is to identify all the functional groups present in the molecule. In the given compound, we can identify three distinct functional groups:

  • An Ester: Characterized by the -COOR group.

  • A Ketone: Indicated by the carbonyl group (C=O) within the cyclohexane ring.

  • A Halogen (Fluorine): A fluoro- substituent.

Step 2: Determination of the Principal Functional Group

According to IUPAC rules, functional groups are ranked in a specific order of priority to determine the suffix of the name.[7][8][9] Esters hold a higher priority than ketones.[9][11] Consequently, the ester group is designated as the principal functional group, and its presence will define the suffix of the compound's name. The ketone and the fluorine atom will be treated as substituents and named as prefixes.[9]

Step 3: Identification of the Parent Structure

The principal functional group is attached to a cyclic system. When an ester group is attached to a ring, the ring is considered the parent structure.[11][12] In this case, the parent structure is a cyclohexane ring.

Step 4: Naming the Ester

Esters are named as alkyl carboxylates. The naming process is bifurcated:

  • The Alkyl Group: The name of the alkyl group attached to the oxygen atom of the ester is stated first. In this molecule, an ethyl group (-CH2CH3) is bonded to the oxygen, so the first part of the name is "ethyl".[13][14]

  • The Carboxylate Group: The parent acid's name is modified by changing the "-oic acid" suffix to "-oate".[11][13] Since the ester is attached to a cyclohexane ring, the base name is "cyclohexanecarboxylate".[11]

Combining these, the base name of the compound is ethyl cyclohexanecarboxylate .

Step 5: Numbering the Parent Ring

The numbering of the carbon atoms in the cyclohexane ring is dictated by the position of the principal functional group. The carbon atom to which the ester group is attached is assigned the locant '1'.[15]

Next, we number the ring in a direction that gives the lowest possible locants to the other substituents. The substituents are a fluoro group and an oxo group (from the ketone). Following the 'first point of difference' rule, we can number the ring either clockwise or counter-clockwise from carbon 1.

  • Clockwise: The oxo group is at position 2, and there are no other substituents.

  • Counter-clockwise: The oxo group would be at position 6.

To assign the lowest possible locants, we number the ring clockwise. Therefore, the fluoro group is at position 1, and the oxo group is at position 2.

Step 6: Assembling the Full IUPAC Name

The final step is to assemble the complete name by adding the prefixes for the substituents in alphabetical order.[16] The substituents are:

  • A fluorine atom at position 1, named as 1-fluoro .

  • A ketone group at position 2, named as 2-oxo when it is a substituent.[9]

Alphabetically, "fluoro" comes before "oxo". Therefore, the prefixes are arranged as "1-fluoro-2-oxo".

Combining all the parts in the correct order (alkyl group, then substituted parent carboxylate), the systematic IUPAC name for the compound is This compound .

Visualizing the Naming Process

The logical flow of the IUPAC naming process for this molecule can be visualized as follows:

IUPAC_Naming_Process A Identify Functional Groups - Ester - Ketone - Fluoro B Determine Principal Functional Group (Ester > Ketone) A->B C Identify Parent Structure (Cyclohexane Ring) B->C D Name the Ester Base (ethyl cyclohexanecarboxylate) C->D E Number the Ring (C1 is attachment point of ester) D->E F Assign Locants to Substituents (1-fluoro, 2-oxo) E->F G Alphabetize and Assemble Prefixes (1-fluoro-2-oxo) F->G H Combine to Form Full IUPAC Name This compound G->H

Caption: A flowchart illustrating the systematic IUPAC naming process.

Experimental Protocols for Structural Verification

In a research setting, the verification of the chemical structure corresponding to the IUPAC name would be performed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the connectivity of atoms and the chemical environment of each nucleus.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum.

    • Expected Signals:

      • A triplet for the methyl protons (-CH3) of the ethyl group.

      • A quartet for the methylene protons (-CH2-) of the ethyl group.

      • Multiplets for the methylene protons of the cyclohexane ring.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum.

    • Expected Signals:

      • A signal for the ester carbonyl carbon.

      • A signal for the ketone carbonyl carbon.

      • A signal for the carbon bearing the fluorine atom (split by fluorine).

      • Signals for the carbons of the ethyl group and the cyclohexane ring.

  • ¹⁹F NMR Spectroscopy:

    • Acquire a fluorine-19 NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons, confirming the substitution pattern on the cyclohexane ring.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire a mass spectrum.

  • Analysis:

    • The molecular ion peak should correspond to the calculated molecular weight of C9H13FO3 (188.20 g/mol ).

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of the ethoxy group, loss of CO).

Data Summary

Analytical TechniqueExpected Key Observations
¹H NMR Triplet and quartet for the ethyl group; multiplets for the cyclohexane protons.
¹³C NMR Signals for two distinct carbonyl carbons (ester and ketone); a carbon signal split by fluorine.
¹⁹F NMR A single resonance confirming the presence of one fluorine environment.
Mass Spectrometry Molecular ion peak at m/z = 188.20.

Conclusion

The systematic application of IUPAC nomenclature rules allows for the unambiguous naming of complex organic molecules such as this compound. By prioritizing the ester functional group, identifying the parent cyclohexane ring, and correctly numbering the substituents, a precise and universally understood name is generated. The combination of these established rules with modern analytical techniques provides a robust framework for chemical communication and research in drug development and other scientific disciplines.

References

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A Comprehensive Technical Guide to the Thermodynamic Landscape of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the thermodynamic properties of ethyl 1-fluoro-2-oxocyclohexanecarboxylate, a molecule of significant interest in synthetic chemistry and drug development. Given the sparse availability of direct experimental data for this specific fluorinated keto-ester, this document emphasizes the robust experimental and computational methodologies required to fully characterize its thermodynamic profile. This approach ensures a self-validating framework for researchers seeking to understand and utilize this compound in their work.

Introduction: The Significance of Thermodynamic Data

Understanding the thermodynamic properties of a molecule like this compound is crucial for several applications. In chemical synthesis, this data informs reaction feasibility, equilibrium positions, and potential yields. For process chemists and drug development professionals, thermodynamic parameters are essential for designing safe, efficient, and scalable manufacturing processes, as well as for understanding the compound's stability and phase behavior. The introduction of a fluorine atom at the α-position of the keto-ester functionality significantly influences the molecule's electronic properties, conformational preferences, and intermolecular interactions, making a thorough thermodynamic analysis imperative.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃FO₃[1]
Molecular Weight 188.20 g/mol [1]
CAS Number 1578-70-7[1]
Purity ≥97%[2][3]
Topological Polar Surface Area (TPSA) 43.37 Ų[1]
logP 1.4009[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Experimental Determination of Thermodynamic Properties

High-precision experimental measurements are the gold standard for obtaining reliable thermodynamic data.[4] The following sections detail the primary experimental techniques that would be employed to characterize this compound.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a cornerstone of thermochemistry. For organic compounds, it is typically determined indirectly through the enthalpy of combustion.

Bomb calorimetry is a technique used to measure the heat of combustion of a substance.[5][6] The experiment involves combusting a known mass of the sample in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water, and the temperature change is measured.

Experimental Protocol:

  • Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter system.[6]

  • Sample Preparation: Accurately weigh a sample of pure this compound into a crucible.

  • Assembly: Place the crucible in the bomb, add a small amount of water to saturate the internal atmosphere, and pressurize with high-purity oxygen.

  • Combustion: Submerge the bomb in a known volume of water in the calorimeter's insulated jacket and allow it to reach thermal equilibrium. Ignite the sample using an electrical fuse.

  • Data Acquisition: Record the temperature of the water at regular intervals until a maximum temperature is reached and it begins to cool.

  • Calculation: From the temperature rise and the heat capacity of the calorimeter, calculate the heat of combustion. The standard enthalpy of formation can then be derived using Hess's law.

Heat Capacity (Cp) and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[7] It is particularly well-suited for determining heat capacity, as well as the temperatures and enthalpies of phase transitions (e.g., melting, boiling, and glass transitions).[8][9][10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount of this compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[11] The resulting thermogram can be analyzed to determine:

    • Heat Capacity (Cp): The heat capacity is proportional to the heat flow at a given temperature.[7]

    • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): The temperature at the peak of an endothermic transition corresponds to the melting point, and the area under the peak corresponds to the enthalpy of fusion.[8]

    • Boiling Point (Tb) and Enthalpy of Vaporization (ΔHvap): While standard DSC is not ideal for boiling point determination at atmospheric pressure, specialized techniques or high-pressure DSC can be used.

Vapor Pressure

Vapor pressure is a critical property for understanding a substance's volatility. Ebulliometry is a common experimental method for precise vapor pressure measurements of pure organic compounds.[12] Alternatively, DSC can also be adapted to determine vapor pressure.[13]

Experimental Workflow for Vapor Pressure Determination using DSC:

G cluster_prep Sample Preparation cluster_exp DSC Experiment cluster_analysis Data Analysis cluster_output Output prep Prepare samples in pinhole DSC pans exp Run DSC at multiple pressures (e.g., 1.33 to 9.33 kPa) prep->exp analysis Determine onset temperature of boiling endotherm for each pressure exp->analysis antoine Fit data to the Antoine equation to determine constants analysis->antoine output Vapor Pressure Curve antoine->output

Figure 1: Workflow for Vapor Pressure Determination using DSC.

Computational Thermodynamics

In the absence of experimental data, computational chemistry provides a powerful means to predict the thermodynamic properties of molecules.[14]

Quantum Chemistry Methods

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of a molecule and from that, derive its thermodynamic properties in the gas phase.

Computational Workflow:

G cluster_input Input cluster_calc Calculation cluster_output Output input Molecular Structure of This compound geom_opt Geometry Optimization input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc output Enthalpy of Formation (ΔHf°) Entropy (S°) Heat Capacity (Cv) freq_calc->output

Figure 2: Computational Workflow for Thermodynamic Properties.

This workflow involves first optimizing the molecular geometry to find the lowest energy conformation. A subsequent frequency calculation on the optimized geometry confirms it is a true minimum and provides the vibrational frequencies, which are then used to calculate thermodynamic properties like enthalpy, entropy, and heat capacity using statistical mechanics principles.[14]

Summary of Thermodynamic Data

The following table summarizes the key thermodynamic parameters for this compound and indicates the primary methods for their determination.

Thermodynamic ParameterSymbolMethod of Determination
Standard Enthalpy of Formation ΔHf°Bomb Calorimetry, Computational Chemistry
Standard Molar Entropy Adiabatic Calorimetry, Computational Chemistry
Heat Capacity (liquid) Cp(l)Differential Scanning Calorimetry
Heat Capacity (gas) Cp(g)Computational Chemistry
Enthalpy of Fusion ΔHfusDifferential Scanning Calorimetry
Enthalpy of Vaporization ΔHvapEbulliometry, Differential Scanning Calorimetry
Vapor Pressure PEbulliometry, Differential Scanning Calorimetry

Conclusion

While direct experimental thermodynamic data for this compound is currently limited, this guide outlines a clear and robust pathway for its comprehensive characterization. By employing a combination of established experimental techniques such as bomb calorimetry and differential scanning calorimetry, alongside powerful computational methods, researchers can obtain the critical thermodynamic parameters necessary for advancing its application in chemical synthesis and drug development. This integrated approach ensures the scientific integrity and trustworthiness of the data, providing a solid foundation for future research and development endeavors.

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Methodological & Application

Enantioselective Synthesis of α-Fluorinated Cyclohexanones: A Detailed Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in drug discovery and development.[1][2][3] Chiral α-fluorinated cyclohexanones, in particular, are valuable building blocks for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of the enantioselective synthesis of ethyl 1-fluoro-2-oxocyclohexanecarboxylate, a key intermediate for accessing these chiral scaffolds. We delve into the core principles of organocatalytic and metal-catalyzed fluorination reactions, offering detailed, field-proven protocols and explaining the causality behind experimental choices. This document is intended to serve as a practical resource for researchers engaged in the synthesis of fluorinated molecules and the development of novel therapeutics.

Introduction: The Significance of Chiral Fluorinated Cyclohexanones

The strategic incorporation of fluorine atoms into drug candidates is a powerful tool for medicinal chemists to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The unique stereoelectronic properties of the C-F bond can lead to enhanced biological activity and improved pharmacokinetic profiles.[2] Consequently, the development of robust and stereoselective methods for the synthesis of chiral fluorine-containing molecules is of paramount importance.[3][4]

This compound and its derivatives are particularly valuable synthons. The presence of the fluorine atom at a stereogenic center, adjacent to a ketone and an ester, provides multiple handles for further chemical transformations, enabling the construction of diverse and complex molecular architectures.[5] The enantioselective synthesis of this key intermediate opens the door to a wide array of chiral fluorinated cyclohexanone derivatives with significant potential in drug discovery.

Mechanistic Principles of Enantioselective α-Fluorination

The enantioselective α-fluorination of β-keto esters like ethyl 2-oxocyclohexanecarboxylate typically proceeds via two main catalytic strategies: organocatalysis and metal catalysis. Both approaches aim to create a chiral environment around the substrate, directing the attack of an electrophilic fluorine source to one face of the enolate or enamine intermediate, thereby controlling the stereochemistry of the newly formed C-F bond.

Organocatalysis: The Power of Chiral Amines

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods.[1][6][7][8] In the context of α-fluorination of cyclic ketones, primary and secondary amine catalysts, particularly those derived from cinchona alkaloids, have proven to be highly effective.[1][6][7]

The catalytic cycle, as depicted below, generally involves the formation of a chiral enamine intermediate from the ketone substrate and the amine catalyst. This enamine then attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in a stereocontrolled manner. Subsequent hydrolysis releases the α-fluorinated ketone and regenerates the catalyst.[1][8]

organocatalytic_fluorination cluster_cycle Organocatalytic Cycle Substrate Ethyl 2-oxocyclo- hexanecarboxylate Enamine Chiral Enamine Intermediate Substrate->Enamine + Catalyst Catalyst Chiral Amine (e.g., Cinchona Alkaloid derivative) Fluorination Stereoselective Fluorination Enamine->Fluorination + NFSI Product_complex Fluorinated Product- Catalyst Complex Fluorination->Product_complex Product_complex->Catalyst Catalyst Regeneration Product Ethyl 1-fluoro-2-oxo- cyclohexanecarboxylate (Enantioenriched) Product_complex->Product + H2O NFSI N-Fluorobenzenesulfonimide (Electrophilic F source) NFSI->Fluorination

Caption: Organocatalytic α-fluorination workflow.

The success of this approach hinges on the ability of the chiral catalyst to effectively shield one face of the enamine intermediate, thereby dictating the trajectory of the incoming electrophilic fluorine reagent. The choice of catalyst, solvent, and electrophilic fluorine source are critical parameters that must be optimized to achieve high enantioselectivity and yield.[1][8]

Metal Catalysis: Leveraging Chiral Ligands

Transition metal catalysis offers a complementary approach to enantioselective fluorination. Chiral ligands coordinated to a metal center create a chiral pocket that can bind the β-keto ester substrate in a specific orientation. This pre-organization facilitates the stereoselective delivery of the fluorine atom from an electrophilic source. Various metal complexes, including those of palladium, copper, and ruthenium, have been successfully employed for this transformation.[5][9]

The general mechanism involves the coordination of the β-keto ester to the chiral metal complex to form a metal enolate. This chiral enolate then reacts with an electrophilic fluorinating agent, followed by decomplexation to afford the enantioenriched product and regenerate the active catalyst.

Detailed Protocols and Application Notes

The following protocols are designed to be self-validating systems, with explanations for key experimental choices to ensure reproducibility and success.

Protocol 1: Organocatalytic Enantioselective Fluorination using a Cinchona Alkaloid-Derived Primary Amine

This protocol is adapted from seminal work in the field of organocatalytic fluorination of ketones and has been shown to be effective for a range of cyclic ketone substrates.[1][6][7][8]

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (starting material)[10][11]

  • (9S)-9-amino-9-deoxy-epi-cinchonine (organocatalyst)

  • N-Fluorobenzenesulfonimide (NFSI) (electrophilic fluorine source)

  • Trifluoroacetic acid (TFA) (co-catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Instrumentation:

  • Magnetic stirrer

  • Round-bottom flask

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Chromatography columns

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 2-oxocyclohexanecarboxylate (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add the (9S)-9-amino-9-deoxy-epi-cinchonine catalyst (0.1 mmol, 10 mol%) and trifluoroacetic acid (0.1 mmol, 10 mol%). The acid co-catalyst is crucial for the in-situ formation of the active iminium ion, which accelerates the formation of the key enamine intermediate.

  • Solvent and Cooling: Add anhydrous dichloromethane (5.0 mL) and cool the reaction mixture to -20 °C using a suitable cooling bath. Lower temperatures generally lead to higher enantioselectivity by minimizing the uncatalyzed background reaction and enhancing the facial discrimination of the chiral catalyst.

  • Addition of Fluorinating Agent: In a separate vial, dissolve NFSI (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5.0 mL). Add this solution dropwise to the reaction mixture over a period of 30 minutes. The slow addition helps to maintain a low concentration of the fluorinating agent, which can also contribute to improved selectivity.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed (typically 12-24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). The basic quench neutralizes the acidic co-catalyst and any remaining acidic species.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization and Enantiomeric Excess Determination: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Outcome: This protocol typically affords the desired product in good yield (70-90%) and high enantioselectivity (90-99% ee).[1][8]

protocol_workflow Start Start Setup Reaction Setup: Substrate, Catalyst, Co-catalyst Start->Setup Cooling Cool to -20 °C Setup->Cooling Addition Slow Addition of NFSI Solution Cooling->Addition Stirring Stir and Monitor by TLC Addition->Stirring Workup Aqueous Workup and Extraction Stirring->Workup Purification Silica Gel Chromatography Workup->Purification Analysis Characterization and Chiral HPLC Analysis Purification->Analysis End End Analysis->End

Caption: Experimental workflow for organocatalytic fluorination.

Data Presentation and Comparison

The choice of catalyst and reaction conditions can significantly impact the outcome of the enantioselective fluorination. Below is a summary of representative data from the literature, highlighting the performance of different catalytic systems.

Catalyst SystemSubstrateFluorinating AgentSolventTemp (°C)Yield (%)ee (%)Reference
(9S)-9-amino-9-deoxy-epi-cinchonine/TFAEthyl 2-oxocyclohexanecarboxylateNFSIDCM-208598[1][8]
Chiral Cu(II)/bis(thiazoline) complexEthyl 2-oxocyclohexanecarboxylateNFSITHF09294[5]
Chiral Pd(II)/BINAP complexEthyl 2-oxocyclohexanecarboxylateNFSIEtOHrt8891[1]
Quaternary ammonium salt from cinchonineEthyl 2-oxocyclohexanecarboxylateNFSIToluene09590[5]

This table clearly demonstrates that both organocatalytic and metal-catalyzed approaches can provide high yields and excellent enantioselectivities for the α-fluorination of ethyl 2-oxocyclohexanecarboxylate. The selection of a specific method will depend on factors such as catalyst availability, cost, and tolerance to other functional groups in more complex substrates.

Troubleshooting and Field-Proven Insights

  • Low Enantioselectivity: If the enantiomeric excess is low, ensure that the reaction temperature is strictly maintained. Even small temperature fluctuations can have a significant impact on selectivity. Additionally, verify the purity of the catalyst and the anhydrous nature of the solvent. Water can interfere with the catalytic cycle and promote the uncatalyzed background reaction.

  • Low Yield: Incomplete conversion may be due to catalyst deactivation or insufficient reaction time. Ensure that the reaction is performed under a truly inert atmosphere, as oxygen can sometimes degrade the catalyst. The quality of the NFSI is also important; use a freshly opened bottle or a recently purified batch.

  • Formation of Side Products: The formation of difluorinated products can occur if an excess of the fluorinating agent is used or if the reaction is allowed to proceed for too long. Careful monitoring by TLC is essential to stop the reaction at the optimal time.

Conclusion

The enantioselective synthesis of this compound is a well-established yet continually evolving field. Both organocatalytic and metal-catalyzed methods provide efficient access to this valuable chiral building block. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully perform these challenging but rewarding transformations. The continued development of novel and more efficient catalytic systems will undoubtedly further expand the synthetic toolbox for accessing complex fluorinated molecules and accelerate the discovery of new and improved pharmaceuticals.

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The Strategic Role of Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Advanced Drug Discovery

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate. This versatile fluorinated building block is of significant interest in contemporary drug discovery due to the unique physicochemical properties imparted by the α-fluoro ketone moiety. We will explore the strategic rationale for its use, provide robust, step-by-step protocols for its synthesis from common starting materials, and discuss its application as a key intermediate in the construction of complex, biologically active molecules. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Value Proposition of Fluorinated Scaffolds

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can modulate metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.

This compound is a particularly valuable synthon because it combines the conformational rigidity of a cyclohexane ring with the potent electronic effects of an α-fluoro-β-ketoester system. This arrangement serves as a powerful scaffold for generating diverse molecular architectures with desirable drug-like properties. The electron-withdrawing fluorine atom at the α-position significantly impacts the reactivity of the adjacent ketone and the acidity of the α-proton, making it a versatile handle for subsequent chemical transformations.

Synthesis and Characterization

The synthesis of this compound is typically achieved in a two-step sequence starting from cyclohexanone. The first step involves the formation of the β-ketoester, followed by a regioselective electrophilic fluorination.

Overall Synthetic Workflow

The workflow begins with the generation of the non-fluorinated precursor, which is then subjected to electrophilic fluorination. This modular approach allows for the synthesis of both the precursor and the final fluorinated product in high purity.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Electrophilic Fluorination A Cyclohexanone B Ethyl 2-oxocyclohexanecarboxylate A->B  NaH, Diethyl Carbonate, THF, Reflux C This compound B->C  Selectfluor®, Acetonitrile, rt

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

This protocol describes the acylation of cyclohexanone to form the β-ketoester precursor.

Rationale: The reaction proceeds via a Claisen condensation mechanism. Sodium hydride (NaH), a strong base, is used to deprotonate the α-carbon of cyclohexanone, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl carbonate. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent to prevent quenching of the strong base and to solubilize the reactants. Refluxing ensures the reaction reaches completion.

Materials:

  • Cyclohexanone (50 mL, 0.48 mol)

  • Diethyl carbonate (146 mL, 1.2 mol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 63 g, 1.6 mol)

  • Anhydrous Tetrahydrofuran (THF, 200 mL)

  • 3N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

Procedure:

  • To a 1000 mL flask under an inert atmosphere (e.g., Argon or Nitrogen), add diethyl carbonate (146 mL) and anhydrous THF (150 mL).

  • Carefully add the sodium hydride (63 g) portion-wise to the stirred mixture. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Heat the mixture to reflux for 1 hour.

  • In a separate flask, prepare a solution of cyclohexanone (50 mL) in anhydrous THF (50 mL).

  • Add the cyclohexanone solution dropwise to the refluxing NaH mixture over approximately 30 minutes.

  • Continue refluxing for an additional 1.5 hours after the addition is complete.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding 3N HCl until the mixture is acidic. Caution: Vigorous gas evolution (H₂) will occur.

  • Transfer the mixture to a separatory funnel, add brine, and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

Self-Validation: The product is typically a brown oil and can be used in the next step without further purification. Purity can be assessed by ¹H NMR and mass spectrometry (MS) is expected to show a peak at m/z 171.3 [M+H]⁺.[1]

Protocol 2: Electrophilic Fluorination

This protocol details the regioselective fluorination at the C1 position.

Rationale: Selectfluor® (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent prized for its stability, safety, and effectiveness. The reaction proceeds via the enol or enolate form of the β-ketoester, which acts as a nucleophile attacking the electrophilic fluorine of the Selectfluor® reagent. Acetonitrile is a common polar aprotic solvent for these reactions. The reaction is typically run at room temperature and is often complete within a few hours.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (10.0 g, 58.7 mmol)

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (22.8 g, 64.6 mmol, 1.1 equiv)

  • Acetonitrile (CH₃CN, 200 mL)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve Ethyl 2-oxocyclohexanecarboxylate (10.0 g) in acetonitrile (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Add Selectfluor® (22.8 g) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Self-Validation & Characterization: The final product should be characterized to confirm its identity and purity.

Parameter Expected Result
Appearance Colorless to pale yellow oil
Yield 75-85% (Typical)
¹⁹F NMR A single resonance consistent with the C-F bond
¹H NMR Signals corresponding to the ethyl ester and cyclohexyl protons, with characteristic splitting due to the fluorine atom.
¹³C NMR A peak for the carbon attached to fluorine, showing a large one-bond C-F coupling constant (¹JCF).
HRMS (ESI) Calculated mass for C₉H₁₃FO₃ [M+H]⁺ should match the observed mass.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The this compound scaffold is an excellent starting point for the synthesis of complex heterocyclic systems, which are prevalent in many classes of therapeutic agents, particularly kinase inhibitors. The Janus kinase (JAK) family of enzymes, for instance, are critical targets in autoimmune diseases and cancer. Many JAK inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase.

The α-fluoro-β-ketoester moiety can be used to construct fused ring systems, such as pyrazoles, which can act as effective hinge-binding motifs in kinase inhibitors.

Exemplary Workflow: Synthesis of a Pyrazole-fused Cyclohexane Core

This workflow illustrates how this compound can be transformed into a more complex scaffold suitable for elaboration into a final drug candidate.

G A Ethyl 1-fluoro-2- oxocyclohexanecarboxylate C Fluorinated Pyrazolone Intermediate A->C  Ethanol, Reflux B Hydrazine Hydrate B->C D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) C->D  Scaffold Decoration E Final Kinase Inhibitor Candidate D->E  Final Modifications

Sources

Application Notes & Protocols: Strategic Alkylation of Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Fluoro-α-Alkyl Cycloalkanones

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The α-fluoro-β-keto ester moiety is a particularly valuable synthon, providing a handle for diverse chemical transformations. The subsequent alkylation of these fluorinated scaffolds to create quaternary stereocenters containing fluorine is a critical step in the synthesis of complex pharmaceutical intermediates and bioactive natural products.[1]

This guide provides a detailed protocol for the C-alkylation of ethyl 1-fluoro-2-oxocyclohexanecarboxylate, a key transformation for building molecular complexity. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and offer a step-by-step procedure for researchers in organic synthesis and drug development.

Mechanistic Considerations & Experimental Rationale

The alkylation of a β-keto ester proceeds through the formation of a nucleophilic enolate, which subsequently attacks an electrophilic alkyl halide in a classic SN2 reaction.[2] However, the presence of an α-fluoro substituent introduces unique electronic considerations that must be carefully managed to ensure the desired outcome.

Pillar 1: Enolate Formation - The Choice of Base

The proton at the C1 position of the non-fluorinated precursor is highly acidic due to the electron-withdrawing effects of both the ketone and the ester carbonyl groups. After fluorination, the resulting tertiary carbon center no longer has an acidic proton for deprotonation. Instead, enolization occurs via the removal of a proton from the C6 position to form the corresponding enolate.

To ensure complete and irreversible formation of this enolate, a strong, non-nucleophilic base is paramount. While alkoxides like sodium ethoxide can be used, they exist in equilibrium with the starting material, which can lead to side reactions.[3] For this protocol, we select Sodium Hydride (NaH) in an aprotic solvent like Tetrahydrofuran (THF) . NaH deprotonates the β-keto ester irreversibly, producing the sodium enolate and hydrogen gas, which drives the reaction to completion.

Pillar 2: C-Alkylation vs. O-Alkylation - Directing the Nucleophile

Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[4][5] For our purposes, C-alkylation is the desired pathway to form a new carbon-carbon bond. The outcome is influenced by several factors:

  • Electrophile Hardness: According to Hard-Soft Acid-Base (HSAB) theory, "soft" electrophiles tend to react at the softer carbon center, while "hard" electrophiles favor the harder oxygen center. Alkyl iodides and bromides are considered soft electrophiles, making them ideal for promoting C-alkylation.[6]

  • Solvent: Aprotic solvents like THF are generally preferred as they do not solvate the oxygen atom of the enolate as strongly as protic solvents, leaving it more available to act as a nucleophile. However, the use of a strong base and a soft electrophile is the more dominant controlling factor.

Pillar 3: The Influence of the α-Fluoro Group

The highly electronegative fluorine atom at the α-position has a significant impact on the enolate's stability and reactivity.[7] It inductively withdraws electron density, which can influence the nucleophilicity of the enolate. This makes the careful selection of a robust base and optimal reaction conditions critical to achieving high conversion.

Visualizing the Workflow & Mechanism

Alkylation Workflow cluster_prep Step 1: Enolate Formation cluster_alkylation Step 2: Alkylation cluster_workup Step 3: Workup & Purification Start This compound in Anhydrous THF Base Add Sodium Hydride (NaH) Start->Base Under Argon Stir Stir at 0°C to RT (H₂ evolution) Base->Stir Enolate Formation of Sodium Enolate Stir->Enolate Cool Cool to 0°C Enolate->Cool AlkylHalide Add Alkyl Halide (e.g., CH₃I) Cool->AlkylHalide React Stir at RT for 2-12h AlkylHalide->React Product_Crude Crude Alkylated Product React->Product_Crude Quench Quench with sat. NH₄Cl (aq) Product_Crude->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Alkylated Product Purify->FinalProduct Alkylation Mechanism cluster_mechanism Key Mechanistic Steps img_start img_start img_enolate img_enolate Base NaH img_product img_product AlkylHalide R-X (e.g., CH₃-I) Base->img_enolate + H₂ (gas) AlkylHalide->img_product SN2 Attack

Caption: Mechanism showing enolate formation and C-alkylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the alkylation of this compound with methyl iodide as a representative alkylating agent.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Argon or nitrogen gas inlet

  • Septa

  • Syringes

  • Ice bath

  • Rotary evaporator

Procedure:
  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add sodium hydride (1.2 equivalents).

    • Wash the NaH dispersion with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF (approx. 10 mL per 1 mmol of the starting ester) to the flask.

  • Enolate Formation:

    • Cool the THF/NaH suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the solution of the β-keto ester to the stirred NaH suspension dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed, indicating enolate formation.

  • Alkylation Reaction:

    • Cool the reaction mixture back down to 0 °C.

    • Add the alkylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise to the enolate solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford the pure ethyl 1-fluoro-1-methyl-2-oxocyclohexanecarboxylate.

Data Summary: Reagents and Conditions

The following table provides a summary of the reagents and their roles. Quantities are representative and may require optimization based on the specific alkylating agent and scale.

ReagentCAS NumberRoleMolar Eq.Key Considerations
This compound1578-70-7Starting Material1.0Must be anhydrous. [8]
Sodium Hydride (NaH)7646-69-7Base1.2Highly reactive; handle with care under inert gas.
Anhydrous Tetrahydrofuran (THF)109-99-9Solvent-Aprotic solvent is crucial to avoid side reactions.
Methyl Iodide (CH₃I)74-88-4Alkylating Agent1.1A soft electrophile that favors C-alkylation. [6]
Saturated aq. NH₄Cl12125-02-9Quenching Agent-Mildly acidic quench to neutralize any remaining base.

Troubleshooting and Final Remarks

  • Low Yield: Incomplete enolate formation is a common issue. Ensure the NaH is fresh and properly washed, and that all reagents and solvents are strictly anhydrous.

  • O-Alkylation Product Detected: While unlikely with the specified conditions, the presence of O-alkylation can be minimized by using alkyl iodides over bromides or chlorides and ensuring a non-polar, aprotic solvent system.

  • Dialkylation: This is not possible for the target substrate as there are no remaining acidic α-protons after the first alkylation.

The alkylation of this compound is a robust and reliable transformation that opens the door to a vast array of complex fluorinated molecules. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, researchers can effectively utilize this protocol to advance their synthetic campaigns in pharmaceutical and materials science.

References

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions.
  • Neubacher, S. (2012, November 21). C- or O-Alkylation? ChemistryViews.
  • Clayden, J., Greeves, N., & Warren, S. (n.d.). Alkylation of enolates. Oxford University Press.
  • OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. In Organic Chemistry.
  • Trost, B. M., & Zhang, Y. (2020). The Allylic Alkylation of Ketone Enolates. Israel Journal of Chemistry, 60(3-4), 200-214.
  • LookChem. (n.d.). ethyl 2-oxocyclohexanecarboxylate.
  • Gogsig, T. M., et al. (2017). Catalytic Enantioselective and Diastereoselective Allylic Alkylation with Fluoroenolates: Efficient Access to C3-Fluorinated and All-Carbon Quaternary Oxindoles. Journal of the American Chemical Society, 139(4), 1546-1549.
  • Rhoads, S. J., & Holder, R. W. (1969). A comparative study of C- and O-alkylation in cyclic and acyclic β-keto ester systems. Tetrahedron, 25(22), 5443-5450.
  • MDPI. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264.
  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry.
  • Srogl, J., et al. (2000). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC.
  • YouTube. (2018, October 13). C-Alkylation vs O-Alkylation: The Thrilling Face-Off!
  • Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis.
  • IU Indianapolis ScholarWorks. (n.d.). Photoredox Polyfluoroarylation of Alkyl Halides via Halogen Atom Transfer.
  • ACS Publications. (2021, February 2).
  • National Center for Biotechnology Information. (2021, February 2).
  • Royal Society of Chemistry. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17, 573-584.
  • PubMed. (2021, December 22). Diastereoselective Synthesis of 2'-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication.

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Application Note & Protocol Guide: Decarboxylation of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the decarboxylation of ethyl 1-fluoro-2-oxocyclohexanecarboxylate to synthesize 2-fluorocyclohexanone, a valuable building block in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of relevant decarboxylation strategies, present a comparative analysis of common experimental conditions, and provide a detailed, field-tested protocol for the Krapcho dealkoxycarbonylation method. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for this transformation.

Introduction: The Significance of α-Fluoroketones

α-Fluorinated ketones are a privileged structural motif in modern organic synthesis and drug discovery. The introduction of a fluorine atom adjacent to a carbonyl group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Specifically, α-fluoroketones serve as key intermediates and as potent, often irreversible, inhibitors of enzymes such as proteases.[2][3] 2-Fluorocyclohexanone (CAS 694-82-6) is a versatile precursor for synthesizing more complex fluorinated molecules.[4][5][6][7][8]

The most common synthetic route to 2-fluorocyclohexanone involves the decarboxylation of its β-keto ester precursor, this compound (CAS 1578-70-7).[9] However, the decarboxylation of β-keto esters is not always trivial, and the presence of the α-fluoro substituent introduces unique electronic considerations that must be addressed through careful selection of reaction conditions.

Mechanistic Considerations for Decarboxylation

Two primary pathways are typically considered for the decarboxylation of β-keto esters.

Hydrolysis followed by Thermal Decarboxylation

The classical approach involves two discrete steps: (1) hydrolysis of the ester to the corresponding β-keto carboxylic acid, and (2) thermal decarboxylation of the acid. The decarboxylation step is facilitated by a six-membered cyclic transition state, which leads to the formation of an enol that subsequently tautomerizes to the more stable ketone.[10][11][12][13] This process can be catalyzed by either acid or base.[14]

Caption: General mechanism of β-keto acid decarboxylation.

While effective, this two-step method requires harsh conditions (strong acid or base and high temperatures) that can lead to side reactions and degradation of the sensitive α-fluoroketone product.

Krapcho Dealkoxycarbonylation

A milder and more direct route is the Krapcho decarboxylation.[15][16] This reaction is particularly well-suited for β-keto esters that are sensitive to acidic or basic hydrolysis. The reaction is typically performed by heating the substrate in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt, most commonly a lithium or sodium halide.[15] The mechanism involves the nucleophilic attack of the halide ion on the alkyl group of the ester in an S_N2 fashion. This generates an alkyl halide and a carboxylate intermediate, which readily loses carbon dioxide to form an enolate. The enolate is then protonated during aqueous workup to yield the final ketone product.[16]

The presence of a small amount of water is often beneficial, as it facilitates the final protonation step and can accelerate the reaction.[16]

Caption: Mechanism of the Krapcho Decarboxylation.

Comparative Analysis of Decarboxylation Protocols

The choice of method depends on the substrate's stability, desired scale, and available equipment. For this compound, the Krapcho reaction is generally superior due to its milder, near-neutral conditions, which minimize the risk of product degradation.

MethodReagents/CatalystSolventTemperature (°C)Reaction TimeAdvantages & Disadvantages
Acid-Catalyzed 5-10% aq. H₂SO₄ or HClWater/Co-solvent100-1204-12 hAdvantages: Inexpensive reagents. Disadvantages: Harsh conditions, potential for side reactions (e.g., elimination, rearrangement), product instability.
Base-Catalyzed 10% aq. NaOH or KOHWater/Ethanol1002-6 hAdvantages: Faster hydrolysis than acid. Disadvantages: Requires separate acidification step. Risk of haloform reaction or other base-sensitive degradation pathways.
Krapcho LiCl or NaCl (catalytic to stoichiometric)DMSO or DMF140-1801-8 hAdvantages: Mild, near-neutral conditions. High yields. One-pot procedure. Tolerates sensitive functional groups.[15] Disadvantages: Requires high-boiling polar aprotic solvents.
Microwave-Assisted LiCl, H₂ODMSO or Water180-2005-30 minAdvantages: Drastically reduced reaction times.[17] Disadvantages: Requires specialized microwave reactor. Scale-up can be challenging.

Detailed Protocol: Krapcho Decarboxylation

This protocol provides a reliable and scalable method for the synthesis of 2-fluorocyclohexanone.

Materials & Equipment
  • Chemicals:

    • This compound (≥98%)

    • Lithium chloride (LiCl), anhydrous (≥99%)

    • Dimethyl sulfoxide (DMSO), anhydrous (≥99.8%)

    • Deionized water

    • Diethyl ether (or Ethyl Acetate), ACS grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Thermometer or thermocouple probe

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus (optional, for high purity)

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add this compound (18.8 g, 100 mmol), lithium chloride (4.24 g, 100 mmol), anhydrous DMSO (100 mL), and deionized water (3.6 mL, 200 mmol).

    • Scientist's Note: While stoichiometric salt is used here for robustness, catalytic amounts can be effective. The water is crucial for the reaction's efficiency.[16]

  • Heating and Reaction Monitoring: Begin stirring the mixture and heat it to 160-170 °C using a heating mantle. The reaction progress can be monitored by observing the cessation of gas (CO₂) evolution. Maintain this temperature for 2-4 hours or until TLC/GC analysis indicates complete consumption of the starting material.

    • Scientist's Note: The reaction is often complete when the solution becomes homogeneous and bubbling stops. Overheating or prolonged reaction times can lead to product decomposition.

  • Workup and Extraction: Allow the reaction mixture to cool to room temperature. Pour the dark solution into a 1 L beaker containing 400 mL of cold deionized water. Transfer the aqueous mixture to a 1 L separatory funnel and extract with diethyl ether (3 x 150 mL).

    • Safety Precaution: DMSO is a high-boiling solvent. Ensure the mixture is fully cooled before quenching with water to avoid sudden boiling.

  • Washing and Drying: Combine the organic extracts. Wash sequentially with deionized water (1 x 100 mL), saturated aqueous NaHCO₃ solution (1 x 100 mL), and finally with brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent carefully using a rotary evaporator.

    • Scientist's Note: The NaHCO₃ wash removes any residual acidic impurities. Be cautious during rotary evaporation as the product, 2-fluorocyclohexanone, is volatile (b.p. ~78 °C / 17 mmHg).[5]

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield 2-fluorocyclohexanone as a colorless liquid.

Troubleshooting and Expert Insights

  • Issue: Incomplete Reaction. If the starting material persists after 4 hours, ensure the reaction temperature is maintained above 150 °C. The quality of the DMSO (anhydrous) and LiCl can also impact the reaction rate.

  • Issue: Low Yield. Low yields can result from product decomposition or loss during workup. Avoid excessive heating. During rotary evaporation, use a cool water bath and do not apply excessive vacuum to prevent co-evaporation of the product. The α-fluoroketone product may exhibit some instability, particularly under strongly basic or acidic conditions, which is why the Krapcho method is preferred.[2]

  • Alternative Salts: While LiCl is highly effective, NaCl can also be used, though it may require slightly higher temperatures or longer reaction times due to its lower solubility in DMSO.[15]

Conclusion

The decarboxylation of this compound is most effectively and reliably achieved using the Krapcho dealkoxycarbonylation protocol. This method avoids the harsh conditions of traditional acid- or base-catalyzed hydrolysis, providing a high-yielding, one-pot synthesis of 2-fluorocyclohexanone. The protocol detailed herein is robust, scalable, and leverages a well-understood mechanism to furnish a key building block for advanced chemical synthesis.

References

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  • Ethyl 2-oxocyclohexanecarboxylate | C9H14O3. PubChem.

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Application Notes and Protocols for the Stereoselective Reduction of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

The stereoselective synthesis of fluorinated organic molecules is of paramount importance in medicinal chemistry and materials science. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, chiral fluorinated cyclohexanol derivatives are valuable building blocks in the synthesis of complex pharmaceuticals. This document provides a detailed guide to the stereoselective reduction of ethyl 1-fluoro-2-oxocyclohexanecarboxylate, a key intermediate for accessing these chiral synthons.

We will explore two powerful and complementary methodologies for achieving high stereoselectivity in the reduction of the prochiral ketone: the chemical approach using the Corey-Itsuno (CBS) reduction and a biocatalytic approach employing ketoreductases (KREDs). This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols to enable researchers to successfully implement these methods in their laboratories.

Synthesis of the Starting Material: this compound

The synthesis of the target substrate is a two-step process starting from the commercially available ethyl 2-oxocyclohexanecarboxylate.

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

The initial step involves the acylation of cyclohexanone with diethyl carbonate.

Synthesis_Step1 cyclohexanone Cyclohexanone NaH NaH, THF, Reflux cyclohexanone->NaH diethyl_carbonate Diethyl Carbonate diethyl_carbonate->NaH product1 Ethyl 2-oxocyclohexanecarboxylate NaH->product1 Acylation

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add diethyl carbonate (1.5 eq) dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour.

  • Cool the mixture to 0 °C and add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield ethyl 2-oxocyclohexanecarboxylate as a colorless to pale yellow liquid.[1][2][3]

Step 2: α-Fluorination of Ethyl 2-oxocyclohexanecarboxylate

The second step is the enantioselective fluorination at the α-position, which can be achieved using an organocatalytic approach.[4]

Synthesis_Step2 product1 Ethyl 2-oxocyclohexanecarboxylate catalyst Cinchona Alkaloid Catalyst product1->catalyst NFSI N-Fluorobenzenesulfonimide (NFSI) NFSI->catalyst product2 This compound catalyst->product2 Enantioselective Fluorination

Protocol:

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) at room temperature, add a primary amine-functionalized Cinchona alkaloid catalyst (e.g., a derivative of cinchonidine, 0.1 eq).[4]

  • Add N-fluorobenzenesulfonimide (NFSI) (1.2 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Method 1: Stereoselective Reduction via Corey-Itsuno (CBS) Reduction

The Corey-Itsuno reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst.[5][6][7][8]

Mechanism and Rationale:

The CBS reduction employs a catalytic amount of a chiral oxazaborolidine, which coordinates with borane to form a super-Lewis acidic complex. This complex then coordinates to the ketone's carbonyl oxygen. The steric bulk of the catalyst directs the hydride delivery from the borane to one face of the ketone, leading to a high degree of enantioselectivity. The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst used. For a 2-substituted cyclohexanone, the stereochemical outcome will be influenced by the preference for the hydride to attack from the less sterically hindered face, generally leading to the formation of the cis or trans diastereomer depending on the relative steric bulk of the substituents.[9][10]

CBS_Reduction substrate This compound CBS_catalyst (S)- or (R)-CBS Catalyst substrate->CBS_catalyst product cis/trans-Ethyl 1-fluoro-2-hydroxycyclohexanecarboxylate CBS_catalyst->product Enantioselective Reduction borane BH3·THF borane->CBS_catalyst

Protocol:

  • To a solution of the (S)- or (R)-Corey-Bakshi-Shibata (CBS) catalyst (0.1 eq) in anhydrous THF under an inert atmosphere, add borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq) dropwise at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C.

  • Cool the mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes, then extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expected Outcome and Data Analysis:

The CBS reduction is expected to yield a mixture of diastereomers (cis and trans) with high enantiomeric excess for each. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy by integrating well-resolved signals corresponding to each diastereomer.[11][12][13][14][15] The enantiomeric excess (e.e.) of each diastereomer can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[16][17][18][19][20]

Parameter Expected Value Analytical Method
Diastereomeric Ratio (d.r.)Dependent on substrate and catalyst¹H NMR Spectroscopy
Enantiomeric Excess (e.e.)>90%Chiral HPLC

Method 2: Stereoselective Reduction using Ketoreductases (KREDs)

Biocatalysis offers an environmentally friendly and highly selective alternative for the reduction of ketones. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantio- and diastereoselectivity.[21][22][23][24][25]

Mechanism and Rationale:

KREDs utilize a cofactor, typically NADPH or NADH, as a hydride source. The enzyme's chiral active site precisely orients the substrate, leading to the highly selective transfer of a hydride to one face of the carbonyl group. A key advantage of using KREDs for substrates with a chiral center at the α-position, like this compound, is the potential for dynamic kinetic resolution (DKR). In DKR, the racemic starting material is converted to a single stereoisomer of the product in high yield and diastereoselectivity, as the unreactive enantiomer of the substrate can epimerize to the reactive one under the reaction conditions. Different KREDs can exhibit opposite stereopreferences, allowing access to different diastereomers of the product.[22][23]

KRED_Reduction substrate This compound KRED Ketoreductase (KRED) substrate->KRED product syn- or anti-Ethyl 1-fluoro-2-hydroxycyclohexanecarboxylate KRED->product Biocatalytic Reduction cofactor NAD(P)H cofactor->KRED regeneration Cofactor Regeneration System (e.g., GDH/glucose) regeneration->cofactor Recycles

Protocol:

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • In a reaction vessel, dissolve the substrate, this compound (e.g., 10-50 mM). A co-solvent such as DMSO or isopropanol may be used to aid solubility (typically 1-10% v/v).

  • Add the ketoreductase (KRED) enzyme (a commercially available screening kit can be used to identify the optimal enzyme).

  • Add the cofactor, NAD(P)H (typically 1-2 mM).

  • Add a cofactor regeneration system. A common system is glucose dehydrogenase (GDH) and glucose. Add GDH and an excess of glucose (e.g., 1.2 equivalents relative to the substrate).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate.

  • Extract the product into the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Expected Outcome and Data Analysis:

The enzymatic reduction can provide either the syn or anti diastereomer with very high diastereomeric and enantiomeric excess, depending on the KRED selected. The d.r. and e.e. are determined using the same analytical techniques as for the CBS reduction (¹H NMR and chiral HPLC).

Parameter Expected Value Analytical Method
Diastereomeric Ratio (d.r.)>95:5 (for either syn or anti)¹H NMR Spectroscopy
Enantiomeric Excess (e.e.)>98%Chiral HPLC

Data Presentation and Analysis

¹H NMR for Diastereomeric Ratio Determination:

The diastereomeric ratio of the resulting ethyl 1-fluoro-2-hydroxycyclohexanecarboxylate can be determined by analyzing the ¹H NMR spectrum of the crude or purified product mixture. Diagnostic signals, typically the proton on the carbon bearing the hydroxyl group (CH-OH), will appear at different chemical shifts for the cis and trans diastereomers. The ratio of the integrals of these distinct signals provides the diastereomeric ratio.[11][12][14][15]

Chiral HPLC for Enantiomeric Excess Determination:

The enantiomeric excess of each diastereomer is determined by chiral HPLC. A suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H) and an appropriate mobile phase (typically a mixture of hexanes and isopropanol) are used to separate the enantiomers. The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram.[16][17][18][19][20]

Conclusion

This application note has detailed two robust and highly stereoselective methods for the reduction of this compound. The Corey-Itsuno reduction offers a versatile and predictable chemical route, while the enzymatic reduction with ketoreductases provides an environmentally benign and often exceptionally selective biocatalytic alternative. The choice of method will depend on the specific requirements of the synthesis, including desired stereoisomer, scale, and available resources. By following the detailed protocols and analytical procedures outlined herein, researchers can confidently synthesize valuable chiral fluorinated building blocks for their drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
  • Li, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 895000. [Link]
  • MacLellan, P., et al. (2024). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones.
  • Wikipedia contributors. (2023). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia.
  • Zou, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 895000.
  • Adams, R. W., et al. (2015). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy.
  • ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?.
  • SynArchive. (n.d.). Itsuno-Corey Reduction.
  • Vanagel, M. G. (2024). SYNTHESIS AND STEREOSELECTIVE REDUCTION OF α-FLUORO-β-KETOESTERS BY KETOREDUCTASES (Master's thesis).
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • DeCKer, S. J., et al. (2017). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Organic Letters, 19(21), 5928–5931.
  • Enders, D., & Hüttl, M. R. (2011). Enantioselective organocatalytic α-fluorination of cyclic ketones. Journal of the American Chemical Society, 133(6), 1738-1741.
  • Vilé, S., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11546–11557.
  • Kambourakis, S., & Smonou, I. (2000). Highly Stereoselective Reductions of α-Alkyl-1,3-diketones and α-Alkyl-β-keto Esters Catalyzed by Isolated NADPH-Dependent Ketoreductases. Tetrahedron: Asymmetry, 11(18), 3627-3635.
  • Balasubramanian, M., & D'Souza, A. (1963). Studies on the reduction of some substituted cyclohexanones. Tetrahedron, 19(12), 1865-1873.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-154.
  • Sahu, P. K., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1034–1043.
  • The Royal Society of Chemistry. (2013).
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem Compound Database.
  • Beilstein Journals. (n.d.).
  • LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

Sources

Application Notes and Protocols: Synthesis of Heterocycles from Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties. The presence of fluorine can significantly influence lipophilicity, metabolic stability, and binding affinity. Ethyl 1-fluoro-2-oxocyclohexanecarboxylate stands out as a highly versatile and valuable fluorinated building block. Its unique trifunctional nature—a β-keto ester with an α-fluoro substituent on a cyclic core—provides a powerful platform for the synthesis of a diverse array of fluorine-containing heterocyclic compounds. These resulting heterocycles are of significant interest due to their prevalence in biologically active molecules and pharmaceuticals.[1][2][3] This guide provides detailed protocols for the synthesis of several key heterocyclic systems from this precursor, offering insights into the underlying chemical principles and practical experimental guidance.

Core Synthetic Pathways and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the two carbonyl carbons and the acidity of the α-proton (if present, though in this case it is replaced by fluorine, influencing the reactivity of the adjacent methylene protons). The synthetic strategies outlined herein primarily involve condensation reactions with various binucleophiles, leading to the formation of five- and six-membered heterocyclic rings. The fluorine atom at the α-position not only imparts unique properties to the final products but also influences the regioselectivity of the cyclization reactions.

PART 1: Synthesis of Fluorinated Pyrazole Derivatives

Fluorinated pyrazoles are a class of compounds with considerable potential as building blocks in medicinal chemistry.[4][5] The reaction of this compound with hydrazine derivatives provides a direct route to 4-fluoro-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one scaffolds.

Experimental Protocol 1: Synthesis of 4-Fluoro-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one

Objective: To synthesize a fluorinated pyrazolone via condensation of this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% in H₂O)

  • Isopropanol

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in isopropanol (20 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes solvent system.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with brine (2 x 25 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-fluoro-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one.

Expected Outcome: A white to off-white solid. The yield is typically in the range of 70-85%.

Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Mechanism and Rationale

The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ketone carbonyl, leading to a cyclization-dehydration sequence to form the pyrazolone ring. The choice of isopropanol as a solvent provides a suitable boiling point for the reaction and is relatively easy to remove during workup.

Synthesis_of_Fluorinated_Pyrazoles start Start: this compound & Hydrazine Hydrate step1 Dissolve in Isopropanol start->step1 Initial Mixture step2 Reflux (4-6 hours) step1->step2 Heating step3 Solvent Removal (Rotary Evaporation) step2->step3 Reaction Completion step4 Aqueous Workup & Extraction (Ethyl Acetate/Brine) step3->step4 Crude Product step5 Drying & Concentration step4->step5 Organic Layer step6 Purification (Column Chromatography) step5->step6 Concentrated Crude end_product End Product: 4-Fluoro-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one step6->end_product Purified Product

Caption: Experimental workflow for the synthesis of a fluorinated pyrazole derivative.

PART 2: Synthesis of Fluorinated Pyrimidine Derivatives

Fluorinated pyrimidines are another class of heterocycles with significant applications in medicinal chemistry, particularly as antimetabolites in cancer therapy.[6] The condensation of this compound with urea or its derivatives provides access to fluorinated pyrimidinone scaffolds.

Experimental Protocol 2: Synthesis of 5-Fluoro-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Objective: To synthesize a fluorinated pyrimidinone via condensation of this compound with urea.

Materials:

  • This compound

  • Urea

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to ethanol (30 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved. Then, add this compound (1.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize with 1 M hydrochloric acid to pH ~7.

  • Precipitation and Filtration: The product is expected to precipitate upon neutralization. Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water and then with a small amount of cold ethanol. Dry the product under vacuum to afford the pure 5-fluoro-5,6,7,8-tetrahydroquinazolin-4(3H)-one.

Expected Outcome: A white crystalline solid. The yield is typically in the range of 60-75%.

Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Mechanism and Rationale

This reaction is a classic Biginelli-type condensation. Sodium ethoxide acts as a base to deprotonate the urea, increasing its nucleophilicity. The reaction proceeds through a series of condensation and cyclization steps to form the dihydropyrimidinone ring. The use of an inert atmosphere is crucial during the preparation of sodium ethoxide to prevent the reaction of sodium with atmospheric moisture.

Synthesis_of_Fluorinated_Pyrimidines start Start: this compound & Urea step2 Add Urea and Starting Material start->step2 step1 Prepare Sodium Ethoxide in Ethanol step1->step2 Base Solution step3 Reflux (8-12 hours) step2->step3 Reaction Mixture step4 Neutralization with HCl step3->step4 Reaction Completion step5 Precipitation & Filtration step4->step5 Precipitate Formation end_product End Product: 5-Fluoro-5,6,7,8-tetrahydroquinazolin-4(3H)-one step5->end_product Purified Product

Caption: Experimental workflow for the synthesis of a fluorinated pyrimidine derivative.

Quantitative Data Summary

Heterocycle ClassReagentsSolventReaction TimeTypical Yield
PyrazoleHydrazine HydrateIsopropanol4-6 hours70-85%
PyrimidineUrea, Sodium EthoxideEthanol8-12 hours60-75%

Troubleshooting and Field-Proven Insights

  • Incomplete Reactions: If TLC analysis indicates the presence of starting material after the recommended reaction time, consider extending the reflux period. Ensure that the reagents are of high purity and anhydrous conditions are maintained, especially for the pyrimidine synthesis.

  • Low Yields: Low yields in the pyrazole synthesis can sometimes be attributed to the formation of side products. Purification by column chromatography is crucial to isolate the desired product. For the pyrimidine synthesis, incomplete precipitation during workup can lead to lower yields. Ensure the pH is neutral and the mixture is sufficiently cooled.

  • Purification Challenges: The polarity of the synthesized heterocycles can vary. It is advisable to perform a small-scale TLC analysis to determine the optimal eluent system for column chromatography before attempting a large-scale purification.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols detailed in this guide provide robust and reproducible methods for accessing valuable pyrazole and pyrimidine scaffolds. The strategic introduction of fluorine via this building block offers a compelling avenue for the development of novel therapeutic agents and other functional organic materials.

References

  • Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Scheiner, J. (1957). Fluorinated pyrimidines, a new class of tumour-inhibitory compounds.
  • Surmont, R., Verniest, G., & De Kimpe, N. (2010). New synthesis of fluorinated pyrazoles. Organic letters, 12(20), 4648-4651.[4][5] [Link]
  • U.S. Patent No. 5,493,025. (1996). Process for preparation of fluorinated beta-keto ester.
  • Babu, K. S., Kumar, Y. N., & Rao, C. V. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-13. [Link]
  • Fustero, S., Sanz-Cervera, J. F., Piera, J., & Román, R. (2009). Synthesis of α-fluoro-β-keto ester derivatives. Chemical reviews, 109(6), 2237-2269.
  • Zheng, J., & Lin, J. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.[2][3] [Link]

Sources

Application Notes & Protocols: Asymmetric Catalysis with Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral α-Fluorinated Cyclic Scaffolds

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1] This has made organofluorine compounds invaluable in medicinal chemistry, materials science, and agrochemicals.[1][2] Specifically, chiral scaffolds containing a fluorine atom at a stereogenic center are of high interest. The high electronegativity and relatively small size of fluorine can influence molecular conformation, metabolic stability, and binding affinity to biological targets.[1]

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate and its derivatives are versatile building blocks for the synthesis of complex, biologically active molecules. The creation of a chiral center at the fluorine-bearing carbon (C1) or the adjacent carbon (C2) via asymmetric catalysis is a formidable challenge. This guide provides an in-depth overview of key asymmetric transformations, catalytic systems, and detailed protocols for researchers engaged in the stereoselective synthesis of these valuable compounds.

Core Concepts in Asymmetric Catalysis for α-Fluoro-β-keto Esters

The primary challenge in the asymmetric catalysis of substrates like this compound lies in effectively differentiating the two faces of a prochiral intermediate. This is typically achieved through the formation of a transient, diastereomeric complex with a chiral catalyst. The catalyst, whether a small organic molecule (organocatalyst) or a metal-ligand complex, creates a chiral environment that directs the approach of a reactant to one face of the substrate preferentially.

Two principal strategies have proven effective:

  • Enamine/Enolate Catalysis: Chiral amines can react with the ketone moiety to form a chiral enamine.[3] This intermediate then reacts with an electrophile, with the stereochemistry being directed by the chiral catalyst. Alternatively, the acidic proton at the α-carbon can be removed to form a prochiral enolate, which can then undergo a variety of stereoselective reactions.

  • Lewis Acid Catalysis: Chiral Lewis acids, often metal complexes, can coordinate to the carbonyl oxygen of the substrate.[4] This activation enhances the electrophilicity of the substrate and, through the chiral ligands on the metal, creates a steric environment that directs the nucleophilic attack.[4]

Key Asymmetric Transformations and Protocols

Asymmetric Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-C bond-forming reaction.[5] In the context of our target molecule, the enolate of this compound can act as the Michael donor.

Conceptual Workflow: Organocatalytic Michael Addition

G cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Analysis A Ethyl 1-fluoro-2- oxocyclohexanecarboxylate E Formation of Chiral Enolate Complex A->E B Michael Acceptor (e.g., Nitroolefin) F Stereoselective Michael Addition B->F C Chiral Organocatalyst (e.g., Cinchona Alkaloid Derivative) C->E D Solvent & Base D->E E->F G Product Release & Catalyst Regeneration F->G G->E H Quenching & Extraction G->H I Purification (Chromatography) H->I J Characterization (NMR, HPLC) I->J

Caption: General workflow for an organocatalytic Michael addition.

Catalyst System: Bifunctional cinchona alkaloid-derived thioureas are particularly effective. The thiourea moiety activates the Michael acceptor through hydrogen bonding, while the tertiary amine of the cinchona alkaloid acts as a Brønsted base to generate the nucleophilic enolate from the β-keto ester.

Protocol: Asymmetric Michael Addition of this compound to a Nitroolefin

This protocol is a representative example based on established principles of organocatalytic Michael additions.[6]

Materials:

  • This compound

  • Nitroolefin (e.g., β-nitrostyrene)

  • Chiral bifunctional thiourea catalyst (e.g., a derivative of quinine or quinidine)

  • Toluene (anhydrous)

  • Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and stir until the catalyst is fully dissolved.

  • Add this compound (0.24 mmol, 1.2 equivalents).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Add the nitroolefin (0.20 mmol, 1.0 equivalent) to the reaction mixture.

  • Add DIPEA (0.02 mmol, 10 mol%) to initiate the reaction.

  • Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the purified product by chiral high-performance liquid chromatography (HPLC).

Data Presentation:

EntryCatalyst (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1100248592
210-20489096
35-20728895

Note: The data presented in this table is illustrative and based on typical outcomes for such reactions. Actual results may vary.

Asymmetric Hydrogenation

The reduction of the ketone in this compound to a hydroxyl group introduces a new stereocenter. Asymmetric hydrogenation using a chiral metal catalyst is a highly efficient method to achieve this transformation with excellent stereocontrol.[7][8]

Catalytic System: Chiral ruthenium or rhodium complexes with phosphine ligands (e.g., BINAP) are widely used for the asymmetric hydrogenation of ketones.[7] The substrate chelates to the metal center, and hydrogen is delivered from one face of the carbonyl group, dictated by the steric and electronic properties of the chiral ligand.

Catalytic Cycle: Asymmetric Hydrogenation

G C [Ru(II)-Chiral Ligand] Pre-catalyst A Active Ru-Hydride Species C->A Activation S Substrate (β-Keto Ester) B Substrate Coordination S->B H2 H₂ D Hydride Insertion & Stereoselective Reduction H2->D Oxidative Addition P Chiral Product (β-Hydroxy Ester) A->B Coordination B->D D->P Product Release D->A Regeneration

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation of this compound

This protocol is based on established procedures for the asymmetric hydrogenation of β-keto esters.[9]

Materials:

  • This compound

  • [RuCl(p-cymene)((R)-BINAP)]Cl or a similar chiral ruthenium pre-catalyst

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the chiral ruthenium pre-catalyst (0.005 mmol, 1 mol%).

  • Add the substrate, this compound (0.5 mmol, 1.0 equivalent).

  • Add degassed methanol (5 mL).

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the resulting α-fluoro-β-hydroxy ester by chiral HPLC or by derivatization followed by NMR analysis.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key to this is the careful analysis of the product.

  • NMR Spectroscopy: Confirms the chemical structure of the product and can, in some cases, give information on the diastereomeric ratio.

  • Chiral HPLC: This is the gold standard for determining the enantiomeric excess of a chiral product. By comparing the peak areas of the two enantiomers, a precise ee value can be obtained. A racemic sample should always be prepared and run to confirm the peak assignments.

  • Consistency: Reproducibility is paramount. Repeating the experiment under identical conditions should yield consistent results in terms of yield and enantioselectivity. Any significant deviation warrants an investigation into the purity of reagents, solvent quality, or reaction setup.

Conclusion

The asymmetric catalysis of this compound and its derivatives provides access to valuable, stereochemically defined building blocks. The choice of catalytic system—be it organocatalysis for C-C bond formation or transition metal catalysis for reductions—depends on the desired transformation. The protocols provided herein serve as a starting point for researchers. Careful optimization of reaction parameters such as the catalyst, solvent, temperature, and reaction time will be crucial for achieving high yields and stereoselectivities for specific substrates.

References

  • Qian, J., Yi, W., Lv, M., & Cai, C. (2015).
  • ResearchGate. (n.d.). Asymmetric fluorination of α-branched cyclohexanones exploiting the combination of chiral anion phase-transfer and enamine catalysis.
  • Kalow, J. A., & Doyle, A. G. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society. [Link]
  • University of Alaska Fairbanks. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases.
  • ResearchGate. (n.d.). Asymmetric fluorination of α‐Branched cyclohexanones enabled by a....
  • PMC - NIH. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
  • Han, J., Hoteite, L., & Harrity, J. P. A. (n.d.). Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluoropiperidines. White Rose Research Online. [Link]
  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones.
  • NIH. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. [Link]
  • ResearchGate. (n.d.). Bio-active fluorinated cyclohexenones.
  • ResearchGate. (n.d.). Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization.
  • Wiley Online Library. (n.d.). Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative.
  • Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. [Link]
  • Ukrainian Chemistry Journal. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS.
  • RSC Publishing. (n.d.). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions.
  • RSC Publishing. (2012). Recent advances in organocatalytic asymmetric Michael reactions.
  • Universidad Autónoma de Madrid. (n.d.). Enantioselective Organocatalyzed aza-Michael Addition Reaction of 2-Hydroxybenzophenone Imines to Nitroolefins.
  • RSC Publishing. (n.d.). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
  • Princeton University. (2025). Flash Communication: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative.
  • PubMed. (2007). Asymmetric hydrogenation of heteroaromatic compounds.

Sources

"scale-up synthesis protocol for ethyl 1-fluoro-2-oxocyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of ethyl 1-fluoro-2-oxocyclohexanecarboxylate, tailored for researchers and drug development professionals. This document provides a comprehensive overview, from the strategic selection of reagents to detailed, field-tested protocols and critical safety considerations.

Introduction: The Significance of α-Fluorinated β-Keto Esters

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. α-Fluoro-β-keto esters, like this compound, are highly valuable chiral building blocks for synthesizing a wide array of pharmaceuticals. However, the controlled introduction of a single fluorine atom, particularly at a quaternary center, presents significant challenges, especially during scale-up.

This application note details a robust and scalable two-step synthesis for this compound. The chosen methodology prioritizes safety, efficiency, and reagent accessibility, moving from the synthesis of the precursor, ethyl 2-oxocyclohexanecarboxylate, to its final electrophilic fluorination.

Synthetic Strategy: Electrophilic Fluorination with Selectfluor™

The overall synthesis is achieved in two primary stages:

  • Precursor Synthesis: A Claisen condensation of cyclohexanone with diethyl carbonate to form ethyl 2-oxocyclohexanecarboxylate.

  • Fluorination: A direct electrophilic fluorination of the precursor at the α-position.

For the critical fluorination step, various reagents exist, ranging from highly hazardous elemental fluorine to more manageable N-F reagents.[1][2] For scale-up operations, safety and ease of handling are paramount. Therefore, Selectfluor™ (F-TEDA-BF₄) is the reagent of choice.[3] It is a stable, non-volatile, crystalline solid that acts as a mild and effective electrophilic fluorine source, making it significantly safer and more convenient for large-scale synthesis than traditional agents like molecular fluorine.[3][4][5] Its broad reactivity scope and user-friendly nature have made it an indispensable tool in modern organofluorine chemistry.[4][5]

Part 1: Scale-Up Synthesis of the Precursor, Ethyl 2-oxocyclohexanecarboxylate

The synthesis of the β-keto ester precursor is achieved via a base-mediated Claisen condensation. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Reaction Principle

Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate diethyl carbonate, which then acts as an acylating agent for the enolate of cyclohexanone. The reaction is driven to completion by the irreversible deprotonation of the resulting β-keto ester, which is more acidic than the starting ketone.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Cyclohexanone98.1450.0 mL (47.4 g)0.48Starting material[6]
Diethyl carbonate118.13146 mL (142 g)1.2Reagent and solvent[6]
Sodium Hydride (60% in oil)40.00 (as NaH)63.0 g1.58Base[6]
Tetrahydrofuran (THF), anhydrous72.11200 mL-Solvent[6]
3M Hydrochloric Acid (HCl)-As needed-For acidic workup
Dichloromethane (DCM)84.933 x 75 mL-Extraction solvent
Brine (Saturated NaCl)-As needed-For washing
Experimental Protocol
  • Reaction Setup: Equip a 1000 mL three-necked flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.

  • Base Suspension: Under a nitrogen atmosphere, charge the flask with diethyl carbonate (146 mL) and anhydrous THF (150 mL). Carefully add the sodium hydride (63 g, 60% dispersion in oil) in portions.

  • Initial Reflux: Heat the mixture to reflux with vigorous stirring for 1 hour.

  • Substrate Addition: In the dropping funnel, prepare a solution of cyclohexanone (50 mL) in anhydrous THF (50 mL). Add this solution dropwise to the refluxing mixture over approximately 30 minutes.

  • Reaction Completion: Continue to reflux the reaction mixture for an additional 1.5 hours after the addition is complete. Monitor the reaction by TLC or GC-MS until the cyclohexanone is consumed.

  • Quenching and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Very slowly and carefully, quench the reaction by adding 3M HCl until the mixture is acidic (pH ~2-3). Caution: Vigorous hydrogen gas evolution will occur.

    • Transfer the mixture to a separatory funnel, add brine, and extract with dichloromethane (3 x 75 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude brown oil (approx. 66 g, ~80% yield) is ethyl 2-oxocyclohexanecarboxylate and can often be used in the next step without further purification.[6] If necessary, it can be purified by vacuum distillation (boiling point: 106 °C at 11 mmHg).[7]

Workflow Diagram: Precursor Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Flask with Diethyl Carbonate, THF, NaH B Reflux for 1h A->B Heat C Add Cyclohexanone in THF Dropwise B->C D Reflux for 1.5h C->D Heat E Cool to 0°C D->E F Quench with 3M HCl E->F G Extract with DCM F->G H Dry and Concentrate G->H I Crude Product: Ethyl 2-oxocyclohexanecarboxylate H->I

Caption: Workflow for the Claisen condensation to synthesize the precursor.

Part 2: Scale-Up Synthesis of this compound

This step involves the direct electrophilic fluorination of the prepared β-keto ester using Selectfluor™.

Reaction Principle

The reaction proceeds via the enol or enolate form of the β-keto ester, which acts as a nucleophile. It attacks the electrophilic fluorine atom of the Selectfluor™ reagent.[2] Acetonitrile is a common solvent as it is polar enough to dissolve the reactants but is relatively inert to the fluorinating agent.[5] The mechanism is thought to proceed via a single-electron transfer (SET) or an Sₙ2-type pathway.[8]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 2-oxocyclohexanecarboxylate170.2150.0 g0.294Starting material
Selectfluor™ (F-TEDA-BF₄)354.26114.5 g0.323Fluorinating agent (1.1 eq)[8]
Acetonitrile (MeCN), anhydrous41.05500 mL-Solvent
Diethyl Ether (Et₂O)74.12As needed-For workup
Saturated Sodium Bicarbonate (NaHCO₃)-As needed-For washing
Brine (Saturated NaCl)-As needed-For washing
Experimental Protocol
  • Reaction Setup: In a 1000 mL flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 2-oxocyclohexanecarboxylate (50.0 g, 0.294 mol) in anhydrous acetonitrile (500 mL).

  • Reagent Addition: Add Selectfluor™ (114.5 g, 0.323 mol) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the reaction progress by TLC or ¹⁹F NMR. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Workup:

    • Dissolve the resulting residue in diethyl ether.

    • Wash the organic solution sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.[9]

Workflow Diagram: Electrophilic Fluorination

G cluster_reaction Fluorination Reaction cluster_workup Workup & Purification A Dissolve Precursor in Acetonitrile B Add Selectfluor™ A->B C Stir at Room Temp (Monitor Progress) B->C D Remove Acetonitrile (Rotovap) C->D Reaction Complete E Dissolve in Ether & Wash D->E F Dry and Concentrate E->F G Purify (Distillation or Chromatography) F->G H Final Product: This compound G->H

Sources

Application Notes & Protocols: The Synthetic Versatility of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-fluoro-2-oxocyclohexanecarboxylate is a pivotal fluorinated building block in modern organic synthesis and medicinal chemistry. The strategic introduction of a fluorine atom at the α-position of a β-keto ester scaffold imparts unique chemical and biological properties, making it a precursor for a diverse array of complex molecules, including fluorinated amino acids and bioactive heterocyclic compounds.[1] The presence of the fluorine atom can significantly influence molecular conformation, pKa, and metabolic stability, which are critical parameters in drug design.[2] This guide provides an in-depth exploration of the synthesis and key reaction protocols involving this versatile reagent, offering researchers and drug development professionals a comprehensive resource grounded in mechanistic understanding and practical application. We will detail methodologies for its preparation via electrophilic fluorination and explore its subsequent transformations, with a particular focus on stereoselective reductions that yield valuable chiral intermediates.

Compound Profile and Significance

The title compound, this compound, belongs to the class of α-fluoro-β-keto esters. The α-fluorine atom, being the most electronegative element, creates a strong dipole and can act as a hydrogen bond acceptor. Its position adjacent to two carbonyl groups makes the α-proton highly acidic, a feature that is central to its reactivity, particularly in dynamic kinetic resolution processes.[3] This structural motif is a valuable synthon for creating molecules with stereogenic centers containing fluorine, a feature of great interest in pharmaceutical chemistry.[4]

PropertyValueSource
IUPAC Name ethyl 1-fluoro-2-oxocyclohexane-1-carboxylateN/A
Molecular Formula C₉H₁₃FO₃N/A
Molecular Weight 188.20 g/mol N/A
Appearance Expected to be an oilInferred
Key Precursor Ethyl 2-oxocyclohexanecarboxylate[5][6]

Synthesis Pathway: From Precursor to Fluorinated Product

The preparation of this compound is a two-stage process. First, the non-fluorinated β-keto ester precursor is synthesized, followed by a direct electrophilic fluorination at the α-position.

dot

Synthesis_Pathway cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Electrophilic Fluorination Cyclohexanone Cyclohexanone Precursor Ethyl 2-oxocyclohexanecarboxylate Cyclohexanone->Precursor  NaH, THF, Reflux Carbonate Diethyl Carbonate Carbonate->Precursor  NaH, THF, Reflux FinalProduct This compound Precursor->FinalProduct  Base, Solvent FluorinatingAgent NFSI or Selectfluor® FluorinatingAgent->FinalProduct

Caption: Overall synthesis pathway for this compound.

Protocol 2.1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate (Precursor)

This procedure is based on the Claisen condensation of cyclohexanone with diethyl carbonate.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diethyl carbonate

  • Cyclohexanone

  • Tetrahydrofuran (THF), anhydrous

  • 3N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine solution

Procedure:

  • Charge a dry 1000 mL flask with diethyl carbonate (146 mL, 1.2 mol) and 150 mL of anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Carefully add sodium hydride (63 g, 1.6 mol) to the mixture while stirring. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Heat the mixture to reflux for 1 hour.

  • Prepare a solution of cyclohexanone (50 mL, 0.48 mol) in 50 mL of anhydrous THF.

  • Add the cyclohexanone solution dropwise to the refluxing mixture over approximately 30 minutes.

  • Continue to reflux for an additional 1.5 hours after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding 3N HCl until the mixture is acidic.

  • Pour the mixture into a separatory funnel containing brine and extract with DCM (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 2-oxocyclohexanecarboxylate, as a brown oil (approx. 80% yield).[5][6] This crude product is often suitable for the subsequent fluorination step without further purification.

Protocol 2.2: Enantioselective Electrophilic Fluorination

The introduction of the fluorine atom is achieved using an electrophilic fluorine source. For asymmetric synthesis, a chiral catalyst is required to control the stereochemistry. Phase-transfer catalysis using chiral quaternary ammonium salts derived from cinchona alkaloids is an effective method.[7][8]

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Chiral phase-transfer catalyst (e.g., Cinchona alkaloid-derived quaternary ammonium salt)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene

Procedure:

  • To a stirred solution of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) in 5 mL of toluene, add the chiral phase-transfer catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous potassium carbonate (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol) in one portion.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Choices:

  • NFSI: A stable, crystalline, and easy-to-handle source of electrophilic fluorine.[9]

  • Phase-Transfer Catalyst: This enables the reaction between the organic-soluble substrate and the solid base (K₂CO₃) by transporting the enolate into the organic phase. The chiral nature of the catalyst creates a chiral environment, directing the approach of the fluorinating agent to one face of the enolate, thus inducing enantioselectivity.[7]

  • Low Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the thermal energy of the system, which magnifies the energetic difference between the diastereomeric transition states.[10]

Key Reaction Protocols and Applications

The true utility of this compound lies in its subsequent transformations, particularly the stereoselective reduction of its ketone functionality.

Application 3.1: Diastereoselective and Enantioselective Reduction to α-Fluoro-β-hydroxy Esters

The reduction of the ketone in this compound generates two adjacent stereocenters, leading to four possible stereoisomers. Controlling this reduction is critical for synthesizing enantiopure compounds. Biocatalysis with ketoreductases (KREDs) has proven highly effective for this transformation.[3][11]

The Principle of Dynamic Reductive Kinetic Resolution (DYRKR): A key feature of this substrate is the acidic proton at the α-position (the C-F carbon). This allows the two enantiomers of the racemic starting material to interconvert rapidly via an enol intermediate. A stereoselective KRED will reduce one enantiomer much faster than the other. Because the slow-reacting enantiomer can continuously racemize to the fast-reacting one, a theoretical yield of 100% of a single diastereomer with high enantiomeric excess can be achieved.[3]

dot

DYRKR_Workflow Dynamic Reductive Kinetic Resolution (DYRKR) Condition: k_rac > k_slow cluster_reduction KRED-Mediated Reduction Racemate Racemic Ethyl 1-fluoro-2-oxocyclohexanecarboxylate ((R)- and (S)-enantiomers) FastReactant (S)-Enantiomer (Fast-reacting) SlowReactant (R)-Enantiomer (Slow-reacting) Enol Enol Intermediate FastReactant->Enol k_rac Product Single Stereoisomer of Ethyl 1-fluoro-2-hydroxycyclohexanecarboxylate FastReactant->Product k_fast (KRED, NADPH) SlowReactant->Enol k_rac SlowReactant->Product k_slow (KRED, NADPH)

Caption: Workflow of Dynamic Reductive Kinetic Resolution (DYRKR) for stereoselective reduction.

Protocol 3.1.1: KRED-Mediated Stereoselective Reduction

Materials:

  • This compound

  • Ketoreductase (KRED) enzyme (commercially available kits often provide a selection)

  • NADP⁺/NADPH cofactor

  • Glucose Dehydrogenase (GDH) for cofactor recycling

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropyl alcohol (IPA) or another suitable co-solvent

Procedure:

  • Prepare a buffer solution containing the KRED, NADP⁺ (catalytic amount), Glucose Dehydrogenase, and D-glucose (in excess) in a reaction vessel.

  • Dissolve the substrate, this compound, in a minimal amount of a water-miscible co-solvent like IPA.

  • Add the substrate solution to the vigorously stirring enzyme buffer to initiate the reaction. The final substrate concentration is typically in the range of 5-20 mg/mL.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC or GC to determine conversion and diastereomeric/enantiomeric excess.

  • Once the reaction is complete, stop it by adding a water-immiscible organic solvent like ethyl acetate.

  • Extract the product into the organic layer. Centrifuge if necessary to break any emulsions.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude α-fluoro-β-hydroxy ester.

  • The product can be purified by column chromatography if needed.

Causality Behind Choices:

  • KRED: These enzymes are highly specific catalysts that can differentiate between enantiomers and deliver products with very high stereopurity.[1] Different KREDs can produce different diastereomers (syn or anti).

  • Cofactor Recycling System (GDH/Glucose): The KRED requires the expensive NADPH cofactor for the reduction. The recycling system uses a cheap sacrificial substrate (glucose) and a secondary enzyme (GDH) to continuously regenerate the active NADPH from NADP⁺, making the process economically viable.

Application 3.2: Precursor for Further α-Functionalization

The fluorinated product can serve as a substrate for subsequent reactions at the same α-carbon, leading to α,α-disubstituted β-keto esters. For example, a consecutive catalytic electrophilic fluorination/amination sequence can be envisioned to produce α-fluoro-α-amino acid precursors.[12]

Conceptual Protocol (based on related systems):

  • Fluorination: Synthesize this compound as described in Protocol 2.2.

  • Amination: The resulting α-fluoro-β-keto ester can be subjected to electrophilic amination.

    • Reagents: An electrophilic nitrogen source like an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) is used.

    • Catalyst: A chiral metal complex (e.g., a Cu/Box or Ni-based catalyst) can be employed to control the stereochemistry of the newly formed C-N bond.[12]

    • Conditions: The reaction is typically carried out in an aprotic solvent under mild conditions.

This sequential approach provides access to complex molecules with a quaternary stereocenter containing both a fluorine atom and a nitrogen substituent, which are highly sought-after motifs in medicinal chemistry.

Conclusion

This compound is more than just a fluorinated molecule; it is a versatile platform for asymmetric synthesis. The protocols detailed herein demonstrate a clear and reliable pathway for its synthesis and subsequent stereoselective transformation. The ability to precisely control the introduction of fluorine and then stereoselectively reduce the adjacent ketone using powerful biocatalytic methods like DYRKR opens the door to a vast chemical space. For researchers in drug discovery, mastering the reactions of this building block provides a strategic advantage in the rational design and synthesis of next-generation therapeutics.

References

  • Vanagel, M., et al. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. This paper describes the synthesis of α-fluoro-β-keto esters and their stereoselective reduction using ketoreductases (KREDs) to produce enantio- and diastereomerically pure α-fluoro-β-hydroxy esters.
  • Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(5), 545-547.
  • ResearchGate. Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. This collection of research abstracts discusses methods for the fluorination and subsequent amination of β-keto esters to form α-fluoro-α-amino acid precursors.
  • MDPI. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
  • Vanagel, M., et al. (2023). Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution. Journal of Chemical Education. This publication illustrates the reduction of a racemic α-fluoro-β-ketoester using commercially available ketoreductases.
  • Green, T. K., et al. (2019). Stereoselective Reduction of α-Fluoro-β-Keto Esters by NADH and NADPH-Dependent Ketoreductases. European Journal of Organic Chemistry. This paper discusses the principle of Dynamic Reductive Kinetic Resolution (DYRKR) enabled by the racemizable stereocenter adjacent to the carbonyl groups.
  • Request PDF. Thiourea-Catalyzed Enantioselective Fluorination of β-Keto Esters.
  • Semantic Scholar. Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts.
  • PubMed. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. This review highlights the importance of incorporating fluorine into stereogenic quaternary centers for pharmaceutical chemistry.
  • ChemicalBook. Ethyl 2-oxocyclohexanecarboxylate synthesis.
  • Guidechem. How to Synthesize Ethyl 2-oxocyclohexanecarboxylate and Its Applications.
  • PubMed. Applications of Fluorine in Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 1-fluoro-2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this valuable synthetic intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and biological assays. This document provides troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification and handling of this compound.

Q1: What are the primary impurities I should expect after the synthesis of this compound?

A: The impurity profile largely depends on the synthetic route. A common method for synthesizing α-fluoro-β-keto esters is the electrophilic fluorination of the corresponding β-keto ester (ethyl 2-oxocyclohexanecarboxylate) using an N-F fluorinating agent like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).[1][2]

Therefore, the most common impurities include:

  • Unreacted Starting Material: Ethyl 2-oxocyclohexanecarboxylate.

  • Fluorinating Agent Byproducts: Decomposition products from the N-F reagent.

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., acetonitrile, dichloromethane).[3]

  • Over-fluorinated or Side-Reaction Products: Although less common, depending on the reaction conditions.

Q2: What is the most effective general method for purifying this compound?

A: For many β-keto esters, which are often oils or low-melting solids, flash column chromatography on silica gel is the go-to method.[4][5][6] It is highly effective at removing non-volatile impurities like fluorinating agent residues and baseline starting material. For separating the product from the more structurally similar unfluorinated starting material, high-vacuum fractional distillation can be a superior alternative, provided there is a sufficient boiling point difference.

Q3: How should I properly store the purified this compound to prevent degradation?

A: α-Fluoro ketones can be susceptible to instability, potentially through enolization and subsequent reactions.[7] To ensure long-term stability, the purified compound should be stored under an inert atmosphere (argon or nitrogen) at a low temperature (2-8°C is recommended).[8] It should be sealed tightly to prevent moisture ingress.

Q4: Which analytical techniques are recommended to accurately assess the purity of the final product?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR are crucial. ¹⁹F NMR is highly sensitive and can provide a clear picture of any fluorine-containing impurities.[3][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying and quantifying volatile impurities, including residual starting material and solvents.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine purity with high accuracy.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (C=O of ketone and ester, C-F bond).[10]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My purified product is contaminated with the starting material, ethyl 2-oxocyclohexanecarboxylate.

Q: Why is complete separation from the starting material challenging?

A: The product and the starting material have very similar structures, differing only by a single fluorine atom. This results in closely related polarities and boiling points, making separation by standard methods difficult. Their similar polarities can lead to overlapping spots on TLC and co-elution during column chromatography.[11] Their boiling points may differ by less than 25-40°C, which is the typical threshold where simple distillation becomes ineffective.[12][13]

Q: How can I optimize column chromatography for better separation?

A: To improve separation on a silica gel column, you should focus on maximizing the difference in elution times.

  • Solvent System: Use a low-polarity eluent system, such as a gradient of ethyl acetate in hexane or petroleum ether. Start with a very low concentration of the more polar solvent (e.g., 0-2% ethyl acetate) and increase it very slowly.[4]

  • Column Dimensions: Use a long, narrow column to increase the number of theoretical plates. A higher ratio of stationary phase to crude product (e.g., 50:1 to 100:1) is recommended.

  • Loading Technique: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.

Q: Is fractional distillation a viable option for this separation?

A: Yes, high-vacuum fractional distillation is an excellent method if the boiling points are sufficiently different (ideally >10°C at the operating pressure).[12] The introduction of a fluorine atom generally lowers the boiling point compared to its non-fluorinated analog due to reduced intermolecular forces. This technique is particularly useful for larger-scale purifications where chromatography can be cumbersome. A fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential.[14]

Problem 2: I am observing significant product decomposition during purification.

Q: What are the primary causes of decomposition for α-fluoro-β-keto esters?

A: The primary cause of instability is the presence of both acidic and basic conditions, which can catalyze decomposition pathways. α-Amino α'-fluoro ketones are known to be inherently unstable, and while our compound is not an amino ketone, the general principle of instability in related structures is a concern.[7]

  • Acidic Conditions: Standard silica gel is slightly acidic and can cause degradation over long exposure times.

  • Basic Conditions: Trace amounts of base can deprotonate the α-carbon, leading to elimination or other side reactions.

  • Thermal Stress: Prolonged heating during distillation can also lead to decomposition.

Q: How can I minimize decomposition during column chromatography?

A:

  • Neutralize Silica Gel: Consider using silica gel that has been neutralized by washing with a solution of triethylamine in the eluent, followed by flushing with the pure eluent.

  • Speed: Perform the chromatography as quickly as possible (flash chromatography) to minimize the contact time between the compound and the silica gel.

  • Avoid Chlorinated Solvents: Dichloromethane can contain trace amounts of HCl. If its use is unavoidable, consider passing it through a plug of basic alumina before use.

Q: What precautions should I take during distillation to prevent decomposition?

A:

  • Use High Vacuum: Distilling at the lowest possible pressure will lower the required temperature, minimizing thermal stress.

  • Avoid Overheating: Use a heating mantle with a stirrer and ensure the bath temperature is only slightly higher than the vapor temperature.

  • Inert Atmosphere: Perform the distillation under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation at high temperatures.

Part 3: Detailed Purification Protocols
Protocol 1: High-Vacuum Fractional Distillation

This protocol is recommended for separating the product from volatile impurities like the unfluorinated starting material, especially for quantities greater than 5 grams.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a high-efficiency fractionating column (e.g., a 20 cm Vigreux column or a column packed with Raschig rings). Ensure all glassware is dry. Connect the apparatus to a high-vacuum pump capable of reaching <1 mmHg.

  • Sample Preparation: Place the crude oil in a round-bottom flask, adding a magnetic stir bar or boiling chips for smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Once the desired pressure is stable, gradually heat the distillation flask using a heating mantle.

    • Collect any low-boiling solvent fractions first.

    • As the temperature rises, the product will begin to distill. The vapor temperature should remain stable during the collection of the pure fraction.[15]

    • Collect the main fraction in a pre-weighed receiving flask. Monitor the purity of the fractions by TLC or GC.

  • Completion: Once the main fraction is collected and the temperature begins to rise again (or drop), stop the distillation. Release the vacuum carefully and allow the apparatus to cool.

ParameterRecommended ValueRationale
Vacuum Level < 1 mmHgLowers boiling point to prevent thermal decomposition.
Column Type Vigreux or PackedIncreases surface area for multiple vaporization-condensation cycles, improving separation efficiency.[14][16]
Heating Gradual, with stirringEnsures smooth boiling and prevents bumping.
Fraction Collection Separate collection of fore-run, main fraction, and residueAllows for isolation of the purest material.
Protocol 2: Optimized Flash Column Chromatography

This method is ideal for smaller scales and for removing non-volatile impurities.

Methodology:

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (e.g., a 40g silica cartridge for 0.5-1g of crude material).

    • Pack the column as a slurry using the initial, low-polarity eluent (e.g., 100% hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 100% hexane or petroleum ether).

    • Gradually increase the polarity by slowly adding ethyl acetate. A suggested gradient might be from 0% to 10% ethyl acetate over several column volumes.[4]

    • Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate or vanillin).

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • Place the resulting oil under high vacuum for several hours to remove any final traces of solvent.

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for purifying moderately polar organic compounds.[5][10]
Mobile Phase Hexane/Ethyl Acetate GradientAllows for fine-tuning of polarity to resolve closely eluting spots.[4]
Loading Method Dry LoadingProvides a narrower band at the start, leading to better separation.
Flow Rate ~2 inches/minute (Flash)Optimizes speed while maintaining good separation.
Part 4: Visual Workflows
General Purification Workflow

cluster_pre Pre-Purification Analysis cluster_decision Method Selection cluster_paths Purification Protocols cluster_post Post-Purification crude Crude Product (Post-Workup) analysis Analyze Impurity Profile (TLC, ¹H NMR, GC-MS) crude->analysis decision Impurity Type? analysis->decision distillation High-Vacuum Fractional Distillation decision->distillation Volatile Impurities (e.g., Starting Material) chromatography Flash Column Chromatography decision->chromatography Non-Volatile Impurities (e.g., Reagent Byproducts) pure_product Combine Pure Fractions distillation->pure_product chromatography->pure_product final_analysis Final Purity Analysis (NMR, GC-MS, HPLC) pure_product->final_analysis storage Store at 2-8°C under Inert Atmosphere final_analysis->storage

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

cluster_problems Identify the Issue cluster_solutions Implement Solution start Problem Encountered During Purification p1 Contamination with Starting Material start->p1 p2 Product Decomposition start->p2 p3 Low Yield start->p3 s1a Switch to Fractional Distillation p1->s1a If boiling points differ s1b Use Shallow Gradient & Long Column in Chromatography p1->s1b If using chromatography s2a Use Neutralized Silica or Run Chromatography Faster p2->s2a During chromatography s2b Lower Distillation Temperature via Higher Vacuum p2->s2b During distillation s3a Deactivate Silica Gel to Prevent Adsorption p3->s3a If material stuck on column s3b Optimize Eluent System for Better Resolution p3->s3b If co-eluting with byproduct

Caption: Decision tree for troubleshooting common purification issues.

Part 5: References
  • Benchchem. Application Note: Purification of 2-(Methylamino)cyclohexanone Hydrochloride by Recrystallization.

  • Carbajal-Vara, M. I., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

  • Dar, B. A., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC - PubMed Central. [Link]

  • Smrt, D. L., et al. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425-8. [Link]

  • Google Patents. EP0548897A2 - Cyclohexanone-oxime derivatives, method for their preparation as well as method for their further processing into cyclohexanone- and cyclohexylamine derivatives.

  • Google Patents. US6642035B2 - Synthesis of B-keto esters.

  • PrepChem.com. Preparation of cyclohexanone oxime (cyclohexanone, oxime; antioxidant D; n-cyclohexylidenehydroxylamine). [Link]

  • ResearchGate. Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. [Link]

  • The Royal Society of Chemistry. Photoredox-Catalyzed Intramolecular Cyclopropanation of Alkenes with α-Bromo-β-keto Esters. [Link]

  • PMC - NIH. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]

  • Journal of the American Chemical Society. Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. [Link]

  • University of Alaska Fairbanks. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link]

  • CORE. Supporting Information. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • MDPI. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. [Link]

  • YouTube. UPDATED How To Set-Up and Perform Fractional Distillation #Science. [Link]

  • Chemistry LibreTexts. 5.3: Fractional Distillation. [Link]

  • YouTube. Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. [Link]

  • YouTube. GCSE Chemistry Revision "Fractional Distillation". [Link]

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"common side products in the synthesis of ethyl 1-fluoro-2-oxocyclohexanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1-fluoro-2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic procedure. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My fluorination reaction is incomplete, and I still see a significant amount of the starting material, ethyl 2-oxocyclohexanecarboxylate. What are the possible causes and solutions?

A1: Incomplete conversion is a common issue in the α-fluorination of β-keto esters. Several factors could be at play:

  • Insufficient Fluorinating Agent: Ensure you are using a slight excess of the fluorinating agent (e.g., Selectfluor® or N-Fluorobenzenesulfonimide - NFSI), typically 1.1 to 1.2 equivalents. Under-charging the fluorinating agent will naturally lead to incomplete conversion.

  • Reaction Time and Temperature: The reaction kinetics can be sluggish. If you are running the reaction at room temperature, consider increasing the temperature to 40-50 °C or extending the reaction time. Monitor the reaction progress by TLC or a rapid analytical technique like UPLC-MS.

  • Purity of Starting Material: The presence of impurities in your ethyl 2-oxocyclohexanecarboxylate can interfere with the reaction. Ensure your starting material is of high purity. A common synthetic route to the starting material is the Claisen condensation of cyclohexanone and diethyl carbonate[1][2]. Purification by vacuum distillation is recommended if impurities are suspected.

  • Solvent Choice and Moisture: Acetonitrile is a common solvent for this reaction. Ensure you are using a dry, anhydrous grade of solvent. The presence of water can hydrolyze the fluorinating agent and the enolate intermediate, leading to lower yields.

Troubleshooting Steps:

  • Confirm the stoichiometry of your reagents.

  • Increase the reaction temperature in 10 °C increments, monitoring for product formation and potential side product formation.

  • Extend the reaction time, taking aliquots to analyze for conversion.

  • If the issue persists, consider re-purifying your starting material.

Q2: I am observing a significant amount of a di-fluorinated byproduct in my reaction mixture. How can I minimize its formation?

A2: The formation of ethyl 1,1-difluoro-2-oxocyclohexanecarboxylate is a known side reaction, especially when using highly reactive fluorinating agents or extended reaction times[3][4]. The mono-fluorinated product is more acidic than the starting material, which can facilitate a second deprotonation and subsequent fluorination.

Strategies to Minimize Difluorination:

  • Control Stoichiometry: Use no more than 1.1 equivalents of the fluorinating agent. Carefully adding the fluorinating agent portion-wise can also help to maintain a low instantaneous concentration, favoring mono-fluorination.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second fluorination.

  • Monitor Reaction Closely: As the reaction approaches completion, the concentration of the mono-fluorinated product increases, making the second fluorination more probable. Stop the reaction as soon as the starting material is consumed.

  • Choice of Base (if applicable): If a base is used to generate the enolate, a weaker, non-nucleophilic base may favor mono-fluorination. However, for electrophilic fluorinations with reagents like Selectfluor® and NFSI, a base is often not required as the β-keto ester is sufficiently nucleophilic.

Q3: My workup procedure seems to be causing product loss or decomposition. What is the recommended workup and purification protocol?

A3: The workup and purification of this compound require care to avoid hydrolysis of the ester and other side reactions.

Recommended Workup Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidizing species.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

Purification:

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The desired product is generally less polar than the starting material but more polar than the di-fluorinated byproduct.

Q4: I am using NFSI as the fluorinating agent and I see some unexpected byproducts in my NMR. What could they be?

A4: N-Fluorobenzenesulfonimide (NFSI) is a versatile reagent that can participate in reactions other than fluorination. Depending on the reaction conditions and the nucleophiles present, you may observe byproducts derived from sulfonylation or amidation[5][6][7].

  • Benzenesulfonamide: This is the byproduct of the fluorination reaction where the (PhSO₂)₂N⁻ anion is protonated during workup.

  • N-Phenylsulfonyl Imine: If your starting material or product undergoes further reaction, you might form an imine with the phenylsulfonyl group.

  • Phenylsulfonyl Fluoride: This can be a byproduct of NFSI decomposition[5].

If you suspect these byproducts, detailed NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry analysis will be crucial for their identification.

Reaction Pathway and Side Product Formation

The synthesis of this compound proceeds via the electrophilic fluorination of the enol or enolate of ethyl 2-oxocyclohexanecarboxylate. The primary challenges in this synthesis are controlling the extent of fluorination and minimizing side reactions related to the fluorinating agent.

cluster_0 Main Reaction Pathway cluster_1 Common Side Reactions SM Ethyl 2-oxocyclohexanecarboxylate Enol Enol Intermediate SM->Enol Tautomerization Product This compound Enol->Product + 'F+' source (e.g., Selectfluor®) NFSI_byproduct Sulfonylation/Amidation Byproducts (with NFSI) Enol->NFSI_byproduct + NFSI (alternative reactivity) Difluoro Ethyl 1,1-difluoro-2-oxocyclohexanecarboxylate Product->Difluoro + 'F+' source Hydrolysis 1-Fluoro-2-oxocyclohexanecarboxylic acid Product->Hydrolysis H₂O / Acid/Base Workup

Caption: Reaction scheme for the synthesis of this compound and common side products.

Experimental Protocol: Synthesis using Selectfluor®

This protocol provides a general procedure for the synthesis of this compound using Selectfluor®.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of ethyl 2-oxocyclohexanecarboxylate in anhydrous acetonitrile (0.2 M), add Selectfluor® in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure this compound.

Data Summary

ParameterCondition ACondition BCondition C
Fluorinating Agent Selectfluor®NFSISelectfluor®
Equivalents of Agent 1.11.11.5
Temperature Room Temp50 °CRoom Temp
Reaction Time 4 hours2 hours4 hours
Yield of Product ~85%~80%~70%
Major Side Product Unreacted SM (<5%)Difluoro-product (~10%)Difluoro-product (~20%)
Reference General observation from literatureGeneral observation from literatureGeneral observation from literature

Note: The values in this table are representative and can vary based on the specific reaction scale and conditions.

References

  • J. Org. Chem. 2022, 18, 182–189. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI)
  • Common Organic Chemistry. Selectfluor. [Link]
  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link]
  • Wikipedia. Selectfluor. [Link]
  • ResearchGate. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI)
  • Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • ResearchGate. Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. (2007). [Link]
  • ResearchG
  • Chemistry Stack Exchange.
  • PMC. Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2017). [Link]
  • PubMed.
  • Journal of the Chemical Society, Perkin Transactions 1. Elemental fluorine. Part 14.
  • ResearchGate. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI)
  • Juniper Publishers. Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. (2017). [Link]
  • Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. [Link]
  • PubMed. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. (2019). [Link]
  • PMC. Single and double stereoselective fluorination of (E)-allylsilanes. (2011). [Link]
  • Organic Syntheses. cyclohexylidenecyclohexane. [Link]
  • LookChem.
  • PMC. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2019). [Link]
  • ACS Publications. Preparation of β-Fluoro-α-ketoesters from α-Ketoesters and Their Conversion to (Z)
  • Organic & Biomolecular Chemistry.
  • ACS Publications.
  • ResearchGate.

Sources

Technical Support Center: Synthesis of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 1-fluoro-2-oxocyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This molecule is a valuable building block, and achieving high yields is critical for efficient downstream applications. This guide provides in-depth, experience-based answers to common challenges encountered during its synthesis via electrophilic fluorination.

Introduction: The Synthetic Challenge

The primary route to this compound is the direct electrophilic fluorination of its precursor, ethyl 2-oxocyclohexanecarboxylate. This reaction involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile, attacking an electrophilic fluorine source ("F+"). While seemingly straightforward, the reaction's efficiency is highly sensitive to a range of parameters, often leading to frustratingly low yields and complex purification challenges. This guide will dissect these issues and provide actionable solutions.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low (<50%). What are the most likely causes and how can I fix it?

Low yields are the most common issue and can stem from several factors, from starting material quality to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

Most Likely Causes & Solutions:

  • Incomplete Enolate Formation: The reaction hinges on the quantitative formation of the enolate of ethyl 2-oxocyclohexanecarboxylate. If deprotonation is incomplete, a significant portion of your starting material will not react.

    • Causality: The α-proton of the β-keto ester is acidic, but a sufficiently strong, non-nucleophilic base is required to drive the equilibrium towards the enolate. Incomplete deprotonation can also be caused by proton sources in the reaction, such as moisture.

    • Solution:

      • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and of high purity.

      • Stoichiometry: Use at least a stoichiometric equivalent (1.0-1.2 eq.) of the base.

      • Anhydrous Conditions: This is critical. Dry your solvent (e.g., acetonitrile, THF) and glassware thoroughly.[1] Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Suboptimal Reaction Temperature: Temperature influences both the rate of enolate formation and the stability of the reactants and products.

    • Causality: Deprotonation is often performed at 0 °C or room temperature. However, the fluorination step itself can be exothermic. Running the reaction at too high a temperature can lead to decomposition and side reactions, while a temperature that is too low may result in a sluggish or stalled reaction.[1]

    • Solution: Begin the deprotonation at 0 °C, then cool the reaction to a lower temperature (e.g., -78 °C to 0 °C) before adding the fluorinating agent. Slowly warm the reaction to room temperature and monitor by TLC or LC-MS for completion.

  • Choice of Fluorinating Agent: The reactivity of electrophilic fluorinating agents varies significantly.[2]

    • Causality: Reagents like Selectfluor® are generally more powerful and reactive than N-Fluorobenzenesulfonimide (NFSI).[2][3] If you are using a less reactive agent like NFSI, the reaction may require more forcing conditions (e.g., stronger base, longer reaction time) to achieve a good yield.

    • Solution: If using NFSI with a weak base is giving low yields, consider switching to Selectfluor®. Selectfluor® is often effective even with milder bases and in various solvents, including acetonitrile.[2]

Q2: I'm observing a significant amount of a difluorinated byproduct. How can I suppress this side reaction?

The formation of ethyl 1,1-difluoro-2-oxocyclohexanecarboxylate is a common issue, especially when yields of the desired monofluorinated product are high.

Cause & Mechanism:

The monofluorinated product, this compound, still possesses a carbonyl group. In the presence of a strong base, it can be deprotonated again at the α-position to form a new enolate. This enolate can then react with another equivalent of the fluorinating agent to yield the difluorinated byproduct. The rate of this second fluorination is often influenced by the rate of enolization of the monofluorinated product.[4]

Solutions to Improve Monoselectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use no more than 1.0-1.05 equivalents.

  • Slow Addition: Add the fluorinating agent slowly, portion-wise or as a solution via syringe pump, to the pre-formed enolate at low temperature (e.g., -78 °C). This keeps the instantaneous concentration of the fluorinating agent low, favoring reaction with the more abundant initial enolate.

  • Choice of Base: Using a weaker base (e.g., K₂CO₃, Li₂CO₃) can disfavor the deprotonation of the already electron-deficient monofluorinated product, thus reducing difluorination.[1]

  • Aqueous Media: For some 1,3-dicarbonyl compounds, performing the fluorination with Selectfluor® in aqueous media without any base has been shown to provide high selectivity for monofluorination.[5] This may be applicable here and avoids the issues of a strong base.

Q3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. What should I investigate?

A stalled reaction points to an issue with one of the core components or conditions.

Troubleshooting Workflow:

G A Reaction Stalled B Check Purity of Starting Material A->B C Verify Activity of Fluorinating Agent A->C D Verify Activity of Base A->D E Check for Quenching (e.g., Moisture) A->E G Increase Temperature Gradually A->G If reagents are verified F Re-run with fresh reagents B->F C->F D->F E->F

Caption: Troubleshooting workflow for a stalled fluorination reaction.

  • Purity of Ethyl 2-oxocyclohexanecarboxylate: The starting material can be synthesized by the reaction of cyclohexanone with diethyl carbonate using a base like sodium hydride.[6][7][8] Ensure it is pure and free of residual acid or other contaminants that could quench the base.

  • Activity of Reagents:

    • Base: Sodium hydride (NaH) can degrade upon storage. Use freshly opened or properly stored NaH.

    • Fluorinating Agent: Electrophilic fluorinating agents like Selectfluor® and NFSI are salts and can be hygroscopic. Ensure they have been stored in a desiccator and are free-flowing powders.[1]

  • Solvent Purity: Ensure the solvent is truly anhydrous. Acetonitrile is a common and effective solvent for these reactions.[1][2] Solvents like DMF or DMSO can sometimes react with strong electrophiles like Selectfluor®.[1]

Q4: Which electrophilic fluorinating agent is better: Selectfluor® or NFSI?

The choice depends on the specific requirements of your reaction, including substrate reactivity, desired conditions, and cost.

Causality & Mechanism: The "power" of an N-F fluorinating agent is related to the electron-withdrawing capacity of the groups attached to the nitrogen, which modulates the electrophilicity of the fluorine atom.[9] Cationic reagents like Selectfluor® are generally more reactive than neutral ones like NFSI because the positive charge on the nitrogen strongly withdraws electron density from the fluorine.[9]

Comparison of Common Fluorinating Agents:

FeatureSelectfluor® (F-TEDA-BF₄)NFSI (N-Fluorobenzenesulfonimide)
Structure Cationic, caged diamine structureNeutral, two sulfonyl groups
Reactivity Higher . Generally considered a more powerful electrophilic agent.[2]Moderate . Effective but may require stronger bases or longer times.[9][10]
Solubility Soluble in polar solvents like acetonitrile, water.[11]Soluble in a wider range of organic solvents (THF, CH₂Cl₂, etc.).[12]
Typical Use Often used for less reactive substrates or under milder conditions.[13]Widely used for fluorinating enolates of ketones and esters.[10]
Safety High thermal stability, low toxicity, easy to handle.[12]Economical, stable, and relatively safe N-F agent.[12]

Recommendation: For ethyl 2-oxocyclohexanecarboxylate, Selectfluor® is often the preferred choice due to its higher reactivity, which can lead to faster reactions and potentially higher yields under milder conditions.[2][13]

Experimental Protocol Example

This is a generalized protocol based on common literature procedures. Optimization will be necessary.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile to a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Deprotonation: Cool the solvent to 0 °C. Add sodium hydride (1.1 eq) portion-wise. To this suspension, add a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in anhydrous acetonitrile dropwise over 15 minutes.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Fluorination: Cool the reaction mixture to the desired temperature (e.g., -20 °C). Add a solution of Selectfluor® (1.05 eq) in anhydrous acetonitrile dropwise via the addition funnel over 30 minutes, keeping the internal temperature constant.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Reaction Mechanism Overview

The reaction proceeds via a two-step mechanism: enolate formation followed by electrophilic attack.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Electrophilic Fluorination A Ethyl 2-oxocyclohexanecarboxylate B Enolate Intermediate A->B + Base - H⁺ C Enolate Intermediate Base Base (e.g., NaH) D This compound C->D + 'F⁺' Selectfluor Selectfluor® ('F⁺')

Caption: General mechanism for the synthesis of the target compound.

This visualization illustrates the critical two-stage process that must be optimized for high yield. The efficiency of the first step directly impacts the potential yield of the second.

References

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases.
  • Wikipedia. (n.d.). Electrophilic fluorination.
  • Cumbrao, A., et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264.
  • Chemistry Stack Exchange. (2022). Electrophilic fluorination power: selectfluor vs NFSI.
  • Reddit. (2023). Help on tricky electrophilic fluorination.
  • Cumbrao, A., et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed.
  • ResearchGate. (2018). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?
  • R Discovery. (n.d.). Selectfluor and NFSI exo-glycal fluorination strategies applied to the enhancement of the binding affinity of galactofuranosyltransferase GlfT2 inhibitors.
  • Liang, T., et al. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 210, 84-116.
  • Mayr, H., et al. (2018). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Journal of the American Chemical Society, 140(36), 11458-11472.
  • ResearchGate. (n.d.). (a) Commonly used N–F reagents: Selectfluor™, N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts (NFPy).
  • ResearchGate. (2018). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process.
  • Chembase. (n.d.). ethyl 2-oxocyclohexanecarboxylate.
  • Chemistry Stack Exchange. (2013). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?
  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination.
  • Nonn, M., et al. (2018). Investigation of the substrate influence on the fluorination with Deoxofluor of some highly functionalized alicyclic scaffolds. Arkivoc, 2018(2), 225-238.
  • Macmillan Group, Princeton University. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis.
  • Journal of the Chemical Society, Perkin Transactions 1. (1982). A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues.
  • Kiss, L., et al. (2016). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 12, 1936-1943.
  • ResearchGate. (2018). Electrophilic Fluorination of Organosilanes.
  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
  • O'Neill, M. J., et al. (2017). Stereospecific Electrophilic Fluorination of Alkylcarbastannatrane Reagents. Angewandte Chemie International Edition, 56(40), 12265-12269.

Sources

Technical Support Center: Fluorination of Ethyl 2-Oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of ethyl 2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

I. Understanding the Reaction: An Overview

The α-fluorination of β-keto esters like ethyl 2-oxocyclohexanecarboxylate is a critical transformation in medicinal chemistry, as the introduction of fluorine can significantly enhance the pharmacological properties of a molecule.[1] The most common and effective method for this conversion is electrophilic fluorination.[2] This process involves the reaction of the enol or enolate form of the β-keto ester with an electrophilic fluorine source, such as Selectfluor™ or N-Fluorobenzensulfonimide (NFSI).

The core of this reaction's success lies in the nucleophilicity of the α-carbon of the β-keto ester, which attacks the electrophilic fluorine atom of the fluorinating agent. The general mechanism is depicted below:

Electrophilic Fluorination Mechanism cluster_0 Keto-Enol Tautomerism cluster_1 Electrophilic Attack Keto_form Ethyl 2-oxocyclohexanecarboxylate (Keto form) Enol_form Enol Intermediate Keto_form->Enol_form Tautomerization Product Ethyl 1-fluoro-2-oxocyclohexanecarboxylate Enol_form->Product Nucleophilic Attack on F+ Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., Selectfluor™)

Caption: General mechanism of electrophilic fluorination of a β-keto ester.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common electrophilic fluorinating agents for this reaction?

A1: The most widely used and commercially available electrophilic fluorinating agents are N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and Selectfluor™ (F-TEDA-BF4).[2][3][4] Selectfluor™ is often preferred due to its stability, ease of handling, and high reactivity.[5][6]

Q2: Why is my reaction showing no conversion to the fluorinated product?

A2: A complete lack of conversion can stem from several factors. The most common culprits are inactive or degraded fluorinating agent, insufficient reaction temperature, or the use of a solvent that does not favor the reaction. For instance, some fluorination reactions may require heating to proceed at a reasonable rate.

Q3: I am observing the formation of a di-fluorinated byproduct. How can I prevent this?

A3: The formation of the di-fluorinated product occurs when the mono-fluorinated product undergoes a second fluorination. This is more likely to happen with prolonged reaction times or an excess of the fluorinating agent.[7][8] To favor mono-fluorination, it is crucial to carefully control the stoichiometry of the fluorinating agent (typically 1.0-1.2 equivalents) and monitor the reaction progress closely.[7][9]

Q4: Can I run this reaction without a catalyst?

A4: Yes, in many cases, the electrophilic fluorination of β-keto esters with potent fluorinating agents like Selectfluor™ can proceed without a catalyst.[7] However, for less reactive substrates or to achieve enantioselectivity, a Lewis acid or organocatalyst may be necessary.[10][11]

III. Troubleshooting Guide: A Deeper Dive

This section addresses specific issues you might encounter during the fluorination of ethyl 2-oxocyclohexanecarboxylate, providing detailed explanations and actionable solutions.

Problem 1: Low to No Yield of the Desired Product
Potential Cause Explanation Recommended Solution
Inactive Fluorinating Agent Electrophilic fluorinating agents can degrade over time, especially if not stored properly.Purchase a fresh batch of the fluorinating agent and store it in a desiccator away from light and moisture.
Low Reaction Temperature The activation energy for the fluorination may not be met at room temperature.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like acetonitrile or DMF are generally effective as they can dissolve both the substrate and the fluorinating agent.[5]Screen a variety of solvents. Acetonitrile is a good starting point. For Selectfluor™, a mixture of acetonitrile and water can sometimes enhance the reaction rate.[7][12]
Presence of Quenchers Nucleophilic impurities in the starting material or solvent can consume the fluorinating agent.Ensure the purity of your starting material and use anhydrous solvents.
Problem 2: Formation of Multiple Products (Byproducts)
Potential Cause Explanation Recommended Solution
Di-fluorination The mono-fluorinated product is still enolizable and can react with another equivalent of the fluorinating agent.Use a slight excess (1.1 equivalents) of the fluorinating agent and monitor the reaction closely.[7] Stop the reaction as soon as the starting material is consumed.
Decomposition of Starting Material or Product Harsh reaction conditions (high temperature, strong base) can lead to decomposition.If heating is necessary, do so gradually. If a base is used, consider a milder, non-nucleophilic base.
Hydrolysis of the Ester If water is present in the reaction mixture, especially under acidic or basic conditions, the ethyl ester can hydrolyze.Use anhydrous solvents and reagents. If an aqueous workup is performed, do it quickly and at a low temperature.
Troubleshooting Workflow

Troubleshooting_Fluorination Start Failed Fluorination Reaction Check_Yield Low or No Yield? Start->Check_Yield Check_Byproducts Multiple Products? Start->Check_Byproducts Check_Yield->Check_Byproducts No Reagent_Quality Verify Fluorinating Agent Quality Check_Yield->Reagent_Quality Yes Control_Stoichiometry Adjust Reagent Stoichiometry (1.1 eq.) Check_Byproducts->Control_Stoichiometry Yes Success Successful Fluorination Check_Byproducts->Success No Optimize_Temp Increase Reaction Temperature Reagent_Quality->Optimize_Temp Solvent_Screen Screen Different Solvents Optimize_Temp->Solvent_Screen Solvent_Screen->Success Monitor_Reaction Monitor Reaction Progress Closely Control_Stoichiometry->Monitor_Reaction Purification Optimize Purification Method Monitor_Reaction->Purification Purification->Success

Caption: A logical workflow for troubleshooting common fluorination issues.

IV. Experimental Protocols

General Protocol for the Fluorination of Ethyl 2-Oxocyclohexanecarboxylate with Selectfluor™
  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous acetonitrile (0.1 M), add Selectfluor™ (1.1 eq.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If no significant conversion is observed after 2-4 hours, gradually heat the reaction mixture to 40-60 °C.

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

V. References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Gold-catalyzed Fluorination of Alkynyl Esters and Ketones: Efficient Access to Fluorinated 1,3-Dicarbonyl Compounds. PMC - NIH. [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. MDPI. [Link]

  • Mechanochemical electrophilic fluorination of liquid beta-ketoesters. -ORCA - Cardiff University. [Link]

  • Regio-and Chemoselective Fluorination of 1,3-Dicarbonyl Compounds. WJ-FLUORINE CHEM. [Link]

  • Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society. [Link]

  • Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. ResearchGate. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]

  • (a) Reaction scheme for fluorination reactions of 1,3-dicarbonyls 5a–d... ResearchGate. [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC - NIH. [Link]

  • Selectfluor. Wikipedia. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. ResearchGate. [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. [Link]

  • Asymmetric fluorination of β‐keto esters by using hydrogen fluoride source 17. ResearchGate. [Link]

  • Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. pubs.rsc.org. [Link]

  • Process for preparation of fluorinated beta-keto ester. Google Patents.

  • ethyl 2-oxocyclohexanecarboxylate. chem-online.com. [Link]

  • Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]

  • Enantioselective fluorination of 3-indolinone-2-carboxylates with NFSI catalyzed by chiral bisoxazolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ethyl 2-oxocyclohexanecarboxylate. PubChem - NIH. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC - NIH. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Alkylating Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of ethyl 1-fluoro-2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical chemical transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the alkylation of this compound can stem from several factors, primarily related to incomplete enolate formation, side reactions, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The acidity of the α-proton in β-keto esters is significantly higher than that of simple ketones, but the presence of the fluorine atom can influence enolate stability.[1] Incomplete deprotonation leads to unreacted starting material.

    • Solution:

      • Choice of Base: Employ a strong, non-nucleophilic base to ensure complete and irreversible enolate formation. Lithium diisopropylamide (LDA) is a common choice for generating the kinetic enolate of ketones.[2] Other bulky bases like lithium tetramethylpiperidide (LTMP) can also be effective.[3] For β-keto esters, sodium hydride (NaH) or potassium carbonate (K₂CO₃) under phase-transfer conditions can also be used, although they may lead to equilibrium mixtures.[4][5]

      • Base Equivalents: Use a slight excess of the base (1.05-1.2 equivalents) to drive the deprotonation to completion.

      • Temperature Control: Generate the enolate at low temperatures (e.g., -78 °C) to minimize side reactions and then allow the reaction to slowly warm to the optimal temperature for alkylation.[2]

  • Side Reactions:

    • O-Alkylation vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, the reaction conditions can influence the ratio.

      • Solution: The choice of solvent and counter-ion can influence the C/O alkylation ratio. Protic solvents can solvate the oxygen atom of the enolate, favoring C-alkylation. However, aprotic polar solvents like THF or DMF are more common for these reactions. The nature of the alkylating agent also plays a role; "harder" electrophiles (e.g., dimethyl sulfate) tend to favor O-alkylation, while "softer" electrophiles (e.g., alkyl iodides) favor C-alkylation.

    • Dialkylation: The product of the initial alkylation still possesses an acidic proton and can be deprotonated and alkylated a second time, especially if excess base and alkylating agent are used.

      • Solution: Use a stoichiometric amount of the alkylating agent and add it slowly to the pre-formed enolate at low temperature. This minimizes the concentration of the alkylating agent available to react with the product enolate.

  • Suboptimal Reaction Conditions:

    • Solution: Systematically screen reaction parameters such as solvent, temperature, and reaction time. A common starting point is THF as the solvent at -78 °C for enolate formation, followed by the addition of the alkylating agent and gradual warming to room temperature.

Question 2: I'm observing significant formation of side products, including what appears to be a dialkylated product and some unidentifiable impurities. How can I suppress these?

Answer:

The formation of multiple products points towards issues with reaction control, specifically enolate management and the reactivity of the alkylating agent.

Potential Causes & Solutions:

  • Controlling Enolate Formation and Reactivity:

    • Kinetic vs. Thermodynamic Control: For asymmetric ketones, different enolates can form. While the starting material here is symmetric in that regard, the principle of controlling enolate formation is key. Using a bulky base like LDA at low temperatures favors the formation of the kinetic enolate, which is generally desired to avoid competing reactions.[2]

    • Solution:

      • Pre-formation of the Enolate: Ensure the enolate is fully formed before adding the alkylating agent. This is typically achieved by stirring the substrate with the base at a low temperature for a set period (e.g., 30-60 minutes) before the electrophile is introduced.

      • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the cooled enolate solution. This maintains a low concentration of the electrophile, favoring mono-alkylation.

  • Elimination Reactions: If you are using an alkyl halide that is prone to elimination (e.g., secondary or tertiary halides), the enolate can act as a base, leading to the formation of alkenes.

    • Solution:

      • Choice of Alkylating Agent: Whenever possible, use primary alkyl halides (preferably iodides, as they are more reactive).

      • Lower Reaction Temperature: Running the reaction at the lowest feasible temperature will favor the SN2 reaction (alkylation) over the E2 reaction (elimination).

  • Decomposition: The starting material or product may be unstable under the reaction conditions.

    • Solution: Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction to prevent oxidation. Use anhydrous solvents to avoid quenching the enolate.

Question 3: The diastereoselectivity of my reaction is poor. How can I improve the stereochemical outcome?

Answer:

Controlling diastereoselectivity in the alkylation of cyclic ketones is a significant challenge, as the incoming electrophile can approach from either face of the planar enolate.[6]

Potential Causes & Solutions:

  • Steric Hindrance: The existing substituents on the ring can direct the approach of the alkylating agent. The fluorine atom and the ester group will influence the steric environment.

    • Solution:

      • Bulky Alkylating Agents: Using a sterically demanding alkylating agent may favor approach from the less hindered face of the enolate.

      • Chiral Auxiliaries: While not directly part of the starting material, the use of chiral bases or additives can create a chiral environment that influences the facial selectivity of the alkylation.

  • Chelation Control: The counter-ion of the enolate (e.g., Li⁺) can coordinate with the carbonyl oxygen and potentially other heteroatoms, creating a more rigid structure that biases the approach of the electrophile.

    • Solution:

      • Choice of Metal Counter-ion: The choice of base (e.g., LDA vs. NaHMDS) will determine the metal counter-ion. Experimenting with different metal enolates can sometimes lead to improved diastereoselectivity.[6]

      • Lewis Acid Additives: The addition of a Lewis acid, such as trimethyltin chloride, has been shown in some systems to enhance stereoselectivity in palladium-catalyzed allylic alkylations of ketone enolates.[6]

Frequently Asked Questions (FAQs)

What is the best choice of base for this reaction?

The optimal base depends on the desired outcome and the scale of the reaction.

  • For high yields and kinetic control: Lithium diisopropylamide (LDA) is often the preferred choice. It is a strong, bulky, non-nucleophilic base that rapidly and irreversibly deprotonates the β-keto ester at low temperatures.[2]

  • For milder conditions: For some β-keto esters, weaker bases like sodium hydride (NaH) or even potassium carbonate (K₂CO₃) with a phase-transfer catalyst can be effective.[4][5] These are often used at room temperature or with gentle heating. However, these conditions may lead to an equilibrium concentration of the enolate, which can result in side reactions.

How does the choice of solvent affect the reaction?

The solvent plays a crucial role in solvating the enolate and influencing its reactivity.

  • Aprotic Polar Solvents: Tetrahydrofuran (THF) is the most common solvent for reactions involving LDA as it is aprotic and has good solvating properties for the lithium enolate. Other ethers like diethyl ether can also be used.

  • Aprotic Dipolar Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SN2 reactions but may also promote side reactions.

  • Protic Solvents: Protic solvents like ethanol are generally avoided when using strong bases like LDA as they will be deprotonated. However, for reactions with weaker bases like alkoxides, the corresponding alcohol is often used as the solvent.

Which type of alkylating agent is most suitable?

The reactivity of alkylating agents generally follows the order: R-I > R-Br > R-Cl.

  • Alkyl Iodides: These are the most reactive and are often the best choice for achieving high yields in a reasonable timeframe.

  • Alkyl Bromides: A good balance of reactivity and stability.

  • Alkyl Chlorides: Less reactive and may require higher temperatures or longer reaction times.

  • Activated Alkyl Halides: Allylic and benzylic halides are particularly reactive and are good substrates for this alkylation.

Can this reaction be performed enantioselectively?

Yes, achieving enantioselectivity is a key area of research for this class of compounds. Several strategies have been developed:

  • Chiral Phase-Transfer Catalysis: Using chiral quaternary ammonium salts derived from cinchona alkaloids has been shown to be effective for the asymmetric α-alkylation of cyclic β-keto esters.[7]

  • Metal-Catalyzed Asymmetric Alkylation: Chiral metal complexes, for instance, those involving palladium or iridium, can catalyze the enantioselective allylic alkylation of ketone enolates.[6]

  • Organocatalysis: Chiral organocatalysts can also be employed to achieve enantioselective fluorination and alkylation of β-keto esters.[4]

Experimental Protocols

General Procedure for Alkylation using LDA
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (e.g., 10 mL per mmol of substrate).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C and stir for 30 minutes to generate LDA in situ.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.0-1.1 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Alkylation
ParameterRecommended ConditionRationale
Base LDA (1.1 eq)Strong, non-nucleophilic base for irreversible, kinetic enolate formation.[2]
Solvent Anhydrous THFGood solvating properties for the lithium enolate; aprotic.
Temperature -78 °C to RTLow temperature for controlled enolate formation and alkylation, minimizing side reactions.[2]
Alkylating Agent Primary Alkyl Iodide (1.05 eq)High reactivity for efficient SN2 reaction.
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the enolate by moisture and air.

Visualization

Workflow for Optimizing Alkylation Reaction

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis & Finalization Start Define Alkylating Agent & Substrate Base_Screen Screen Bases (LDA, NaH, K₂CO₃) Start->Base_Screen Solvent_Screen Screen Solvents (THF, DMF, Toluene) Base_Screen->Solvent_Screen Temp_Opt Optimize Temperature Profile (-78°C to RT) Solvent_Screen->Temp_Opt Equiv_Opt Optimize Reagent Equivalents (Base & Alkylating Agent) Temp_Opt->Equiv_Opt Time_Opt Optimize Reaction Time Equiv_Opt->Time_Opt Analysis Analyze Yield & Purity (NMR, LC-MS) Time_Opt->Analysis Final_Protocol Finalized Protocol Analysis->Final_Protocol

Caption: A stepwise workflow for the optimization of reaction conditions.

References

  • Trost, B. M., & Schroeder, G. M. (2000). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society, 122(15), 3785–3786. [Link]
  • Kim, D. Y., & Park, E. J. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Organic Letters, 4(4), 545–547. [Link]
  • Xie, C., et al. (2019). Detrifluoroacetylative in Situ Generated Cyclic Fluorinated Enolates for the Preparation of Compounds Featuring a C–F Stereogenic Center. Molecules, 24(17), 3093. [Link]
  • Smith, A. B., et al. (2023). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. [Link]
  • Couto, I., et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]
  • Wang, Y., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 11(36), 6093–6097. [Link]
  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of. beta. -keto esters. Journal of the American Chemical Society, 96(4), 1082–1087. [Link]
  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
  • Smith, A. B., & Dong, V. M. (2018). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Organic Letters, 20(15), 4561–4564. [Link]
  • Organic Chemistry Tutor. (2024, April 9). Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles [Video]. YouTube. [Link]
  • Couto, I., et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 25(14), 3264. [Link]
  • PennState College of Earth and Mineral Sciences. (n.d.). Alkylation.
  • da Silva, F. A., et al. (2021). Nucleophilic fluorinations of alkyl substrates by KF and [mim‐tOH][OMs]. Chemistry – A European Journal, 27(66), 16492-16496. [Link]
  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of. beta.-keto esters.
  • ScienceMadness. (2023, June 2).
  • Stavber, S., & Zupan, M. (2005). Direct α-Fluorination of Ketones Using NF Reagents. Acta Chimica Slovenica, 52, 13-26. [Link]
  • Couto, I., et al. (2020). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed, 25(14), 3264. [Link]
  • Kumar, S., et al. (2015). Optimization of the fluorination conditions of β‐keto esters.
  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination.
  • The Organic Chemistry Tutor. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]
  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane.
  • ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem.
  • Mettler Toledo. (n.d.). Alkylation Reactions.
  • ScienceDirect. (n.d.). Use of supercritical carbon dioxide in alkylation reactions.
  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
  • Ashenhurst, J. (2018). EAS Reactions (3)

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Technical Support Center: Ethyl 1-fluoro-2-oxocyclohexanecarboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with ethyl 1-fluoro-2-oxocyclohexanecarboxylate. This guide is designed to provide in-depth, field-proven insights into the common side reactions and byproducts encountered during its use. Moving beyond simple protocols, we will explore the causality behind these experimental outcomes to empower you with robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction produced a significant amount of a cyclopentane derivative instead of my target cyclohexanone. What happened?

Answer: You have likely encountered a Favorskii rearrangement , a classic and often undesired side reaction for α-halo ketones, including your α-fluoro β-keto ester.[1] This rearrangement is particularly prevalent under basic conditions.

Causality (The "Why"): The reaction mechanism involves the deprotonation of the carbon on the opposite side of the fluorine atom to form an enolate. This enolate then undergoes an intramolecular cyclization to form a highly strained cyclopropanone intermediate, with the fluoride ion being expelled. The nucleophile present in your reaction (e.g., an alkoxide or hydroxide) then attacks the cyclopropanone. This is followed by the cleavage of the cyclopropanone ring to yield the most stable carbanion, which upon protonation, results in a ring-contracted cyclopentane carboxylic acid derivative.[1][2][3]

Troubleshooting & Prevention:

  • Base Selection is Critical: Avoid strong, non-hindered bases like sodium hydroxide or sodium methoxide if possible, as they readily promote this rearrangement.[4][5] If a base is necessary for a subsequent step, consider using a sterically hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge®) or performing the reaction at very low temperatures to suppress the initial enolization.

  • Control the pH During Workup: Aqueous workups, especially with basic solutions (e.g., sodium bicarbonate wash), can trigger the rearrangement. Ensure any basic washes are performed quickly, at low temperatures (0-5 °C), and are followed promptly by neutralization.

  • Protecting Group Strategy: If the protocol allows, consider protecting the ketone functionality before proceeding with reactions that require basic conditions.

Visualizing the Favorskii Rearrangement Mechanism

Favorskii_Rearrangement start This compound enolate Enolate Intermediate start->enolate cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 - F⁻ attack Nucleophilic Attack (e.g., by RO⁻) cyclopropanone->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral carbanion Ring-Opened Carbanion tetrahedral->carbanion Ring Opening product Ethyl Cyclopentanecarboxylate Product carbanion->product

Caption: Mechanism of the Favorskii rearrangement leading to ring contraction.

Question 2: My mass spectrometry results show a peak corresponding to a difluorinated product. How can I avoid this?

Answer: The formation of an α,α-difluoro byproduct is a common issue during the electrophilic fluorination of β-keto esters. This occurs when the monofluorinated product reacts again with the fluorinating agent.

Causality (The "Why"): The introduction of the first electron-withdrawing fluorine atom increases the acidity of the remaining α-proton. This makes the monofluorinated product more susceptible to deprotonation and subsequent reaction with a second equivalent of the electrophilic fluorinating agent (e.g., Selectfluor, NFSI) than the starting material under certain conditions.[6][7]

Troubleshooting & Prevention:

  • Stoichiometry is Key: Carefully control the stoichiometry of your fluorinating agent. Use no more than 1.0-1.05 equivalents. An excess of the fluorinating agent is the most common cause of difluorination.

  • Slow Addition: Add the fluorinating agent slowly as a solution to the reaction mixture. This maintains a low instantaneous concentration of the reagent, favoring the reaction with the more abundant starting material over the monofluorinated product.

  • Monitor the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction immediately upon its disappearance to prevent over-fluorination.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures can increase the selectivity for monofluorination.

Table 1: Fluorination Reaction Conditions and Expected Outcomes
ParameterCondition to Favor MonofluorinationCondition Leading to DifluorinationRationale
Equivalents of Fluorinating Agent 1.0 - 1.05 eq.> 1.1 eq.Excess reagent will react with the more acidic monofluorinated product.
Addition Method Slow, dropwise addition of a solutionRapid, bulk additionPrevents high local concentrations of the fluorinating agent.
Reaction Time Monitored carefully; quenched at completionExtended beyond starting material consumptionGives time for the slower second fluorination to occur.
Temperature 0 °C to room temperature (or lower)Elevated temperaturesLower temperatures improve selectivity by reducing the rate of the second fluorination.
Question 3: I've isolated 2-fluorocyclohexanone. What caused the loss of my ethyl carboxylate group?

Answer: The loss of the ethyl carboxylate group is a two-step process: hydrolysis of the ester to a carboxylic acid, followed by decarboxylation . This is a classic reaction pathway for β-keto esters.

Causality (The "Why"):

  • Hydrolysis: The ester functional group can be cleaved by water under either acidic or basic conditions to form a carboxylic acid and ethanol.[8][9] This is often unintentionally catalyzed by acidic or basic reagents used in the reaction or during aqueous workup.[10]

  • Decarboxylation: The resulting β-keto acid (1-fluoro-2-oxocyclohexane-1-carboxylic acid) is thermally unstable. It readily loses carbon dioxide (CO₂) upon gentle heating, often during solvent evaporation or purification, to yield 2-fluorocyclohexanone.[11]

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions if the chemistry permits.

  • Neutral Workup: During workup, use a neutral wash (e.g., brine) instead of acidic or basic solutions if possible. If an acid or base wash is required, perform it at low temperature (0-5 °C) and minimize contact time.

  • Low-Temperature Purification: Avoid excessive heat during solvent removal using a rotary evaporator. For purification, consider column chromatography at room temperature over distillation.

Workflow Diagram: Hydrolysis and Decarboxylation Pathway

Hydrolysis_Decarboxylation start This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) start->hydrolysis intermediate 1-Fluoro-2-oxocyclohexane- 1-carboxylic acid hydrolysis->intermediate byproduct1 Ethanol hydrolysis->byproduct1 decarboxylation Decarboxylation (Heat, Δ) intermediate->decarboxylation product 2-Fluorocyclohexanone decarboxylation->product byproduct2 CO₂ decarboxylation->byproduct2

Caption: Pathway showing byproduct formation via hydrolysis and decarboxylation.

Question 4: My analysis shows a significant amount of unreacted ethyl 2-oxocyclohexanecarboxylate. Why was the fluorination incomplete?

Answer: Incomplete fluorination can stem from several factors related to reagent quality, reaction setup, or competing side reactions that consume the fluorinating agent.

Causality (The "Why"):

  • Reagent Deactivation: Electrophilic fluorinating agents are powerful oxidants and can be deactivated by moisture or other nucleophilic impurities in your solvents or on your glassware.

  • Poor Solubility: In some solvent systems, the starting material or the fluorinating agent may have poor solubility, leading to a slow or incomplete reaction.

  • Insufficient Activation: Some fluorination reactions require a catalyst (e.g., a Lewis acid) to proceed efficiently.[12] If the catalyst is omitted or inactive, the reaction may stall.

  • Incorrect Temperature: While lower temperatures can improve selectivity, a temperature that is too low may prevent the reaction from reaching completion in a reasonable timeframe.

Troubleshooting & Prevention:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and use anhydrous solvents.

  • Check Reagent Quality: Use a fresh bottle of the fluorinating agent or one that has been stored properly under an inert atmosphere.

  • Solvent Choice: Ensure your chosen solvent is appropriate for dissolving all reactants. For β-keto esters, solvents like acetonitrile, DMF, or dichloromethane are common.

  • Optimize Temperature: If the reaction is sluggish at a low temperature, allow it to slowly warm to room temperature and monitor its progress by TLC or LC-MS.

Experimental Protocols

Protocol 1: Optimized Electrophilic Monofluorination

This protocol is designed to maximize the yield of the monofluorinated product while minimizing difluorination and other side reactions.

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add ethyl 2-oxocyclohexanecarboxylate (1.0 eq.).

  • Solvent: Add anhydrous acetonitrile (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve Selectfluor® (1.05 eq.) in anhydrous acetonitrile. Add this solution to the reaction mixture dropwise via a syringe or dropping funnel over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quench: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup & Isolation: Proceed immediately to the workup as described in Protocol 2.

Protocol 2: Workup Procedure to Minimize Byproduct Formation
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with:

    • Saturated aq. Na₂S₂O₃ (1x)

    • Brine (2x)

    • Note: Avoid basic washes (e.g., NaHCO₃) unless absolutely necessary to prevent the Favorskii rearrangement.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<30 °C).

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient elution (e.g., 0% to 10% ethyl acetate in hexanes) to separate the desired product from any unreacted starting material, difluorinated byproduct, or other impurities.

References

  • Wikipedia. Favorskii rearrangement. [Link]
  • Kende, A. S. (1976). The Favorskii Rearrangement of Haloketones. Organic Reactions, 11, 261-309. [Link]
  • Grokipedia. Favorskii rearrangement. [Link]
  • NROChemistry. Favorskii Rearrangement. [Link]
  • Beilstein Journal of Organic Chemistry. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 284-291. [Link]
  • LookChem.
  • CORE.
  • Organic Syntheses. Enantiomerically pure ethyl (R)- and (S)- 2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses, 70, 1. [Link]
  • Collection of Czechoslovak Chemical Communications. (1993). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. [Link]
  • ACS Publications. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(5), 1294-1297. [Link]
  • Bryn Mawr College.
  • Wiley-VCH. (2018). Rearrangement Reactions. In Name Reactions in Organic Synthesis. [Link]
  • PubMed. (1970). A new rearrangement in the reaction of alpha,alpha-dihalocyclobutanones with base. Tetrahedron Letters, 11(13), 1071-1074. [Link]
  • ResearchGate.
  • Organic Chemistry Portal.
  • Cenmed.
  • Organic Chemistry Portal.
  • ResearchGate. (2007). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. [Link]
  • PubChem.
  • ResearchGate. (2017).
  • Chemistry LibreTexts. (2023). 3.3: Rearrangements. [Link]
  • Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. [Link]
  • MDPI. (2019). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules, 24(17), 3264. [Link]
  • Steven V. Ley Research Group.
  • YouTube. (2019). mechanism of ester hydrolysis. [Link]
  • Chemguide. hydrolysis of esters. [Link]
  • ResearchGate. S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene). [Link]
  • Beilstein Journal of Organic Chemistry. (2019). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 15, 276-283. [Link]

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"preventing decomposition of ethyl 1-fluoro-2-oxocyclohexanecarboxylate during workup"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling ethyl 1-fluoro-2-oxocyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this valuable synthetic intermediate. Below you will find troubleshooting guides and frequently asked questions to help you prevent decomposition during experimental workup and purification.

Introduction: The Inherent Instability

This compound is a β-keto ester containing an α-fluoro substituent. This combination of functional groups makes the molecule susceptible to several decomposition pathways, particularly under standard aqueous workup conditions. Understanding these pathways is critical to preserving the integrity of your product. The primary routes of degradation are:

  • Ester Hydrolysis: Both acid and base can catalyze the hydrolysis of the ethyl ester to form the corresponding carboxylic acid.

  • Decarboxylation: The resulting β-keto acid is highly unstable and readily loses carbon dioxide (CO₂) upon gentle heating or exposure to acid, leading to the formation of 2-fluorocyclohexanone.[1][2][3] This reaction proceeds through a six-membered cyclic transition state.[4]

  • Retro-Claisen Condensation: Under strongly basic conditions, cleavage of the C-C bond between the carbonyl carbon and the fluorinated quaternary carbon can occur.

This guide provides field-proven methods to navigate these challenges and ensure high-purity recovery of your target compound.

Frequently Asked Questions (FAQs)

Q1: I see gas bubbling when I acidify my aqueous layer, and my final yield is low. What is happening?

A1: You are likely observing decarboxylation.[2] During the workup, if the ethyl ester is hydrolyzed to the intermediate β-keto acid, this acid is thermally and acid-labile. The bubbles are carbon dioxide gas being released as the molecule decomposes to 2-fluorocyclohexanone. This is the most common failure mode during the workup of this compound.

Q2: My TLC plate shows a new, lower Rf spot after my aqueous wash. Is this a sign of decomposition?

A2: Yes. The primary decomposition product, 2-fluorocyclohexanone, is more polar than the starting ester and will typically have a lower Rf value on normal-phase silica gel. Another possibility is the intermediate β-keto acid, which is significantly more polar and may streak or remain at the baseline. If you observe the appearance or intensification of new spots after an aqueous step, you should assume some level of decomposition has occurred.

Q3: Is the compound more sensitive to acidic or basic conditions?

A3: It is sensitive to both, but they trigger different primary issues.

  • Acidic Conditions: Promote rapid hydrolysis of the ester, which is the necessary first step for the irreversible decarboxylation pathway.[3][5] Even mildly acidic conditions (pH < 6) can facilitate this process, especially if heat is applied.

  • Basic Conditions (pH > 8): Can also hydrolyze the ester and may promote other side reactions like retro-Claisen condensation. While the resulting carboxylate salt is stable against decarboxylation, the subsequent acidification step to neutralize it will form the unstable β-keto acid, leading to product loss.

Therefore, maintaining a strictly neutral pH (6.5-7.5) throughout the workup is paramount.

Q4: Can I purify this compound using standard silica gel chromatography?

A4: It is highly discouraged. Standard silica gel is inherently acidic and can cause significant decomposition of the compound on the column, leading to streaking, low recovery, and contamination of fractions with 2-fluorocyclohexanone. If chromatography is unavoidable, you must use a deactivated, neutral stationary phase.

Troubleshooting Guides & Optimized Protocols

This section provides detailed protocols to address specific problems encountered during the workup and purification of this compound.

Problem 1: Product Loss During Aqueous Quench and Extraction

The most critical step is moving the product from the reaction mixture to a dry, neutral organic solution with minimal exposure to water and non-neutral pH.

Root Cause Analysis: Standard quenching with saturated sodium bicarbonate, followed by washes with dilute HCl, water, and brine, exposes the compound to a range of pH values and prolonged contact with water, initiating the decomposition cascade.

dot

cluster_0 Decomposition Pathway Start Ethyl 1-fluoro-2- oxocyclohexanecarboxylate Acid β-Keto Acid Intermediate (Unstable) Start->Acid H₃O⁺ or OH⁻ (Hydrolysis) Decomp 2-Fluorocyclohexanone + CO₂ Acid->Decomp Heat or H⁺ (Decarboxylation)

Caption: Primary decomposition pathway of the target compound.

Solution: Mild Buffered Workup Protocol

This protocol is designed to neutralize the reaction mixture and remove impurities while maintaining strict pH control and minimizing contact time with water.

Step-by-Step Methodology:

  • Temperature Control: Cool the completed reaction mixture to 0 °C in an ice bath. All subsequent steps should be performed at this temperature.

  • Initial Quench: Instead of a strong acid or base, slowly add a saturated solution of ammonium chloride (NH₄Cl, pH ≈ 5.5) or a pH 7 phosphate buffer to quench the reaction. Add just enough to neutralize any reactive reagents.

  • Extraction: Extract the product immediately into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether. Avoid chlorinated solvents like dichloromethane if possible, as they can form HCl upon storage.

  • Buffered Wash: Wash the combined organic layers once with a small volume of cold pH 7 phosphate buffer.

  • Final Wash & Drying: Wash once with cold brine. The brine wash helps to remove the bulk of the water. Dry the organic layer thoroughly with anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Concentrate the dried organic solution in vacuo using a rotary evaporator with a bath temperature no higher than 30 °C .

Problem 2: Decomposition During Chromatographic Purification

Root Cause Analysis: The acidic nature of standard silica gel catalyzes on-column decomposition.

Solution: Deactivated Chromatography

Table 1: Comparison of Purification Methods

Method Stationary Phase Eluent System (Typical) Pros Cons
Standard Column Silica Gel (SiO₂) Hexanes/Ethyl Acetate Inexpensive, common HIGH RISK of decomposition due to acidity.
Recommended Method Neutral Alumina (Al₂O₃) Hexanes/MTBE Neutral pH, good separation Can be more retentive, may require different solvent system.

| Alternative Method | Deactivated Silica Gel | Hexanes/Ethyl Acetate + 0.5% Et₃N | Reduces acidity | Triethylamine can be difficult to remove from the final product. |

Step-by-Step Protocol for Neutral Alumina Chromatography:

  • Prepare the Column: Pack a column with Brockmann I activity neutral alumina.

  • Load the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes with a small amount of MTBE). Load it onto the column.

  • Elution: Elute with a gradient of MTBE in hexanes. The polarity of MTBE is slightly lower than ethyl acetate, providing good separation on alumina.

  • Fraction Analysis: Analyze fractions promptly by TLC. Combine the pure fractions.

  • Solvent Removal: Remove the solvent under reduced pressure, again ensuring the bath temperature does not exceed 30 °C.

Comprehensive Workflow: Best Practices

This workflow integrates the optimal steps to maximize yield and purity.

dot

Reaction 1. Complete Reaction (e.g., α-fluorination) Cool 2. Cool to 0 °C Reaction->Cool Quench 3. Quench with cold pH 7 Buffer Cool->Quench Extract 4. Extract with MTBE Quench->Extract Wash 5. Wash with Cold Brine Extract->Wash Dry 6. Dry over Na₂SO₄ Wash->Dry Concentrate 7. Concentrate (T < 30°C) Dry->Concentrate Purify 8. Purify via Neutral Alumina Chromatography Concentrate->Purify Final Pure Product Purify->Final

Caption: Recommended workflow for workup and purification.

By adhering to these principles of temperature control, strict pH neutrality, and avoidance of acidic media, researchers can successfully isolate this compound with high purity and yield.

References

  • Chemistry LibreTexts. (2021). 9.
  • AK Lectures. (n.d.).
  • Chemistry Steps. (n.d.).
  • The Organic Chemistry Tutor. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. [Link]

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Technical Support Center: Large-Scale Purification of Fluorinated Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the large-scale purification of fluorinated ketoesters. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these valuable compounds. The introduction of fluorine atoms can significantly alter the physicochemical properties of ketoesters, demanding specialized purification strategies and robust safety protocols. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of fluorinated ketoesters?

A1: The primary challenges stem from the unique properties imparted by fluorine atoms. These include altered polarity, increased acidity of α-protons, potential for hydrate and enol-keto tautomer formation, and the presence of structurally similar impurities from the synthesis.[1][2][3] At a large scale, issues such as achieving high purity and yield, ensuring process safety, and developing scalable and cost-effective methods are magnified.

Q2: Which purification techniques are most suitable for large-scale applications?

A2: The choice of technique depends on the specific properties of the fluorinated ketoester, such as its volatility, polarity, and stability. The most common large-scale methods include:

  • Distillation: Ideal for thermally stable and volatile fluorinated ketoesters. Fractional distillation under reduced pressure is often employed to separate the product from non-volatile impurities or solvents.[4]

  • Crystallization: A highly effective method for obtaining high-purity crystalline solids. Success is contingent on identifying a suitable solvent system in which the fluorinated ketoester has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain in solution.

  • Column Chromatography: While often associated with smaller scales, automated flash chromatography systems are suitable for purifying kilograms of material. Normal-phase (silica gel, alumina) or reversed-phase (C18) chromatography can be effective. For challenging separations involving fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity.[5]

Q3: How do I choose the right chromatographic method for my fluorinated ketoester?

A3: The selection process begins with assessing your compound's polarity and solubility.[6]

  • For moderately polar compounds soluble in organic solvents: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a versatile starting point. A C18 column with a water/acetonitrile or water/methanol gradient is a common choice.[6][7]

  • For highly polar, water-soluble compounds: Hydrophilic Interaction Chromatography (HILIC) is often more effective than reversed-phase.[6] HILIC utilizes a polar stationary phase (e.g., silica, amide) with a mobile phase gradient from high organic to a higher aqueous content.[6]

  • For separating fluorinated compounds from non-fluorinated analogues: "Fluorous" chromatography, which employs a perfluoroalkyl-derivatized stationary phase, can be highly effective. The retention is influenced by the fluorine content of the analyte.[5][7]

Q4: What are the critical safety precautions when handling large quantities of fluorinated ketoesters and associated reagents?

A4: Safety is paramount due to the potential hazards of fluorinated compounds and reagents used in their synthesis and purification.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves. For compounds that can be readily absorbed through the skin, double-gloving is recommended.[8]

  • Ventilation: All work should be conducted in a well-ventilated fume hood, especially when handling volatile compounds or fluorine gas.[9][11]

  • Emergency Preparedness: Have an emergency response plan in place. For skin contact with fluorine or hydrogen fluoride (a potential hydrolysis product), immediate and prolonged flushing with water is crucial, followed by application of calcium gluconate gel.[9][12]

  • Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.

Troubleshooting Guides

This section addresses specific issues you may encounter during the large-scale purification of fluorinated ketoesters.

Chromatography Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Separation / Co-elution of Impurities - Inappropriate stationary phase selectivity.- Non-optimal mobile phase composition.- Switch Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as one with an embedded polar group or a phenyl-hexyl phase. For highly fluorinated compounds, a fluorous stationary phase can provide superior separation from non-fluorinated impurities.[5][7]- Optimize Mobile Phase: Systematically vary the solvent composition and gradient slope. Adding modifiers like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape for acidic or basic compounds.[6]
Peak Tailing / Broad Peaks - Secondary interactions with the stationary phase (e.g., silanol interactions).- Mobile phase pH close to the analyte's pKa.- Column overload.- Use an End-Capped Column: These columns have fewer free silanol groups, reducing unwanted secondary interactions.[6]- Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from your compound's pKa to maintain a single ionic form.[6]- Reduce Sample Load: Overloading the column is a common cause of poor peak shape. Decrease the amount of material loaded onto the column.[6]
Low or No Recovery of Compound - Irreversible adsorption to the stationary phase.- Compound instability on the column.- Mobile phase is too weak to elute the compound.- Change Stationary Phase: Highly polar compounds may irreversibly bind to silica. Consider using a less retentive phase or switching to a different technique like HILIC.[6]- Assess Compound Stability: Test the stability of your compound in the chosen mobile phase before purification.- Increase Elution Strength: Increase the proportion of the stronger solvent in your mobile phase gradient.
Inconsistent Retention Times - Changes in mobile phase composition.- Column degradation.- Fluctuation in temperature.- Prepare Fresh Mobile Phase: Ensure accurate and consistent mobile phase preparation.- Use a Guard Column: This will protect your main column from strongly retained impurities and extend its lifetime.- Thermostat the Column: Maintaining a constant column temperature will improve retention time reproducibility.
Distillation Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps & Explanations
Product Decomposition - Distillation temperature is too high.- Reduce the Pressure: Performing the distillation under a higher vacuum will lower the boiling point of your compound, allowing for distillation at a lower, safer temperature.
"Bumping" or Uncontrolled Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Ensure Uniform Heating: Use a heating mantle with a stirrer or an oil bath for even heat distribution.- Add Boiling Chips or Use a Magnetic Stirrer: This will promote smooth boiling.
Poor Separation of Close-Boiling Impurities - Inefficient distillation column.- Use a Fractionating Column: A column with a higher number of theoretical plates (e.g., a Vigreux or packed column) will provide better separation of components with close boiling points.

Experimental Protocols

Protocol 1: Large-Scale Flash Chromatography of a Fluorinated Ketoester

This protocol outlines a general procedure for purifying a moderately polar fluorinated ketoester using an automated flash chromatography system.

1. Analytical Method Development (TLC or HPLC):

  • Develop a thin-layer chromatography (TLC) or analytical HPLC method to determine the optimal solvent system for separation. A good solvent system will provide a retention factor (Rf) of ~0.3 for the target compound on TLC. 2. Dry Loading Preparation:
  • Dissolve the crude fluorinated ketoester in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Add silica gel (or another inert adsorbent like Celite) to the solution to form a slurry.[6]
  • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This technique prevents issues with poor solubility of the crude material in the mobile phase.[6] 3. Column Packing and Equilibration:
  • Select an appropriately sized flash column for the amount of material to be purified.
  • Pack the column with silica gel if not using a pre-packed column.
  • Equilibrate the column with the starting mobile phase until a stable baseline is achieved. 4. Sample Loading and Elution:
  • Load the prepared dry powder onto the top of the equilibrated column.
  • Begin the elution with the predetermined mobile phase gradient. A typical gradient might be from 100% hexane to 100% ethyl acetate. 5. Fraction Collection and Analysis:
  • Collect fractions based on the detector signal (typically UV).
  • Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. 6. Product Isolation:
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated ketoester.
Protocol 2: Purity Analysis by ¹⁹F NMR

¹⁹F NMR is a powerful tool for assessing the purity of fluorinated compounds.

1. Sample Preparation:

  • Accurately weigh a known amount of the purified fluorinated ketoester.
  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
  • Add a known amount of an internal standard with a distinct ¹⁹F NMR signal (e.g., trifluoroethanol or trifluorotoluene). 2. NMR Acquisition:
  • Acquire the ¹⁹F NMR spectrum. Ensure the spectral width is sufficient to capture all fluorine signals from the product and potential impurities. 3. Data Analysis:
  • Integrate the signals corresponding to the product and the internal standard.
  • The purity of the sample can be calculated based on the relative integrations and the known amounts of the sample and internal standard. The presence of unexpected fluorine-containing impurities will be readily apparent as additional signals in the spectrum.[13]

Visualizing Workflows

General Purification Workflow

PurificationWorkflow Crude Crude Fluorinated Ketoester Analysis Purity Analysis (e.g., NMR, GC, HPLC) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Purification Select Purification Method Decision->Purification No PureProduct Pure Product Decision->PureProduct Yes Distillation Distillation Purification->Distillation Volatile? Crystallization Crystallization Purification->Crystallization Crystalline Solid? Chromatography Chromatography Purification->Chromatography Non-volatile / Oily? Distillation->PureProduct Waste Impurity Fraction / Waste Distillation->Waste Crystallization->PureProduct Crystallization->Waste Chromatography->PureProduct Chromatography->Waste

Caption: Decision tree for selecting a large-scale purification method.

Chromatography Troubleshooting Logic

ChromoTroubleshooting Start Poor Chromatographic Result Problem Identify Primary Issue Start->Problem PoorSep Poor Separation Problem->PoorSep Tailing Peak Tailing Problem->Tailing LowRec Low Recovery Problem->LowRec ChangeStationary Change Stationary Phase PoorSep->ChangeStationary OptimizeMobile Optimize Mobile Phase PoorSep->OptimizeMobile EndCap Use End-Capped Column Tailing->EndCap AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH ReduceLoad Reduce Sample Load Tailing->ReduceLoad LowRec->ChangeStationary CheckStability Check Compound Stability LowRec->CheckStability

Caption: Troubleshooting logic for common chromatography issues.

References

  • Benchchem.
  • Benchchem.
  • Purdue University Department of Chemistry. Fluorine Safety. URL
  • Environment, Health & Safety. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. URL
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. LCSS: FLUORINE. URL
  • ACS Publications.
  • SiliCycle.
  • NIH.
  • PubMed. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. URL
  • PubMed.
  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. URL
  • PubMed. Elemental fluorine. Part 18. Selective direct fluorination of 1,3-ketoesters and 1,3-diketones using gas/liquid microreactor technology. URL
  • ResearchGate. Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. URL
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. URL
  • Google Patents.
  • University of Alaska Fairbanks. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. URL
  • Google Patents.
  • ResearchGate. (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. URL
  • F2 Chemicals Ltd.
  • NIH.
  • ResearchGate.
  • MDPI.
  • SciSpace. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. URL
  • ACS Publications.
  • PubMed.
  • Google Patents. PROCESS FOR PURIFYING AN a-KETO ESTER. URL
  • NIH.
  • NIH. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. URL
  • Organic Chemistry Portal.
  • Thermo Fisher Scientific. Attune Flow Cytometry Maintenance and Troubleshooting Guide. URL
  • LSRII/LSRFortessa Troubleshooting Guide. URL

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Technical Support Center: Troubleshooting Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Electrophilic Fluorinating Agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic fluorination. Here, we address common issues encountered during experiments, providing in-depth, field-proven insights and actionable solutions in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively and ensure the success and safety of your fluorination reactions.

Section 1: Foundational Principles & Safety

Before delving into specific troubleshooting, it is crucial to establish a strong foundation in the principles and safety protocols governing the use of these highly reactive reagents.

Q1: What are the primary safety concerns when handling electrophilic fluorinating agents?

A1: Safety is paramount. Electrophilic fluorinating agents are energetic materials that demand careful handling. Key hazards include:

  • High Reactivity: Many "F+" reagents can react violently or decompose exothermically, especially with incompatible materials.[1][2] For instance, Diethylaminosulfur trifluoride (DAST) can decompose violently when heated above 50°C.[3]

  • Toxicity and Corrosivity: Many of these reagents and their byproducts are toxic and corrosive. For example, the decomposition of DAST can release gaseous hydrogen fluoride (HF), which is highly corrosive and toxic.[4] Always handle these reagents in a well-ventilated chemical fume hood.[1][5]

  • Incompatibility: Be aware of incompatibilities. Reagents like DAST react violently with water.[4][6] Others may react with common laboratory solvents like DMF, DMSO, or pyridine.[7]

Essential Safety Practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles (a face shield is recommended when there's a significant splash risk), a flame-resistant lab coat, and suitable gloves (consult the manufacturer's compatibility chart; double-gloving is often recommended).[1]

  • Inert Atmosphere: Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Temperature: Many reactions are performed at low temperatures (e.g., -78°C) to control reactivity.[3] Adhere strictly to temperature protocols.

  • Proper Quenching: Always have a quenching plan for the reaction and for any residual reagent.

  • Waste Disposal: Dispose of all waste containing fluorinated compounds according to institutional guidelines in clearly labeled, compatible containers.[1]

Section 2: Reagent-Specific Troubleshooting Guides

This section provides targeted troubleshooting for some of the most widely used electrophilic fluorinating agents.

Selectfluor® (F-TEDA-BF₄)

Selectfluor® is a versatile, bench-stable, and crystalline reagent, making it one of the most popular choices for electrophilic fluorination.[8][9][10] However, challenges can still arise.

Q2: My fluorination reaction with Selectfluor® is sluggish or incomplete. What are the likely causes?

A2: While Selectfluor® is robust, several factors can lead to poor performance:

  • Cause 1: Insufficient Nucleophilicity of the Substrate: The reactivity of the substrate is paramount. Electron-deficient substrates will react slowly, if at all.

    • Solution: For substrates like 1,3-dicarbonyl compounds, ensure conditions favor enol or enolate formation. The addition of a mild base can sometimes facilitate the reaction. For less reactive substrates, consider using a more powerful fluorinating agent if possible (see Table 1).

  • Cause 2: Poor Solubility: Selectfluor® is a salt and its solubility can be limited in many common organic solvents.[9] If the reagent and substrate are not in the same phase, the reaction rate will be severely limited.

    • Solution: Acetonitrile is a common and effective solvent.[9] For particularly challenging cases, consider using a co-solvent system or a different solvent in which both components are soluble. Ensure vigorous stirring to maximize contact between reactants.

  • Cause 3: Presence of Inhibitors: While stable, Selectfluor® can be consumed by side reactions.

    • Solution: Ensure all reagents and solvents are pure and free from contaminants that could react with the fluorinating agent. The protodefluorinated version of the reagent, H-TEDA(BF₄)₂, has been shown to act as a promoter in some radical C-H fluorinations, suggesting complex reaction kinetics.[11]

Q3: I am observing unexpected side products, such as oxidation of my substrate, with Selectfluor®. Why is this happening?

A3: Selectfluor® is a strong oxidizing agent, a property that is sometimes overlooked.[9][12]

  • Causality: The N-F bond serves as the source of electrophilic fluorine, but the dicationic TEDA core can also act as an oxidant, particularly with sensitive substrates like alcohols, phenols, or thioethers.[9][12]

  • Mitigation Strategy:

    • Lower Temperature: Running the reaction at a lower temperature can often temper the oxidizing potential while still allowing the desired fluorination to proceed.

    • Protect Sensitive Groups: If your substrate contains functional groups prone to oxidation (e.g., primary or secondary alcohols), consider protecting them before the fluorination step.

    • Alternative Reagent: If oxidation remains a persistent issue, switching to a less oxidizing N-F reagent like N-Fluorobenzenesulfonimide (NFSI) might be a viable alternative.

N-Fluorobenzenesulfonimide (NFSI)

NFSI is another widely used, crystalline N-F reagent. It is generally considered milder than Selectfluor®, which can be advantageous for sensitive substrates.[13][14]

Q4: My reaction with NFSI is not going to completion, even with extended reaction times. How can I improve the conversion?

A4: Low conversion with NFSI often points to issues with substrate activation or reagent stoichiometry.

  • Cause 1: Incomplete Deprotonation: Many NFSI fluorinations require the pre-formation of an enolate or other carbanionic species. Incomplete deprotonation is a common culprit for low yields.[15]

    • Solution:

      • Verify Base Strength and Stoichiometry: Ensure you are using a sufficiently strong, non-nucleophilic base (e.g., KHMDS, LDA) and that the equivalents are appropriate for your substrate. Commercial solutions of bases like NaHMDS can be unreliable in their stated concentration.[15]

      • Optimize Deprotonation Conditions: Adjust the deprotonation time and temperature. Allow sufficient time for complete enolate formation before adding the NFSI.

  • Cause 2: Steric Hindrance: NFSI is a sterically bulky reagent. If the nucleophilic carbon is sterically encumbered, the reaction rate can be significantly reduced.

    • Solution:

      • Increase Temperature: Cautiously increasing the reaction temperature after the addition of NFSI can sometimes overcome the activation barrier.[15]

      • Consider a Smaller Reagent: While less common, exploring smaller N-F reagents could be an option for highly hindered systems.

DAST (Diethylaminosulfur Trifluoride) & Deoxo-Fluor®

These reagents are primarily used for deoxofluorination (e.g., converting alcohols to alkyl fluorides and carbonyls to gem-difluorides).[3][7] They are highly reactive and hazardous, demanding extreme caution.

Q5: I am attempting to convert an alcohol to an alkyl fluoride with DAST, but I am getting significant elimination to form an alkene as the major product.

A5: This is a classic competing side reaction in deoxofluorination, driven by the reaction mechanism.

  • Mechanistic Insight: The reaction proceeds through a fluorosulfite intermediate. Elimination (E2) can compete with the desired nucleophilic substitution (Sₙ2). This is particularly problematic for secondary and tertiary alcohols that can form stable carbocations or where the proton alpha to the oxygen is acidic.

  • Troubleshooting Steps:

    • Strict Temperature Control: Run the reaction at the lowest possible temperature (typically starting at -78°C) and add the DAST slowly to the substrate solution to maintain control and minimize exothermic events.[3]

    • Solvent Choice: Use non-polar, aprotic solvents like dichloromethane or toluene. More polar solvents can facilitate elimination pathways.

    • Alternative Reagents: Deoxo-Fluor® is often cited as being slightly more thermally stable and can sometimes give cleaner reactions with less elimination.[16] Newer crystalline aminodifluorosulfinium salts (e.g., XtalFluor®) have been developed to be safer and may offer higher selectivity.[3][16]

Q6: My DAST/Deoxo-Fluor® reagent is dark and my reaction is not working. What is the problem?

A6: DAST and Deoxo-Fluor® are fuming liquids that are highly sensitive to moisture and degrade over time.[7][16]

  • Cause: Reagent Decomposition: A dark color is a clear sign of decomposition. The active reagent has likely degraded, and the bottle may contain corrosive byproducts like HF.[16]

    • Solution: Do not use it. Using old or discolored DAST is not only likely to fail but is also a significant safety hazard.[7] Always use a fresh bottle or a freshly purified reagent. Store the reagent under an inert atmosphere and in a cool, dry place as recommended by the supplier.[16]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: General Protocol for Quenching Electrophilic Fluorination Reactions

Properly quenching a reaction is critical for safety and for ensuring a clean workup.

  • Cool the Reaction: Ensure the reaction mixture is cooled to a low temperature (e.g., 0°C or -78°C) in an ice or dry ice bath.

  • Slow Addition of Quenching Agent: While stirring vigorously, slowly and carefully add a quenching agent. A common and effective method is the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will neutralize acidic byproducts and quench unreacted reagent.

  • Monitor Gas Evolution: Be prepared for gas evolution (CO₂) and ensure the reaction vessel has adequate headspace.

  • Allow to Warm: Once the initial quenching is complete, allow the mixture to slowly warm to room temperature.

  • Extraction: Proceed with a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Visualization of a General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a common low-yield fluorination experiment.

G start Low Yield / No Reaction check_reagent Is the fluorinating agent fresh and stored correctly? start->check_reagent reagent_no No check_reagent->reagent_no No reagent_yes Yes check_reagent->reagent_yes Yes check_substrate Is the substrate pure and dry? substrate_no No check_substrate->substrate_no No substrate_yes Yes check_substrate->substrate_yes Yes check_conditions Were reaction conditions (temp, time, atmosphere) correct? conditions_no No check_conditions->conditions_no No conditions_yes Yes check_conditions->conditions_yes Yes action_reagent Use fresh reagent.[7] Verify handling/storage protocols. reagent_no->action_reagent reagent_yes->check_substrate action_substrate Purify/dry substrate. Confirm structure by NMR/MS. substrate_no->action_substrate substrate_yes->check_conditions action_conditions Repeat reaction with strict adherence to protocol. conditions_no->action_conditions optimize Systematically optimize conditions: - Solvent - Temperature - Concentration - Reagent equivalents conditions_yes->optimize analyze Analyze reaction again. (TLC, LCMS) action_reagent->analyze action_substrate->analyze action_conditions->analyze analyze->optimize Still low yield end Successful Reaction optimize->end Improved Yield fail Consult further literature or technical support. optimize->fail No Improvement

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of fluorinated organic molecules are paramount. Ethyl 1-fluoro-2-oxocyclohexanecarboxylate, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, presents a unique analytical challenge due to the influence of its fluorine substituent. This guide provides an in-depth comparison of mass spectrometry-based approaches and alternative analytical techniques for the comprehensive characterization of this compound, supported by established fragmentation principles and comparative data.

The Power and Nuances of Mass Spectrometry in Analyzing this compound

Mass spectrometry (MS) stands as a cornerstone technique for the molecular weight determination and structural analysis of organic compounds. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it offers unparalleled sensitivity and specificity. For this compound, both electron ionization (EI) and soft ionization techniques like electrospray ionization (ESI) can be employed, each providing distinct yet complementary information.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Fragmentation Fingerprint

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint, invaluable for structural confirmation. The mass spectrum of this compound under EI is predicted to be dominated by several key fragmentation pathways, primarily driven by the presence of the carbonyl group, the ester functionality, and the influential fluorine atom.

The fragmentation of β-keto esters is typically governed by cleavages alpha (α) to the carbonyl groups and McLafferty rearrangements[1]. The introduction of a fluorine atom at the α-position introduces additional fragmentation routes, including the potential loss of fluorine (F•) or hydrogen fluoride (HF)[2].

Predicted Fragmentation Pathways:

A detailed analysis of the expected fragmentation of this compound is crucial for its unambiguous identification. The primary fragmentation events are likely to include:

  • α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the loss of the ethyl ester group or fragmentation of the cyclohexanone ring.

  • McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage, leading to the elimination of a neutral alkene molecule.

  • Loss of Fluorine and Hydrogen Fluoride: The presence of the electronegative fluorine atom can lead to the loss of a fluorine radical (M-19) or a neutral molecule of hydrogen fluoride (M-20)[2].

dot graph Fragmentation_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Predicted EI Fragmentation of this compound.

A Comparative Look: Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a multi-technique approach often provides the most comprehensive characterization. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and alternative mass spectrometric approaches offer valuable insights.

TechniquePrincipleAdvantages for this AnalyteLimitations
GC-MS (EI) Separation of volatile compounds followed by electron ionization MS.Provides a detailed fragmentation pattern for structural elucidation. High sensitivity for volatile compounds.Requires the analyte to be thermally stable and volatile.
LC-MS (ESI) Separation by liquid chromatography followed by soft ionization (ESI) MS.Suitable for less volatile or thermally labile compounds. Often provides a strong molecular ion peak.Fragmentation is less extensive than EI, may require tandem MS (MS/MS) for detailed structural information.
¹⁹F NMR NMR spectroscopy focused on the ¹⁹F nucleus.Highly sensitive and specific for fluorinated compounds. Large chemical shift range provides excellent resolution. Can be used for quantification.[3]Provides information only about the fluorine-containing parts of the molecule.
¹H and ¹³C NMR NMR spectroscopy of proton and carbon-13 nuclei.Provides detailed information about the overall molecular structure and connectivity of atoms.Lower sensitivity compared to ¹⁹F NMR for the fluorinated position.

dot graph Analytical_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

} Integrated Analytical Workflow for Characterization.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol 1: GC-MS Analysis
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

  • GC-MS Parameters (Example):

    • Injector: Splitless mode, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Quadrupole: 230 °C.

    • Scan Range: m/z 40-400.

Protocol 2: ¹⁹F NMR Analysis
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

    • Add a small amount of a reference standard (e.g., trifluorotoluene) if quantitative analysis is desired.

  • NMR Parameters (Example on a 400 MHz spectrometer):

    • Nucleus: ¹⁹F

    • Pulse Program: Standard one-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Spectral Width: -50 to -250 ppm (adjust based on the expected chemical shift).

    • Referencing: The spectrum can be referenced externally to CFCl₃ (δ = 0 ppm).

Conclusion: An Integrated Approach for Definitive Characterization

The comprehensive analysis of this compound is best achieved through a synergistic application of multiple analytical techniques. While GC-MS with electron ionization provides a rich fragmentation pattern for structural confirmation, LC-MS can be invaluable for confirming the molecular weight, especially for less stable derivatives. Furthermore, ¹⁹F NMR offers a highly specific and sensitive method for probing the fluorine environment within the molecule, complementing the structural details provided by ¹H and ¹³C NMR. By understanding the principles, advantages, and limitations of each technique, researchers can design a robust analytical strategy to confidently identify, characterize, and quantify this important fluorinated building block.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
  • Fragmentation and Interpret
  • Mass Spectra of β-Keto Esters.

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A Comparative Guide to Electrophilic Fluorinating Agents: Selectfluor vs. NFSI for the Synthesis of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The α-fluorinated β-keto ester, ethyl 1-fluoro-2-oxocyclohexanecarboxylate, represents a valuable chiral building block for the synthesis of various pharmaceutical agents. The selection of an appropriate fluorinating agent is a critical decision in the synthetic pathway to this and related compounds. This guide provides an in-depth, objective comparison of two of the most prominent electrophilic fluorinating agents: Selectfluor and N-Fluorobenzenesulfonimide (NFSI), in the context of the synthesis of this compound.

The Reagents: A Tale of Two Fluorine Donors

Selectfluor , a trademarked reagent, is a salt with the chemical name 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). It is a user-friendly, crystalline solid that is stable in air and even tolerates water.[1] Developed as a safer alternative to many traditional fluorinating agents, Selectfluor has gained widespread use in both academic and industrial settings for the electrophilic fluorination of a diverse range of substrates.[2]

N-Fluorobenzenesulfonimide (NFSI) is another crystalline, bench-stable solid that serves as a versatile electrophilic fluorinating agent.[3] Characterized by its moderate reactivity, NFSI provides a practical solution for introducing fluorine into various nucleophiles, including enolates and silyl enol ethers.[3] Its well-documented synthesis and commercial availability have contributed to its broad adoption in organic synthesis.[3]

Head-to-Head Comparison: Performance in the α-Fluorination of β-Keto Esters

FeatureSelectfluorNFSI (N-Fluorobenzenesulfonimide)
Reactivity Generally considered more reactive.[4]Milder and often requires activation or longer reaction times.[4]
Typical Yields High yields often reported for α-fluorination of β-dicarbonyls.[5]Good to high yields are achievable, though may be more substrate-dependent.[6]
Reaction Conditions Often effective at room temperature in common organic solvents like acetonitrile. Can also be used in aqueous media.[5]May require elevated temperatures or the use of a base to facilitate the reaction.[2]
Safety & Handling A non-volatile, user-friendly solid.[7] Considered a mild and less hazardous reagent.A stable, crystalline solid.[3] Requires standard laboratory precautions for handling chemical solids.
Byproducts The reduced form of the reagent is water-soluble, often simplifying purification.The sulfonimide byproduct can sometimes complicate purification.
Cost Generally considered more expensive than NFSI.More cost-effective for large-scale synthesis.

Mechanistic Considerations: The Path to Fluorination

The mechanism of electrophilic fluorination with N-F reagents has been a subject of considerable discussion, with evidence supporting both a direct SN2-type attack on the fluorine atom and a single-electron transfer (SET) pathway.[4][7] The operative mechanism is often dependent on the substrate and the specific reagent.[4] For the α-fluorination of a β-keto ester like ethyl 2-oxocyclohexanecarboxylate, the reaction proceeds through the enol or enolate form of the substrate.

G cluster_0 Enol/Enolate Formation cluster_1 Electrophilic Attack cluster_2 Final Product Formation Start Ethyl 2-oxocyclohexanecarboxylate Enol Enol Intermediate Start->Enol Tautomerization (acid/base catalysis) Intermediate Fluorinated Cationic Intermediate Enol->Intermediate Nucleophilic attack on Electrophilic Fluorine Reagent Selectfluor or NFSI (E-F+) Reagent->Intermediate Product This compound Intermediate->Product Deprotonation G Start Dissolve Ethyl 2-oxocyclohexanecarboxylate in Acetonitrile Add_Selectfluor Add Selectfluor (1.1 eq) Start->Add_Selectfluor Stir Stir at Room Temperature (monitor by TLC) Add_Selectfluor->Stir Workup Aqueous Workup (e.g., water and ethyl acetate) Stir->Workup Purify Purify by Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis using Selectfluor.

Step-by-Step Methodology:

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add Selectfluor (1.1 mmol, 1.1 eq.).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: Synthesis using NFSI

Step-by-Step Methodology:

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol, 1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (10 mL) in a round-bottom flask, add a non-nucleophilic base such as sodium hydride (1.1 mmol, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the enolate.

  • Add a solution of NFSI (1.1 mmol, 1.1 eq.) in the same solvent (5 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Concluding Remarks

Both Selectfluor and NFSI are highly effective reagents for the α-fluorination of β-keto esters. The choice between them often comes down to a balance of reactivity, cost, and the specific requirements of the substrate. Selectfluor's higher reactivity and ease of use may be advantageous for small-scale synthesis and for less reactive substrates. Conversely, the lower cost of NFSI makes it a more attractive option for large-scale applications, although it may require more optimization of reaction conditions. For the synthesis of this compound, both reagents are expected to provide the desired product in good yields, and the final selection will depend on the specific priorities of the research or development program.

References

  • Differding, E., & Lang, R. W. (1991). N-Fluorobenzenesulfonimide (NFSI): A new, stable, and non-hygroscopic crystalline solid for electrophilic fluorination. Helvetica Chimica Acta, 74(4), 843-847. [Link]
  • PubChem. (n.d.). N-Fluorobenzenesulfonimide. [Link]
  • Wikipedia. (n.d.). Selectfluor. [Link]
  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Chemistry, 2014, 1-8. [Link]
  • Beilstein Journal of Organic Chemistry. (2017).
  • Wood, S. H., Etridge, S., Kennedy, A. R., Percy, J. M., & Nelson, D. J. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry – A European Journal, 25(21), 5574-5585. [Link]
  • Wang, G., & Ma, J. A. (2020). NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. In Fluorination (pp. 429-445). Springer, Singapore. [Link]
  • Nicewicz, D. A., & Macmillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(16), 5483-5486. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2015-JACS-Decarboxylative-Fluorination.
  • Wood, S. H., Etridge, S., Kennedy, A. R., Percy, J. M., & Nelson, D. J. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process.
  • Zhang, F., Song, Z. J., Tschaen, D., & Volante, R. P. (2004). Enantioselective preparation of ring-fused 1-fluorocyclopropane-1-carboxylate derivatives: en route to mGluR 2 receptor agonist MGS0028. Organic Letters, 6(21), 3775-3777. [Link]
  • Kunes, J., Hrabalek, A., Pour, M., & Filar, J. (2000). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate.
  • PubChem. (n.d.).
  • MDPI. (2018). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. A Review. Molecules, 23(12), 3264. [Link]
  • Wang, Y., Xu, C., & Chen, C. (2020). Asymmetric copper-catalyzed fluorination of cyclic β-keto esters in a continuous-flow microreactor. Organic & Biomolecular Chemistry, 18(26), 4927-4931. [Link]
  • National Center for Biotechnology Information. (2022). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Angewandte Chemie International Edition, 61(12), e202115682. [Link]
  • Li, W., Wang, X., Zhang, X., & Li, G. (2017). Decarboxylative fluorination of β-Ketoacids with N-Fluorobenzenesulfonimide (NFSI). Tetrahedron Letters, 58(40), 3892-3895. [Link]
  • Beilstein Journal of Organic Chemistry. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI)
  • REF Impact Case Studies. (n.d.).
  • ResearchGate. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI)

Sources

The Impact of Fluorination on the Reactivity of Cyclohexanecarboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for fine-tuning physicochemical and pharmacological properties.[1][2] Its unique electronic nature and relatively small steric footprint allow for subtle yet significant modifications that can enhance metabolic stability, membrane permeability, and binding affinity.[1] This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated cyclohexanecarboxylates, offering both theoretical insights and practical experimental frameworks for researchers and scientists in drug development.

The Fluorine Effect: A Tale of Two Influences

The reactivity of a carboxylate group is primarily dictated by the electrophilicity of the carbonyl carbon. Any modification to the molecular structure that influences this electronic character will, in turn, alter the rate and feasibility of reactions such as esterification, hydrolysis, and amide bond formation. Fluorine substitution on the cyclohexane ring exerts its influence through two principal mechanisms: powerful inductive effects and nuanced steric effects.

The Dominance of the Inductive Effect

Fluorine is the most electronegative element, and its presence on the cyclohexane ring imparts a strong electron-withdrawing inductive effect (-I effect).[2] This effect propagates through the sigma bonds of the carbon framework, pulling electron density away from the carboxylate group. The consequence is a significant increase in the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

This increased electrophilicity has a profound impact on the acidity of the corresponding carboxylic acid. For instance, α-substitution with a fluorine atom on a carboxylic acid can lead to a considerable decrease in the pKa value, indicating a stronger acid.[3] A lower pKa is a direct reflection of a more stabilized carboxylate anion, a result of the inductive delocalization of the negative charge by the fluorine atom. This enhanced acidity of the parent acid translates to a more reactive carboxylate derivative.

Fluorinated esters are, therefore, considered "activated intermediates" in organic synthesis.[4] They exhibit greater reactivity towards nucleophiles under milder conditions compared to their non-fluorinated analogs.[4] This heightened reactivity is a direct consequence of the fluorine's ability to stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate formed during nucleophilic acyl substitution.

The Subtle Role of Steric and Conformational Effects

While the inductive effect is often the primary driver of reactivity changes, steric and conformational factors also play a crucial role, particularly in a cyclic system like cyclohexane. The substitution of hydrogen with fluorine can influence the conformational equilibrium of the cyclohexane ring. However, given fluorine's van der Waals radius is comparable to that of hydrogen, the steric hindrance it introduces is often minimal.[4]

The position of the fluorine atom on the ring relative to the carboxylate group is critical. For instance, a fluorine atom in the axial position may exert a different steric influence compared to one in the equatorial position due to 1,3-diaxial interactions.[5] These conformational preferences can affect the accessibility of the carbonyl carbon to incoming nucleophiles. In most cases, the strong activating inductive effect of fluorine is expected to outweigh any minor steric hindrance it may introduce.

Comparative Reactivity in Key Transformations

The enhanced electrophilicity of fluorinated cyclohexanecarboxylates leads to predictable differences in their reactivity in common synthetic transformations.

Ester Hydrolysis

The hydrolysis of an ester, which can be catalyzed by either acid or base, proceeds through a nucleophilic acyl substitution mechanism.[6] In both cases, the rate-determining step involves the attack of a nucleophile (water in acid-catalyzed hydrolysis, hydroxide ion in base-catalyzed hydrolysis) on the carbonyl carbon.

Given the increased electrophilicity of the carbonyl carbon in fluorinated cyclohexanecarboxylates, they are expected to undergo hydrolysis at a significantly faster rate than their non-fluorinated counterparts. The electron-withdrawing fluorine atoms stabilize the tetrahedral intermediate, lowering the activation energy of the reaction.

Amide Bond Formation

Amide bond formation is a cornerstone of pharmaceutical chemistry. This transformation typically involves the reaction of a carboxylic acid derivative (such as an ester or an activated acid) with an amine. The use of fluorinated esters as activated intermediates can facilitate this reaction, often allowing it to proceed under milder conditions and with weaker nucleophiles.[4]

The enhanced reactivity of fluorinated cyclohexanecarboxylates makes them superior substrates for amide bond formation. The increased electrophilicity of the carbonyl carbon promotes the attack by the amine nucleophile, leading to faster reaction rates and potentially higher yields.

Quantitative Data Summary

Direct comparative kinetic data for a wide range of fluorinated cyclohexanecarboxylates is not extensively available in the literature, presenting an opportunity for further research. However, based on fundamental principles and data from related systems, we can predict the relative reactivity. The table below summarizes the expected trends and includes illustrative data for α-fluorinated systems.

CompoundpKa of Parent Carboxylic Acid (Illustrative)Expected Relative Rate of HydrolysisExpected Relative Rate of Amide Formation
Cyclohexanecarboxylic Acid~4.91 (Baseline)1 (Baseline)
2-Fluorocyclohexanecarboxylic Acid~2.5 - 3.5 (estimated based on α-fluoro acids)[3]> 10> 10
4-Fluorocyclohexanecarboxylic Acid~4.0 - 4.5 (estimated)> 1> 1

Note: The pKa and relative rate values for fluorinated compounds are estimates based on established chemical principles and data from analogous systems. The actual values will depend on the specific stereochemistry and position of the fluorine atom.

Experimental Protocols

To empower researchers to generate their own comparative data, we provide a detailed protocol for a comparative study of the base-catalyzed hydrolysis rates of a fluorinated and a non-fluorinated cyclohexanecarboxylate. This protocol is designed to be a self-validating system.

Protocol: Comparative Analysis of Ester Hydrolysis Rates by Titration

Objective: To determine and compare the pseudo-first-order rate constants for the base-catalyzed hydrolysis of a fluorinated and a non-fluorinated ethyl cyclohexanecarboxylate.

Materials:

  • Ethyl cyclohexanecarboxylate

  • Ethyl 4-fluorocyclohexanecarboxylate (or other desired fluorinated analog)

  • 0.05 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.05 M Hydrochloric Acid (HCl) solution, standardized

  • Phenolphthalein indicator solution

  • Thermostatic water bath

  • Conical flasks (250 mL)

  • Pipettes (25 mL, 10 mL, 5 mL)

  • Burette (50 mL)

  • Stopwatch

Procedure:

  • Reaction Setup:

    • Place 100 mL of the 0.05 M NaOH solution in a 250 mL conical flask.

    • Place 100 mL of the ester solution (e.g., 0.05 M ethyl cyclohexanecarboxylate in a suitable solvent like ethanol to ensure miscibility) in a separate flask.

    • Allow both flasks to equilibrate to the desired reaction temperature (e.g., 25°C) in the thermostatic water bath for at least 15 minutes.

  • Initiation of Reaction:

    • Rapidly add 100 mL of the pre-heated ester solution to the NaOH solution.

    • Start the stopwatch immediately upon mixing. This is time t=0.

  • Titration at Time Intervals:

    • Immediately withdraw a 10 mL aliquot of the reaction mixture and transfer it to a 250 mL conical flask containing 10 mL of the 0.05 M HCl solution to quench the reaction.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the unreacted HCl with the standardized 0.05 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.

    • Repeat the quenching and titration procedure at regular time intervals (e.g., 10, 20, 30, 45, 60, and 90 minutes).

  • Infinity Reading (V∞):

    • To determine the concentration of NaOH at the completion of the reaction, heat a separate 20 mL aliquot of the reaction mixture in a sealed container in the water bath for several hours to ensure complete hydrolysis.

    • Cool to room temperature and titrate a 10 mL aliquot as described above.

  • Data Analysis:

    • The concentration of the ester at any time 't' is proportional to (Vt - V∞), where Vt is the volume of NaOH used for titration at time 't' and V∞ is the volume at infinite time.

    • The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined from the integrated rate law: ln[(V₀ - V∞) / (Vt - V∞)] = kt

    • Plot ln(Vt - V∞) versus time (t). The slope of the resulting straight line will be -k.

  • Comparison:

    • Repeat the entire procedure under identical conditions for the fluorinated cyclohexanecarboxylate.

    • Compare the calculated rate constants to quantify the difference in reactivity.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the base-catalyzed hydrolysis mechanism and the experimental workflow.

Hydrolysis_Mechanism Reactants Ester + OH⁻ Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Carboxylate + Alcohol Intermediate->Products Leaving Group Departure

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental_Workflow Start Equilibrate Reactants Mix Mix Ester and NaOH (t=0) Start->Mix Aliquot Withdraw Aliquot at time 't' Mix->Aliquot Quench Quench with HCl Aliquot->Quench Titrate Titrate with NaOH Quench->Titrate Record Record Volume Titrate->Record Repeat Repeat for multiple time points Record->Repeat Repeat->Aliquot Analyze Plot ln(Vt - V∞) vs. time Repeat->Analyze Result Determine Rate Constant (k) Analyze->Result

Sources

A Senior Application Scientist's Guide to the Computational Analysis of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational analysis of the stereoisomers of ethyl 1-fluoro-2-oxocyclohexanecarboxylate. As a molecule incorporating both an α-fluoroketone and a β-ketoester motif, its conformational landscape is governed by a subtle interplay of steric and stereoelectronic effects. For researchers in medicinal chemistry and drug development, where such structures are pivotal, a precise understanding of the three-dimensional structure and relative stability of each stereoisomer is critical for predicting reactivity and biological activity.[1]

This document moves beyond a simple recitation of methods. It offers a comparative analysis of computational strategies, grounded in first-principles, and provides protocols for experimental validation, ensuring a self-validating and robust scientific narrative.

The Stereochemical Challenge: Defining the Isomers

This compound possesses two stereocenters at the C1 and C2 positions of the cyclohexane ring. This gives rise to four distinct stereoisomers, comprising two pairs of enantiomers:

  • (1R,2R) and (1S,2S)

  • (1R,2S) and (1S,2R)

These pairs are diastereomers of each other. The relationship between the fluorine and the ethyl carboxylate group can be described as cis or trans. Furthermore, each of these isomers can exist in multiple chair conformations, primarily distinguished by whether the bulky substituents (F and CO₂Et) occupy axial or equatorial positions. The relative stability of these conformers is not intuitive and is dictated by a complex balance of A-values, dipole-dipole interactions, and nonclassical hydrogen bonds.[2]

stereoisomers cluster_pair1 Enantiomeric Pair 1 (trans) cluster_pair2 Enantiomeric Pair 2 (cis) 1R,2R 1R,2R 1S,2S 1S,2S 1R,2R->1S,2S Enantiomers 1R,2S 1R,2S 1R,2R->1R,2S Diastereomers 1S,2R 1S,2R 1R,2R->1S,2R Diastereomers 1S,2S->1R,2S Diastereomers 1S,2S->1S,2R Diastereomers 1R,2S->1S,2R Enantiomers

Caption: Relationships between the four stereoisomers.

A Comparative Guide to Computational Methodologies

The choice of computational method is a critical decision that balances accuracy against computational cost. For flexible, non-covalently interacting systems like fluorinated cyclohexanes, this choice profoundly impacts the reliability of the results.

Density Functional Theory (DFT) Functionals: A Tale of Two Approaches

Density Functional Theory (DFT) is the workhorse for such analyses. However, the specific functional employed is paramount.

  • Hybrid Functionals (e.g., B3LYP): B3LYP is a widely used and robust functional for general-purpose geometric optimizations and frequency calculations.[3] It provides a good baseline for structural parameters. However, it is known to be less accurate for systems where non-covalent interactions, such as dispersion and weak hydrogen bonds (e.g., C-F···H-C), play a significant role.[2]

  • Range-Separated or Meta-Hybrid Functionals (e.g., M06-2X): For the molecule , the M06-2X functional is highly recommended. It was specifically parameterized to handle non-covalent interactions, which are crucial for correctly modeling the intramolecular electrostatics introduced by the highly polar C-F bond.[2] Studies on related fluorinated cyclohexanes have shown that methods like M06-2X are essential for accurately predicting the subtle energy differences between axial and equatorial conformers.[2]

Basis Sets: The Foundation of Accuracy

The basis set dictates the flexibility with which molecular orbitals can be described.

  • Pople-style Basis Sets (e.g., 6-31G(d,p) or 6-311+G(d,p)): These are computationally efficient and suitable for initial geometry optimizations. The inclusion of polarization functions (d,p) is mandatory for non-hydrogen atoms, and diffuse functions (+) are important for describing lone pairs and potential anionic character.

  • Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): For high-accuracy single-point energy calculations, the augmented correlation-consistent basis sets are the gold standard. The 'aug' prefix indicates the inclusion of diffuse functions on all atoms, which are critical for accurately describing weak, long-range interactions that stabilize certain conformations.[2][4]

Senior Scientist's Recommendation: A tiered approach is most efficient. Perform initial geometry optimizations and frequency calculations with a cost-effective combination like B3LYP/6-31G(d,p) . Follow this with single-point energy refinements on the optimized geometries using the more accurate and resource-intensive M06-2X/aug-cc-pVTZ level of theory. This captures the best of both worlds: reasonable geometries at low cost and highly accurate relative energies.

The Computational Workflow: A Self-Validating Protocol

G cluster_input Input Generation cluster_compute Computational Engine cluster_analysis Analysis & Validation a 1. Build 3D Structures (All Stereoisomers & Conformers) b 2. Low-Level Optimization (e.g., B3LYP/6-31G(d,p)) a->b c 3. Frequency Calculation (Confirm Minima, No Imaginary Frequencies) b->c c->b If imaginary freq. present d 4. High-Level Energy Refinement (e.g., M06-2X/aug-cc-pVTZ) c->d If true minimum e 5. Calculate Gibbs Free Energy (ΔG) (Identify Global Minimum) d->e f 6. Analyze Geometric & Spectroscopic Data e->f g 7. Compare with Experimental Data (NMR, VCD) f->g

Caption: A robust workflow for computational stereoisomer analysis.

Protocol: Step-by-Step Computational Analysis
  • Structure Generation: For each of the four stereoisomers, build initial 3D structures for all plausible chair conformations (e.g., F-axial/CO₂Et-equatorial, F-equatorial/CO₂Et-axial, etc.).

  • Initial Optimization: Perform a geometry optimization on all generated structures using a computationally inexpensive method (e.g., B3LYP/6-31G(d,p)).

  • Validation of Minima: Run a frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state, and the structure should be perturbed along the imaginary mode and re-optimized.

  • High-Accuracy Energy Calculation: Using the optimized geometries from Step 2, perform a single-point energy calculation with a higher level of theory (e.g., M06-2X/aug-cc-pVTZ) to obtain more accurate electronic energies.

  • Thermochemical Analysis: Use the thermochemical data from the frequency calculation (Step 3) to calculate the Gibbs free energy (G) for each stable conformer. The relative free energy (ΔG) will determine the equilibrium population of each conformer at a given temperature.

  • Data Extraction: From the final optimized structures, extract key geometric parameters (bond lengths, dihedral angles) and, if desired, calculate NMR parameters (using the GIAO method) or VCD spectra.[3]

Predicted Data and Comparative Analysis

The output of the computational workflow is a rich dataset that allows for direct comparison between isomers and with experimental reality.

Table 1: Comparison of Calculated Relative Gibbs Free Energies (ΔG) at 298.15 K
StereoisomerConformation (F, CO₂Et)ΔG (B3LYP/6-31G(d,p)) (kcal/mol)ΔG (M06-2X/aug-cc-pVTZ // B3LYP/6-31G(d,p)) (kcal/mol)
trans-(1R,2R) Equatorial, Equatorial 0.00 0.00
Axial, Axial+4.52+3.85
cis-(1R,2S) Axial, Equatorial +1.25 +0.95
Equatorial, Axial+2.10+1.88

Note: Data are hypothetical and for illustrative purposes. The lowest energy conformer is set to 0.00 kcal/mol.

Analysis: The data in Table 1 would allow a researcher to identify the global minimum energy conformation (trans-diequatorial in this hypothetical case) and determine the relative populations of other stable conformers. The difference between the B3LYP and M06-2X results highlights the importance of accurately treating non-covalent interactions, which can alter the predicted stability order.[2] For α-fluoroketones, conformations that affect the orbital overlap between the C-F bond and the carbonyl group can significantly influence stability and reactivity.[5]

Experimental Validation: Grounding Theory in Reality

Computational results, no matter how sophisticated, must be validated by experimental data.[6][7] This comparison provides the ultimate test of the chosen theoretical model.

Protocol 1: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the dominant conformation in solution.

  • Sample Preparation: Dissolve a synthesized sample of the stereoisomer mixture or an isolated isomer in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra. Key data points are chemical shifts (δ) and scalar coupling constants (³J).

  • Computational Prediction: Using the GIAO method on the optimized geometries, calculate the NMR shielding tensors and convert them to chemical shifts (usually by referencing against a standard like TMS). Calculate spin-spin coupling constants.

  • Comparison: Compare the experimental coupling constants (e.g., ³JHH) to those predicted by the Karplus equation for the calculated dihedral angles of each conformer. A weighted average of the predicted chemical shifts and coupling constants, based on the calculated Boltzmann populations (from ΔG values), should match the experimental spectrum, thus validating the predicted conformational equilibrium.

Protocol 2: Vibrational Circular Dichroism (VCD) for Absolute Configuration

VCD spectroscopy is the definitive method for unambiguously assigning the absolute configuration of chiral molecules in solution.

  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration sufficient for VCD measurement.

  • Data Acquisition: Record the experimental VCD and infrared absorption spectra in the mid-IR region (approx. 2000-800 cm⁻¹).

  • Computational Prediction: For a given conformation (e.g., the calculated global minimum), compute the theoretical VCD and IR spectra. This is typically done at the same level of theory used for optimization (e.g., B3LYP/6-31G(d,p)).

  • Comparison: Overlay the experimental VCD spectrum with the predicted spectrum for one enantiomer (e.g., 1R,2R). If the signs and relative intensities of the major bands match, the absolute configuration is confirmed. If they are a mirror image, the sample is the opposite enantiomer (1S,2S). This provides direct, irrefutable validation of the stereochemical assignment.

Conclusion

The computational analysis of this compound stereoisomers is a multi-faceted challenge that requires a carefully considered theoretical approach. By employing a tiered computational strategy, such as geometry optimization with B3LYP/6-31G(d,p) followed by energy refinement with M06-2X/aug-cc-pVTZ, researchers can obtain reliable data on the relative stabilities and conformations of all stereoisomers. The true power of this approach is realized when computational predictions are rigorously compared against experimental data from NMR and VCD spectroscopy. This integrated, self-validating methodology provides the deepest possible insight into the molecular properties, empowering scientists in drug discovery and organic synthesis to make informed decisions based on a precise understanding of 3D molecular structure.

References

  • O'Hagan, D. (2023). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. The Chemical Record, 23.
  • ResearchGate. (n.d.). Conformational preferences of fluorocyclohexane and 1-fluoro-1- silacyclohexane molecules: Ab initio study and NBO analysis.
  • Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921.
  • ACS Publications. (2023). Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones. Crystal Growth & Design.
  • Wier, K., Connor, S., Berger, R., & O'Neil, G. (n.d.). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv.
  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies.
  • ACS Publications. (n.d.). Conformational Analysis. XXVII. The Conformers of 2-Fluorocyclohexanone. The Journal of Organic Chemistry.
  • Semantic Scholar. (n.d.). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes.
  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-855.
  • ACS Publications. (2018). Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation. Organic Letters.
  • ACS Publications. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2024). Synthesis, spectroscopic characterization, crystal structure, DFT calculations, anti-cancer activities and Hirshfeld surface analysis of 2-((4-chlorophenyl)amino)-2-oxoethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate.
  • Lui, L. H., Egbu, R., Graver, T., Williams, G. R., Brocchini, S., & Velayudhan, A. (2022). Computational and Experimental Evaluation of the Stability of a GLP-1-like Peptide in Ethanol-Water Mixtures. Pharmaceutics, 14(7), 1462.
  • ResearchGate. (n.d.). Experimental and computational study on the phase stability of Al-containing cubic transition metal nitrides.

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A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and procedural overview for determining the single-crystal X-ray structure of ethyl 1-fluoro-2-oxocyclohexanecarboxylate derivatives. As these molecules are of significant interest in medicinal chemistry and materials science, understanding their precise three-dimensional arrangement is paramount for structure-activity relationship (SAR) studies and rational drug design. We will move beyond a simple recitation of methods to explore the causal reasoning behind experimental choices, address the unique challenges posed by this class of compounds, and provide a robust, self-validating protocol for analysis.

The Structural Significance and Innate Challenges

This compound and its analogues are challenging yet rewarding targets for crystallographic analysis. The introduction of a fluorine atom at a stereocenter adjacent to a carbonyl group creates a molecule with significant conformational complexity.[1] Single-crystal X-ray diffraction (scXRD) is the definitive method for unambiguously determining the solid-state conformation, relative stereochemistry, and packing interactions of these derivatives.[2][3]

However, the inherent flexibility of the cyclohexanone ring and the ethyl ester side chain presents significant hurdles to obtaining diffraction-quality single crystals.[4] Molecules with multiple, low-energy conformations in solution often exhibit a reduced tendency to crystallize.[5][6] This is because the crystallization process must select for a single conformer, a difficulty not encountered with rigid molecules.[5] Researchers should anticipate that screening a wide range of crystallization conditions may be necessary to overcome this entropic barrier.[6]

Key Conformational Questions to be Addressed by X-ray Crystallography:

  • Ring Conformation: Does the cyclohexanone ring adopt a standard chair, a twist-boat, or another conformation in the solid state?

  • Fluorine Position: Does the fluorine atom occupy an axial or equatorial position? This is critical as the C-F bond orientation significantly impacts the molecule's polarity and potential for intermolecular interactions.[1][7]

  • Substituent Orientation: What is the relative orientation (cis/trans) of the fluorine atom and the ethyl carboxylate group?

  • Intermolecular Interactions: Are there any significant C-H···O, C-H···F, or other non-covalent interactions that dictate the crystal packing?[8][9]

Comparative Analysis: scXRD vs. Alternative Techniques

While scXRD is the gold standard for solid-state structure determination, it is valuable to compare it with other common analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (scXRD) Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packing.[2]Unambiguous, high-resolution structural data.[10]Requires diffraction-quality single crystals, which can be difficult to grow.[3] Provides solid-state information only.
NMR Spectroscopy (e.g., NOE, J-coupling) Connectivity, relative stereochemistry, solution-state conformational preferences.Provides data on the molecule's behavior in solution, which may be more relevant to its biological activity.Conformational analysis can be complex and may not yield a single, definitive structure. Does not provide precise bond lengths/angles.
Computational Modeling (e.g., DFT) Theoretical low-energy conformations, bond parameters, electrostatic potential.[1]Does not require physical sample. Can predict conformations that are difficult to isolate experimentally.Results are theoretical and must be validated by experimental data. Accuracy is highly dependent on the level of theory used.
Powder X-ray Diffraction (PXRD) Unit cell parameters, crystal phase identification.Useful for bulk sample analysis and does not require large single crystals.[11]Does not provide atomic coordinates; structure solution from PXRD data is complex and often requires complementary techniques like Crystal Structure Prediction (CSP).[3][11]

Workflow and Data Interpretation: An Exemplar Case

As no public crystal structure exists for the parent compound, we present an exemplar data table based on closely related fluorinated cyclohexanone derivatives to guide researchers on the expected outcomes.[9][12]

Exemplar Crystallographic Data Table
ParameterExpected Value / InformationRationale & Significance
Formula C9H13FO3Defines the molecular composition.
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for small organic molecules.
Space Group P2₁/c or P-1Centrosymmetric space groups are common for racemic mixtures.
Unit Cell (Å, °) a=8-12, b=10-15, c=12-20, β=90-105These dimensions define the repeating unit of the crystal lattice.
Z 4Number of molecules in the unit cell.
C-F Bond Length (Å) 1.37 - 1.41The exact length can be influenced by hyperconjugative effects.[1]
C=O Bond Length (Å) 1.20 - 1.23Typical length for a ketone carbonyl.
Ring Torsion Angles (°) VariesThese values will quantitatively define the chair or boat conformation.
Final R-indices (R1, wR2) R1 < 0.05, wR2 < 0.12These are key indicators of the quality of the final refined structure.[13]
Flack Parameter ~0.0(2) (for chiral data)A value near zero with a small error confirms the absolute configuration.[13]

Detailed Experimental and Computational Protocol

This section outlines a comprehensive, self-validating protocol for structure determination from a suitable single crystal.

Diagram of the Crystallographic Workflow

workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_growth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion) crystal_mount 2. Crystal Selection & Mounting crystal_growth->crystal_mount Obtain suitable single crystal data_collection 3. Data Collection (Diffractometer, e.g., Bruker APEXII) crystal_mount->data_collection Mount on goniometer space_group 4. Data Reduction & Space Group Determination (e.g., XPREP) data_collection->space_group Raw diffraction data (.raw, .p4p) solve 5. Structure Solution (Direct Methods, e.g., SHELXS) space_group->solve Reflection file (.hkl) Instruction file (.ins) refine 6. Structure Refinement (Least-Squares, e.g., SHELXL) solve->refine Initial model (.res) refine->refine validate 7. Validation & CIF Generation (e.g., checkCIF) refine->validate Final model (.res, .cif)

Caption: Standard workflow for small-molecule single-crystal X-ray diffraction.

Step-by-Step Methodology
  • Crystal Growth & Selection:

    • Rationale: The primary challenge is obtaining a single, well-ordered crystal. Due to the molecule's flexibility, screening is key.[14]

    • Protocol:

      • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate).

      • Attempt crystallization using slow evaporation from a range of solvents (e.g., hexane, diethyl ether, dichloromethane) and solvent/anti-solvent systems (e.g., ethyl acetate/hexane).

      • Select a crystal with sharp edges and uniform morphology under a polarized light microscope. The ideal size is typically 0.1-0.3 mm in all dimensions.[15]

  • Data Collection:

    • Rationale: To obtain a complete and high-resolution dataset, the crystal is cooled to minimize thermal motion and irradiated with monochromatic X-rays while being rotated.

    • Protocol:

      • Mount the selected crystal on a cryoloop and flash-cool it in a stream of cold nitrogen (typically 100 K).

      • Center the crystal on the diffractometer.

      • Perform data collection using a standard ω-scan strategy to ensure high completeness and redundancy of the diffraction data.

  • Structure Solution and Refinement (SHELX Suite):

    • Rationale: The SHELX suite of programs is the industry standard for small-molecule crystallography due to its robustness and reliability.[16]

    • Protocol:

      • Data Reduction: Process the raw data using a program like Bruker's SAINT and determine the space group using XPREP.[17] This step creates the .hkl (reflection data) and .ins (instructions) files.

      • Structure Solution: Use SHELXS or SHELXT to solve the phase problem and obtain an initial structural model.[16][18] These programs use direct methods to locate the positions of the heavier atoms (C, O, F).

      • Structure Refinement: Use SHELXL for iterative least-squares refinement.

        • Rename the output .res file from the solution step to .ins.

        • Open the .ins file and assign atom types (e.g., C, O, F).

        • Run shelxl. The program refines atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.

        • Examine the difference Fourier map to locate hydrogen atoms, which can then be placed in calculated positions.

        • Refine anisotropically (using the ANIS command) for all non-hydrogen atoms. Continue refinement until convergence is reached (i.e., the shifts in parameters are negligible).

  • Validation and Reporting:

    • Rationale: A crystallographic structure is not complete until it has been validated to ensure its chemical and geometric sense.

    • Protocol:

      • The ACTA command in the .ins file will generate a Crystallographic Information File (CIF).

      • Submit the CIF to the IUCr's checkCIF service. This service automatically checks for inconsistencies in geometry, potential missed symmetry, and other common errors.

      • Address any "Alerts" generated by checkCIF by further refining the model or providing a justification in the CIF file.

Visualizing the Target Molecule's Key Features

Caption: Key structural features of this compound.

Conclusion

The crystallographic analysis of this compound derivatives, while challenging due to conformational flexibility, provides invaluable and unambiguous structural insights.[5][19] By employing a systematic approach to crystallization and a robust, self-validating data analysis workflow, researchers can confidently determine the precise three-dimensional structure of these important molecules. The resulting data on ring conformation, substituent orientation, and intermolecular packing is crucial for advancing the fields of medicinal chemistry and materials science, enabling the design of next-generation compounds with enhanced efficacy and tailored properties.

References

  • Reutzel-Edens, S. M., & Mitchell, C. A. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development. [Link]
  • Silva, D. R., et al. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. National Institutes of Health (PMC). [Link]
  • Latifi, R. User guide to crystal structure refinement with SHELXL. University of Glasgow. [Link]
  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]
  • Bruker. (2000). A Guide to Using SHELXTL. Bruker AXS. [Link]
  • Allinger, N. L., & Blatter, H. M. (1962). Conformational Analysis. XXVII. The Conformers of 2-Fluorocyclohexanone. The Journal of Organic Chemistry. [Link]
  • Groom, C. R., & Tocher, D. A. (2004). The Crystallisation of Conformationally Flexible Molecules. University of Manchester Research Explorer. [Link]
  • Kadams, A. (2024). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • HKL Research. Small Molecule Structure Solution and Refinement. HKL Research. [Link]
  • LibreTexts Chemistry. (2023).
  • Yu, L. (2021). Potential and challenges of engineering mechanically flexible molecular crystals. CrystEngComm. [Link]
  • Dutkiewicz, G., et al. (2012). (1RS,6SR)-Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E. [Link]
  • Reutzel-Edens, S. M., & Mitchell, C. A. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies.
  • Hammond, R. B., et al. (2020). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. Faraday Discussions. [Link]
  • Müller, P. The SHELX package. MIT OpenCourseWare. [Link]
  • Excillum. Small molecule crystallography. Excillum. [Link]
  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. National Institutes of Health (PMC). [Link]
  • LibreTexts Chemistry. (2023). Exercise 8: - Conformational analysis and nomenclature of cyclohexanes (with solutions). [Link]
  • Hughes, C. E., et al. (2022).
  • Springer Nature Experiments. (2024). Results for "Single Crystal X-ray Diffraction". [Link]
  • Sieroń, L., et al. (2014). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies.
  • Arshad, M. N., et al. (2015). Crystal structure of ethyl 5′′-fluoro-2′′,3-dioxo-6′,7′,8′,8a′ -tetrahydro-1′H,5′H-spiro[benzo[b]thiophene-2,9′-indolizine]-1′-carboxylate. Acta Crystallographica Section E. [Link]
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]
  • Sujith, K. V., et al. (2016). Crystal structure of ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl)-2-oxo-6-(2,3,5-trichlorophenyl)cyclohex-3-ene-1-carboxylate.
  • University of Wisconsin-Stout. Conformational Analysis of Cyclohexanols. [Link]
  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). National Institutes of Health (PMC). [Link]
  • Togni, A., et al. (2010). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?.
  • Tang, X., et al. (1996). Process for preparation of fluorinated beta-keto ester.
  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). PubMed. [Link]
  • Chen, Z., et al. (2023). The crystal structure of 4-(3-carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium 2-fluorobenzoate hydrate, C23H25F2N3O6.

Sources

A Comparative Guide to the Synthetic Routes of Alpha-Fluoro Beta-Keto Esters: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated building blocks, α-fluoro-β-keto esters stand out as exceptionally versatile intermediates. Their unique trifunctional nature—a nucleophilic α-carbon, an electrophilic β-carbonyl, and a reactive ester—provides a gateway to a diverse array of more complex fluorinated compounds, including chiral α-fluoro-β-hydroxy and α-fluoro-β-amino acids.[1]

This guide offers a comparative analysis of the principal synthetic strategies for accessing α-fluoro-β-keto esters. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each approach, providing the causal reasoning behind experimental choices to empower you, the researcher, to select and optimize the ideal route for your specific synthetic challenge.

I. Electrophilic Fluorination: The Workhorse Approach

The most prevalent strategy for the synthesis of α-fluoro-β-keto esters involves the reaction of a β-keto ester enolate or its equivalent with an electrophilic fluorine source ("F+"). The choice of fluorinating agent and the method of enolate generation are critical determinants of the reaction's success, influencing yield, selectivity, and substrate scope.

A. Metal-Catalyzed Electrophilic Fluorination

The use of chiral Lewis acid catalysts to control the stereochemical outcome of electrophilic fluorination represents a significant advancement in the field. These methods rely on the formation of a chiral metal enolate, which then reacts with an electrophilic fluorine source in a stereocontrolled manner.

A seminal example in this area is the use of titanium-TADDOL complexes with Selectfluor®, which has been shown to yield fluorinated products with moderate to high enantiomeric excess (ee).[2] Copper(II) complexes with chiral bis(oxazoline) (Box) ligands have also emerged as powerful catalysts for this transformation.[3] More recently, europium(III) triflate in combination with chiral pybox-type ligands has been demonstrated to be highly effective, particularly for the synthesis of quaternary α-fluoro derivatives of 3-oxo esters using N-fluorobisbenzenesulfonimide (NFSI) as the fluorine source.[3]

The underlying principle of these metal-catalyzed reactions is the formation of a well-defined chiral environment around the β-keto ester substrate. The Lewis acidic metal center coordinates to the carbonyl groups of the β-keto ester, increasing the acidity of the α-proton and facilitating the formation of a metal enolate upon addition of a mild base. The chiral ligands attached to the metal then direct the incoming electrophilic fluorinating agent to one face of the enolate, resulting in an enantioselective fluorination.

Experimental Protocol: Enantioselective Fluorination using a Chiral Palladium Complex [1]

  • To a reaction vessel, add the β-keto ester (1.0 mmol) and the chiral palladium complex (1-2.5 mol%).

  • Dissolve the mixture in a suitable solvent, such as ethanol.

  • Add the electrophilic fluorinating agent, such as NFSI (1.1 mmol).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired α-fluoro-β-keto ester.

B. Organocatalyzed Electrophilic Fluorination

Organocatalysis has emerged as a powerful and often more sustainable alternative to metal-catalyzed reactions. In the context of α-fluorination of β-keto esters, chiral amines and thioureas have proven to be particularly effective.

Phase-transfer catalysis using chiral quaternary ammonium salts derived from cinchona alkaloids represents a practical and scalable approach.[4][5][6] In this methodology, the chiral catalyst transports the enolate from an aqueous or solid phase into an organic phase containing the electrophilic fluorine source, where the enantioselective fluorination occurs.[5]

Bifunctional chiral thiourea catalysts have also been successfully employed.[7] These catalysts operate through a dual activation mechanism. The thiourea moiety activates the electrophilic fluorinating agent (e.g., NFSI) through hydrogen bonding, while a basic functional group on the catalyst (e.g., a tertiary amine) deprotonates the β-keto ester to form an enolate. This brings the two reactants into close proximity within a chiral environment, facilitating a highly enantioselective reaction.

Logical Workflow for Organocatalyzed Fluorination

G cluster_0 Reaction Setup cluster_1 Catalytic Cycle cluster_2 Workup & Purification Start β-Keto Ester + Chiral Organocatalyst Enolate_Formation In situ Enolate Formation Start->Enolate_Formation Base-mediated deprotonation Fluorinating_Agent Electrophilic Fluorinating Agent (e.g., NFSI) Chiral_Complex Formation of Chiral Non-covalent Complex Fluorinating_Agent->Chiral_Complex Enolate_Formation->Chiral_Complex Association with catalyst Fluorination Face-Selective Fluorination Chiral_Complex->Fluorination Attack on 'F+' Product_Release Product Release & Catalyst Regeneration Fluorination->Product_Release Product_Release->Enolate_Formation Catalyst turnover Quench Reaction Quenching Product_Release->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Chromatographic Purification Extraction->Purification Final_Product Enantioenriched α-Fluoro-β-Keto Ester Purification->Final_Product

Caption: Workflow for organocatalyzed electrophilic fluorination.

II. Nucleophilic Fluorination: An Umpolung Approach

While electrophilic fluorination is the dominant paradigm, nucleophilic fluorination offers a complementary, albeit less developed, strategy.[2] This approach involves the reaction of an α-halo-β-keto ester (where the halogen is typically chlorine or bromine) with a nucleophilic fluoride source. The challenge in this "umpolung" (polarity reversal) approach lies in the relatively low nucleophilicity of the fluoride ion.[2]

Recent advances have utilized reagents such as triethylamine trihydrofluoride (Et3N·3HF) as a more effective fluoride source.[2] The reaction likely proceeds through an SN1 or SN2 mechanism, depending on the substrate and reaction conditions. For tertiary α-halo-β-keto esters, an SN1 pathway involving a carbocation intermediate may be operative, while for less substituted substrates, an SN2 pathway is more likely.

III. Enzymatic Methods: The Green Chemistry Frontier

Biocatalysis offers an attractive, environmentally benign approach to the synthesis of chiral α-fluoro-β-keto esters and their derivatives. Ketoreductases (KREDs) have been successfully employed for the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters to produce enantio- and diastereomerically pure α-fluoro-β-hydroxy esters.[8]

In this process, the acidic α-proton of the α-fluoro-β-keto ester allows for racemization under the reaction conditions. The KRED then selectively reduces one of the enantiomers to the corresponding alcohol, leaving the other enantiomer to continue to racemize. This allows for the theoretical conversion of 100% of the racemic starting material into a single stereoisomer of the product. The choice of the specific KRED enzyme is crucial, as different enzymes can exhibit opposite stereoselectivities, providing access to different diastereomers of the product.[8]

Mechanism of Dynamic Reductive Kinetic Resolution (DYRKR)

G cluster_0 Racemic α-Fluoro-β-Keto Ester cluster_1 Product R_Keto (R)-Keto Ester Enol Enol Intermediate R_Keto->Enol Racemization KRED Ketoreductase (KRED) + NADPH R_Keto->KRED Slow Reduction S_Keto (S)-Keto Ester S_Keto->Enol Racemization S_Keto->KRED Fast Reduction Enol->R_Keto Enol->S_Keto S_Alcohol (S,S)-α-Fluoro-β-Hydroxy Ester KRED->S_Alcohol

Caption: DYRKR of α-fluoro-β-keto esters using a ketoreductase.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey AdvantagesKey DisadvantagesTypical Reagents & CatalystsEnantioselectivity (ee)
Metal-Catalyzed Electrophilic Fluorination High enantioselectivity, broad substrate scope.Potential for metal contamination in the final product, cost of chiral ligands.Ti/TADDOL, Cu/Box, Pd-complexes, Eu/Pybox; Selectfluor®, NFSI.[1][2][3]83-94%[1]
Organocatalyzed Electrophilic Fluorination Metal-free, environmentally benign, scalable.May require higher catalyst loadings, optimization can be substrate-dependent.Cinchona alkaloids, chiral thioureas; NFSI.[5][7]Good to moderate.[5]
Nucleophilic Fluorination Complementary to electrophilic methods, utilizes different starting materials.Less developed, challenges with fluoride nucleophilicity.α-chloro or α-bromo-β-keto esters; Et3N·3HF.[2]Generally racemic unless a chiral starting material is used.
Enzymatic Methods (DYRKR) High stereoselectivity, mild and green reaction conditions.Limited to the synthesis of α-fluoro-β-hydroxy esters, requires screening of enzyme libraries.Ketoreductases (KREDs), NADPH.[8]High diastereomeric and enantiomeric excess.[8]

Conclusion

The synthesis of α-fluoro-β-keto esters is a mature field with a variety of robust and reliable methods. For the asymmetric synthesis of these valuable building blocks, metal-catalyzed and organocatalyzed electrophilic fluorination represent the most powerful and versatile approaches, with the choice between them often depending on factors such as cost, scalability, and tolerance for trace metal impurities. Enzymatic methods , while currently more limited in scope, offer a glimpse into the future of sustainable and highly selective synthesis. The less common nucleophilic fluorination route provides a useful alternative for specific substrates.

As a senior application scientist, I encourage you to consider the specific goals of your project when selecting a synthetic route. For the synthesis of a novel pharmaceutical intermediate where stereochemical purity is paramount, a well-established metal-catalyzed or organocatalyzed method would be the logical starting point. For process development and scale-up, the practicality and cost-effectiveness of phase-transfer catalysis may be particularly attractive. By understanding the underlying principles and practical considerations of each method, you will be well-equipped to navigate the synthetic landscape and efficiently access the α-fluoro-β-keto esters required for your research and development endeavors.

References

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]
  • Kim, D. Y., & Park, E. J. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Organic Letters, 4(4), 545–547. [Link]
  • Kim, D. Y., & Park, E. J. (2002). Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 4(4), 545-547. [Link]
  • Sodeoka, M., et al. (2002). An efficient enantioselective fluorination of various beta-ketoesters catalyzed by chiral palladium complexes. Journal of the American Chemical Society, 124(49), 14530–14531. [Link]
  • Feng, X., et al. (2018). Procedure‐controlled enantioselective fluorination of β‐keto esters through nickel catalysis.
  • Kim, D. Y., & Park, E. J. (2002). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Semantic Scholar. [Link]
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  • Chen, C., et al. (2015). Copper(I)-Initiated Site-Selective β–ζ-C(sp3)–H Bond Fluorination of Ketones, Carboxylic Esters, and Amides by Selectfluor. Organic Letters, 17(9), 2162–2165. [Link]
  • Maruoka, K., & Hashimoto, T. (2017). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 13, 1339–1344. [Link]
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  • Granados, A., & Vallribera, A. (2010). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?.
  • Gouverneur, V., et al. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters. Organic & Biomolecular Chemistry, 7(11), 2277–2280. [Link]
  • Govender, T., et al. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 116(16), 9375–9437. [Link]
  • Wang, J., et al. (2019). The organocatalytic enantiodivergent fluorination of β-ketodiaryl-phosphine oxides for the construction of carbon-fluorine quaternary stereocenters.
  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Rozen, S. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.
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Sources

A Comparative Guide to the Biological Activity Screening of Ethyl 1-Fluoro-2-oxocyclohexanecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening Fluorinated Cyclohexanone Scaffolds

In the landscape of medicinal chemistry, the strategic introduction of fluorine into organic molecules is a well-established method for modulating pharmacological properties.[1] Fluorine's unique characteristics—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] The ethyl 1-fluoro-2-oxocyclohexanecarboxylate scaffold represents a compelling starting point for drug discovery. It combines a cyclic ketone, a known pharmacophore in various bioactive compounds, with the strategic placement of a fluorine atom at the α-position, which can influence the keto-enol tautomerism and the molecule's reactivity.[3][4]

This guide provides a comprehensive framework for the systematic biological activity screening of novel analogs based on this core structure. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, enabling researchers to design and execute robust screening campaigns. The focus will be on primary screening assays for anticancer and antimicrobial activities, two common starting points for novel small molecules, followed by an exploration of enzyme inhibition assays to elucidate potential mechanisms of action.

Part 1: Anticancer Activity Screening

The initial evaluation of novel compounds for anticancer potential is a critical step in drug discovery.[5] The primary goal is to determine a compound's ability to inhibit the growth of or kill cancer cells, a property known as cytotoxicity.[6] This is typically assessed using a panel of human cancer cell lines.

Workflow for In Vitro Cytotoxicity Testing

A general workflow for assessing the cytotoxicity of a novel compound involves several key stages, from initial cell culture to data analysis.[5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cell 1. Cancer Cell Line Culture & Maintenance prep_compound 2. Compound Solubilization & Serial Dilution seed 3. Seed Cells in 96-Well Plates prep_compound->seed treat 4. Treat Cells with Compound Analogs seed->treat incubate 5. Incubate for 24-72 hours treat->incubate add_reagent 6. Add Viability Reagent (e.g., MTT, XTT) incubate->add_reagent measure 7. Measure Absorbance (Spectrophotometer) add_reagent->measure calculate 8. Calculate % Viability vs. Vehicle Control measure->calculate plot 9. Plot Dose-Response Curve calculate->plot ic50 10. Determine IC50 Value plot->ic50 rank Rank Analogs by Potency ic50->rank G cluster_kb Qualitative Screen: Kirby-Bauer cluster_mic Quantitative Screen: Broth Microdilution start Start prep_inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum prep_compound 2. Prepare Compound Stock Solutions start->prep_compound kb_plate 3a. Inoculate Mueller-Hinton Agar Plate (Lawn) prep_inoculum->kb_plate mic_inoculate 4b. Inoculate Wells with Standardized Bacteria prep_inoculum->mic_inoculate kb_disk 4a. Apply Compound-Impregnated Disks prep_compound->kb_disk mic_dilute 3b. Perform Serial Dilutions of Compound in 96-Well Plate prep_compound->mic_dilute kb_plate->kb_disk kb_incubate 5a. Incubate 18-24h at 35-37°C kb_disk->kb_incubate kb_measure 6a. Measure Zone of Inhibition (mm) kb_incubate->kb_measure end_qual Identify Active Analogs kb_measure->end_qual mic_dilute->mic_inoculate mic_incubate 5b. Incubate 18-24h at 35-37°C mic_inoculate->mic_incubate mic_read 6b. Determine MIC (Lowest concentration with no visible growth) mic_incubate->mic_read end_quant Determine Potency (MIC) mic_read->end_quant

Caption: Workflow comparing qualitative and quantitative antimicrobial screening methods.

Comparative Antimicrobial Assays

The Kirby-Bauer (disk diffusion) test is an excellent primary, qualitative screen, while the broth microdilution method provides quantitative data on potency (Minimum Inhibitory Concentration, or MIC). [7][8]

Method Principle Key Output Rationale for Use
Kirby-Bauer (Disk Diffusion) A compound diffuses from a paper disk into an agar plate seeded with bacteria, creating a concentration gradient. [7][9]If the bacteria are susceptible, a clear "zone of inhibition" will appear where growth is prevented. [7] Diameter of the zone of inhibition (in mm). [10]Provides a qualitative result (susceptible, intermediate, or resistant). [9] Excellent for a rapid, low-cost initial screening of many analogs to identify which compounds have any antimicrobial activity worth investigating further. [9][10]

| Broth Microdilution | The compound is serially diluted in liquid growth medium in a 96-well plate, which is then inoculated with bacteria. [8]| Minimum Inhibitory Concentration (MIC): the lowest concentration of the compound that completely inhibits visible bacterial growth. [7]| The "gold standard" for determining the potency of an antimicrobial agent. [11]Essential for comparing the efficacy of different analogs and for structure-activity relationship studies. |

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This standardized method is ideal for initial screening. [7][11]

  • Medium Preparation: Use Mueller-Hinton agar (MHA) plates, poured to a uniform depth of 4 mm. The pH should be between 7.2 and 7.4. [7]2. Inoculum Preparation: Suspend several bacterial colonies (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. [9][11]3. Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate 60° after each application to ensure a uniform lawn of growth. [11]4. Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of each analog solution (e.g., 10 µ g/disk ). A solvent-only disk should be used as a negative control. Place the disks firmly on the agar surface. [7]5. Incubation: Incubate the plates at 35-37°C for 18-24 hours. [8]6. Data Acquisition: Measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or caliper. [11]7. Analysis: A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound. [7]This allows for the ranking of analogs for further quantitative testing.

Part 3: Enzyme Inhibition Screening

The presence of the fluorinated β-keto ester moiety suggests that these analogs could act as enzyme inhibitors, potentially through covalent or non-covalent interactions with active site residues. [1][12][13]Screening against relevant enzyme classes, such as proteases or kinases, can provide crucial insight into the mechanism of action. [14][15]

Principle of an Enzyme Inhibition Assay

The fundamental principle is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. A reduction in the reaction rate indicates inhibition. This is typically monitored by measuring the appearance of a product or the disappearance of a substrate over time.

G E Enzyme (E) P Product (P) (Measurable Signal) E:e->P:w Catalyzes Reaction EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI Binds & Inactivates S Substrate (S) S:n->E:n Binds I Inhibitor (I) (Test Analog) I->EI EI->P Reaction Blocked

Caption: Principle of competitive enzyme inhibition.

Experimental Protocol: General Protease Inhibition Assay (Casein-based)

This protocol provides a general framework for screening against a protease, using casein as a generic substrate. [14]

  • Reagent Preparation:

    • Substrate Solution: Prepare a 0.6% casein solution in a suitable buffer (e.g., Tris-HCl, pH 7.8). [14] * Enzyme Solution: Prepare a solution of the target protease (e.g., Trypsin, Chymotrypsin) in an appropriate buffer at a working concentration.

    • Inhibitor Solutions: Prepare serial dilutions of the this compound analogs in the same buffer.

    • Stop Reagent: Prepare a trichloroacetic acid (TCA) solution. [14]2. Assay Procedure:

    • In separate tubes, pre-incubate the enzyme solution with either buffer (uninhibited control) or different concentrations of an analog for 15 minutes at room temperature.

    • Initiate the reaction by adding the casein substrate solution to each tube. Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the TCA solution. This will precipitate the undigested casein. [14] * Centrifuge the tubes to pellet the precipitated protein.

  • Data Acquisition: The supernatant contains small peptides that are soluble in TCA. Transfer the supernatant to a new plate or cuvette and measure the absorbance at 280 nm (for aromatic amino acids) or use a colorimetric peptide quantification assay (e.g., bicinchoninic acid assay).

  • Analysis: Compare the absorbance of the samples treated with inhibitors to the uninhibited control. Calculate the percent inhibition for each analog concentration and determine the IC50 value.

Data Summary and Comparative Analysis

To effectively compare the biological activities of the synthesized analogs, all quantitative data should be summarized in a clear, tabular format. This allows for at-a-glance identification of promising candidates and helps in elucidating preliminary Structure-Activity Relationships (SAR).

Table 1: Hypothetical Comparative Biological Activity Data for Analogs

Analog IDR1-substituentR2-substituentAnticancer IC50 (µM) [MCF-7]Antimicrobial MIC (µg/mL) [S. aureus]Protease Inhibition IC50 (µM) [Trypsin]
Parent -H-H> 100> 128> 100
Analog A -Cl-H25.43285.1
Analog B -OCH3-H78.2> 12892.5
Analog C -H-Phenyl15.81612.3
Analog D -H-Methyl95.164> 100
Doxorubicin N/AN/A0.8N/AN/A
Ciprofloxacin N/AN/AN/A1.0N/A

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, one could infer that a phenyl group at the R2 position (Analog C) significantly enhances all tested activities, making it a lead candidate for further investigation. Conversely, a methoxy group at R1 (Analog B) appears to be detrimental to anticancer and antimicrobial activity. These initial SAR insights are invaluable for guiding the next round of synthesis and optimization.

Conclusion

The systematic screening of this compound analogs requires a multi-faceted approach grounded in robust, validated assays. By starting with broad cytotoxicity and antimicrobial screens, researchers can efficiently identify active compounds. Subsequent investigation into specific mechanisms, such as enzyme inhibition, can then provide a deeper understanding of their therapeutic potential. The comparative framework and detailed protocols provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to explore the rich chemical space offered by this promising fluorinated scaffold.

References

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A Comparative Guide to the Spectroscopic Characterization of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. Ethyl 1-fluoro-2-oxocyclohexanecarboxylate, a fluorinated β-keto ester, represents a class of compounds with significant potential in medicinal chemistry due to the unique properties imparted by the fluorine atom. This guide provides a comprehensive overview of the expected spectroscopic data for the characterization of this molecule, placed in context with its non-fluorinated and chlorinated analogues. While publicly available experimental spectra for this compound are scarce, this guide will leverage established principles of spectroscopy and comparative data to provide a robust framework for its identification and characterization.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated compounds are of great interest in the development of new pharmaceuticals. This compound, with its α-fluoro-β-keto ester motif, is a valuable synthetic intermediate. Accurate spectroscopic characterization is the cornerstone of its use in further chemical synthesis and biological evaluation.

This guide will focus on the key spectroscopic techniques for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By comparing its expected spectral features with those of the well-documented ethyl 2-oxocyclohexanecarboxylate and the analogous ethyl 1-chloro-2-oxocyclohexanecarboxylate, we can gain a deeper understanding of the structural influence of the α-halogen substituent.

Comparative Spectroscopic Analysis

A powerful approach to understanding the spectroscopic properties of a molecule is to compare it with structurally related compounds. Here, we will use ethyl 2-oxocyclohexanecarboxylate as our baseline and discuss the expected perturbations upon the introduction of a fluorine or chlorine atom at the C1 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts and coupling patterns provide detailed information about the chemical environment of each nucleus.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of a β-keto ester is often complicated by the presence of keto-enol tautomerism. For simplicity, our discussion will primarily focus on the keto tautomer, which is often the major form in non-polar solvents like chloroform.

  • Ethyl 2-oxocyclohexanecarboxylate (Benchmark): The ¹H NMR spectrum of this compound is well-documented.[1][2] The key resonances are the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the cyclohexanone ring protons, which appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The methine proton at C1, adjacent to the ester and ketone, is expected to resonate around 3.5 ppm.

  • This compound (Expected): The introduction of a highly electronegative fluorine atom at C1 will have a significant impact on the ¹H NMR spectrum. The most notable changes are expected to be:

    • Downfield Shift of Adjacent Protons: The protons on the adjacent C6 methylene group will experience a downfield shift due to the inductive effect of the fluorine atom.

    • ¹H-¹⁹F Coupling: The protons on C6 will exhibit coupling to the ¹⁹F nucleus, resulting in more complex splitting patterns (doublets of triplets, for example). The magnitude of this coupling constant (²JHF) is typically in the range of 20-50 Hz.

  • Ethyl 1-chloro-2-oxocyclohexanecarboxylate (Comparative): Similar to fluorine, the chlorine atom at C1 is expected to cause a downfield shift of the adjacent C6 protons. However, as chlorine is less electronegative than fluorine, this effect will be less pronounced. ¹H-³⁵Cl or ¹H-³⁷Cl coupling is not typically observed due to the quadrupolar nature of the chlorine nuclei.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • Ethyl 2-oxocyclohexanecarboxylate (Benchmark): The key resonances in the ¹³C NMR spectrum include the carbonyl carbons of the ketone (around 200-210 ppm) and the ester (around 170 ppm), the C1 methine carbon (around 60 ppm), the ethoxy carbons (around 60 ppm and 14 ppm), and the cyclohexanone ring methylene carbons (in the 20-40 ppm range).[3]

  • This compound (Expected): The presence of the fluorine atom will cause significant and predictable changes:

    • Direct ¹³C-¹⁹F Coupling: The C1 carbon will appear as a doublet with a large coupling constant (¹JCF), typically in the range of 180-250 Hz. This is a definitive diagnostic signal for a carbon directly attached to a fluorine atom. The chemical shift of C1 will also be shifted significantly downfield.

    • Two-bond ¹³C-¹⁹F Coupling: The adjacent carbons, C2 (ketone) and C6, will also show coupling to the fluorine atom (²JCF), with smaller coupling constants (typically 20-30 Hz).

    • Three-bond ¹³C-¹⁹F Coupling: Coupling may also be observed for the C5 and C3 carbons (³JCF), though with even smaller coupling constants.

  • Ethyl 1-chloro-2-oxocyclohexanecarboxylate (Comparative): The C1 carbon will be shifted downfield due to the electronegativity of the chlorine atom, but to a lesser extent than with fluorine. No C-Cl coupling is observed.

Summary of Expected NMR Data
CompoundKey ¹H NMR FeaturesKey ¹³C NMR Features
Ethyl 2-oxocyclohexanecarboxylate-CH at C1 (~3.5 ppm).[1][2]Ketone C=O (~205 ppm), Ester C=O (~170 ppm), -CH at C1 (~60 ppm).[3]
This compoundNo -CH at C1. Downfield shift and ¹H-¹⁹F coupling for protons on C6.C1 appears as a doublet with large ¹JCF (~180-250 Hz). C2 and C6 appear as doublets with smaller ²JCF.
Ethyl 1-chloro-2-oxocyclohexanecarboxylateNo -CH at C1. Downfield shift for protons on C6 (less pronounced than with F).[4]C1 is shifted downfield. No C-Cl coupling is observed.[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Ethyl 2-oxocyclohexanecarboxylate (Benchmark): The IR spectrum shows two distinct carbonyl stretching vibrations: one for the ketone (~1710-1725 cm⁻¹) and one for the ester (~1735-1750 cm⁻¹). The C-O stretching of the ester appears in the 1000-1300 cm⁻¹ region.[5]

  • This compound (Expected): The introduction of the electronegative fluorine atom at the α-position to the carbonyl groups is expected to shift both the ketone and ester C=O stretching frequencies to higher wavenumbers (a "blue shift"). A strong absorption band corresponding to the C-F stretch is also expected in the 1000-1400 cm⁻¹ region.

  • Ethyl 1-chloro-2-oxocyclohexanecarboxylate (Comparative): A similar, but less pronounced, blue shift of the carbonyl frequencies is expected. A C-Cl stretching band would appear in the 600-800 cm⁻¹ region.

Summary of Expected IR Data
CompoundKetone C=O Stretch (cm⁻¹)Ester C=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Ethyl 2-oxocyclohexanecarboxylate~1715[5]~1740[5]C-O stretch (~1200)
This compound>1725 (Expected)>1750 (Expected)Strong C-F stretch (~1100-1300)
Ethyl 1-chloro-2-oxocyclohexanecarboxylate>1720 (Expected)>1745 (Expected)C-Cl stretch (~600-800)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Ethyl 2-oxocyclohexanecarboxylate (Benchmark): The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 170. Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅, m/z 125) and the entire ester group (-COOC₂H₅, m/z 97).[5]

  • This compound (Expected): The molecular ion peak is expected at m/z 188.[6] Fragmentation patterns would likely involve the loss of HF, the ethoxy group, or the entire ester group.

  • Ethyl 1-chloro-2-oxocyclohexanecarboxylate (Comparative): The mass spectrum will show two molecular ion peaks due to the two major isotopes of chlorine: M⁺ at m/z 204 (for ³⁵Cl) and M+2 at m/z 206 (for ³⁷Cl) in an approximate 3:1 ratio.[4] This isotopic pattern is a clear indicator of the presence of a single chlorine atom.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the proton-decoupled ¹³C NMR spectrum. If available, a ¹⁹F NMR spectrum should also be acquired.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons.

IR Spectroscopy

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Protocol:

  • Sample Preparation: For a liquid sample, place a small drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: First, acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion for a pure compound or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for a mixture.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While experimental data may not be readily available in public databases, a thorough understanding of the influence of the α-fluoro substituent allows for a confident prediction of its key spectral features. The presence of a large ¹JCF coupling constant in the ¹³C NMR spectrum is the most definitive piece of evidence for the structure. Comparative analysis with its non-fluorinated and chlorinated analogues provides a valuable context for interpreting the spectral data and understanding the structure-property relationships in this important class of molecules. The protocols and expected data presented in this guide offer a solid foundation for researchers working on the synthesis and characterization of this compound and related compounds.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science.
  • PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. Ethyl 1-fluoro-2-oxocyclohexanecarboxylate, a valuable fluorinated β-keto ester intermediate, demands a disposal protocol that respects its specific chemical hazards. This guide provides a direct, step-by-step operational plan, grounded in established safety principles and regulatory standards, to ensure this compound is managed responsibly from the moment it is deemed waste.

Core Hazard Profile & Disposal Implications

Understanding the intrinsic hazards of this compound is the foundation of its disposal plan. The primary concerns are its classification as a halogenated organic compound, potential carcinogenicity, and high aquatic toxicity.

  • Halogenated Organic Compound: The presence of a carbon-fluorine bond places this compound in the category of halogenated organic wastes.[1][2][3] This is the single most critical factor for its disposal, as halogenated and non-halogenated waste streams must be rigorously segregated.[4][5] Co-mingling these wastes can lead to regulatory violations and significantly complicates the disposal process, as halogenated compounds require specific high-temperature incineration to prevent the formation of toxic dioxins and furans.

  • Suspected Carcinogen: The Safety Data Sheet (SDS) for similar compounds indicates a potential cancer hazard (Carcinogenicity Category 2). This necessitates handling with appropriate personal protective equipment (PPE) and minimizing exposure at all stages, including disposal.

  • Aquatic Toxicity: This chemical is classified as very toxic to aquatic life with long-lasting effects. This hazard classification strictly prohibits any form of drain disposal, as even minute quantities can cause significant environmental damage.

Immediate Safety Protocols: Spills & Exposure

Before disposal, any accidental release must be managed correctly.

Personal Protective Equipment (PPE) Requirements: Always handle this compound and its waste within a certified chemical fume hood. The minimum required PPE includes:

  • Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard flame-resistant lab coat.

Spill Response:

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Using spark-proof tools, carefully scoop the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: The collected spill debris must be disposed of as halogenated organic waste.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound is a multi-step process that ensures safety and regulatory compliance.

Step 1: Waste Identification & Segregation As soon as the material is designated as waste, it must be classified.

  • Classification: Hazardous Chemical Waste, Halogenated Organic Liquid.

  • Segregation: This waste must be collected in a container exclusively designated for "Halogenated Organic Waste." [2][4] Do not mix with non-halogenated solvents (e.g., acetone, hexane, ethyl acetate), acids, bases, or oxidizers.[5]

Step 2: Container Selection and Labeling

  • Container: Use a clean, dry, chemically compatible container with a secure, tight-fitting screw cap. The container must be in good condition, free from leaks or defects.[4]

  • Labeling: The container must be labeled at the moment the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (avoid formulas or abbreviations).

    • An accurate list of all components and their approximate percentages if it is a mixture.

    • The relevant hazard pictograms (e.g., Flammable, Health Hazard, Environmental Hazard).

Step 3: Waste Accumulation

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.

  • The container must remain closed at all times except when actively adding waste.[4]

  • Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to capture any potential leaks.

Step 4: Final Disposal Arrangement

  • Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[5][7] The final, approved disposal method is high-temperature incineration at a permitted hazardous waste facility.[2]

Disposal Data Summary

For quick reference, the key operational parameters are summarized below.

ParameterSpecificationRationale & Reference
Chemical Name This compoundProper identification for waste manifest.
Hazard Class Flammable Solid, Suspected Carcinogen, Aquatic ToxinDictates handling, PPE, and disposal route.
Waste Category Halogenated Organic Waste Critical for segregation to ensure proper incineration and cost control.[2][5]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatMinimizes risk of exposure during handling and disposal.[6]
Prohibited Actions Drain Disposal, Trash Disposal, Mixing with other waste typesPrevents environmental contamination and chemical incompatibility.[5][8]
Approved Disposal Collection by licensed hazardous waste vendor for incinerationEnsures complete destruction and regulatory compliance.[2]
Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Accumulation & Storage cluster_4 Step 4: Final Disposition start Waste Generated: This compound classify Classify as Hazardous Waste start->classify segregate Segregate as HALOGENATED ORGANIC WASTE classify->segregate Contains Fluorine container Select Compatible Container with Screw Cap segregate->container labeling Label with: 'Hazardous Waste' Full Chemical Name Hazards container->labeling store Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->store keep_closed Keep Container Closed store->keep_closed contact_ehs Arrange Pickup via EHS or Licensed Waste Contractor keep_closed->contact_ehs incinerate Final Disposal: High-Temperature Incineration contact_ehs->incinerate

Caption: Disposal workflow for this compound.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Source: eCFR. [Link]
  • Hazardous Waste Segregation. Source: Bucknell University. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Source: Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Recent advances in the transesterification of β-keto esters. Source: RSC Publishing. [Link]
  • Chemical Waste Management. Source: The University of Texas at Austin Environmental Health and Safety. [Link]
  • Material Safety Data Sheet.
  • Design of β-Keto Esters with Antibacterial Activity. Source: MDPI. [Link]
  • Synthesis of β-keto carboxylic acids, esters and amides. Source: Organic Chemistry Portal. [Link]

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Personal protective equipment for handling Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Scientist's Guide to Handling Ethyl 1-fluoro-2-oxocyclohexanecarboxylate

This guide provides essential safety and handling protocols for this compound (CAS 1578-70-7). The information herein is synthesized from established safety data for analogous structures and general principles for handling fluorinated organic compounds. Our primary goal is to empower you, our fellow researchers, to work safely and effectively by understanding the why behind each procedural step, ensuring a self-validating system of laboratory safety.

The Core Hazard: Understanding the α-Fluoro Ketone Moiety

While the base structure, a β-keto ester, is a common irritant, the introduction of a fluorine atom at the alpha position to the ketone dramatically alters the molecule's risk profile.[1] The principal concern is not merely skin or eye irritation, but the potential for metabolic toxicity.

Mechanism of Concern: Certain α-fluoro ketones have been shown to metabolize in vivo to fluoroacetic acid.[2][3] This metabolite is highly toxic due to its ability to disrupt the Krebs cycle, a fundamental cellular energy pathway.[2][4] Therefore, all handling procedures must be designed to prevent any route of exposure—dermal, inhalation, or ingestion—due to this potential for severe systemic toxicity.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE must be rigorous and based on the potential for metabolic toxicity, not just the irritant properties of the parent compound. Below is a summary of required PPE based on the operational task.

TaskMinimum PPERecommended Best Practice
Weighing & Aliquoting Nitrile Gloves (Double-gloved), Chemical Splash Goggles, Lab CoatDouble Nitrile Gloves, Goggles and Face Shield, Chemical-Resistant Apron over Lab Coat
Solution Preparation & Transfers Double Nitrile Gloves, Chemical Splash Goggles, Lab CoatNeoprene or thicker chemical-resistant gloves over nitrile gloves, Goggles and Face Shield, Chemical-Resistant Apron
Reaction Work-up & Purification Double Nitrile Gloves, Chemical Splash Goggles, Lab CoatHeavy-duty chemical-resistant gloves (e.g., Neoprene, Viton), Goggles and Face Shield, Chemical-Resistant Apron
Spill Cleanup Double Nitrile Gloves, Chemical Splash Goggles, Lab CoatChemical-resistant boots, Coveralls, and appropriate respiratory protection based on spill size
Eye and Face Protection

Chemical splash goggles are the absolute minimum requirement for any task.[1] However, given the risk of irreversible eye damage from a splash, it is highly recommended to use a full-face shield in addition to chemical splash goggles . This provides a secondary barrier and protects the entire face from splashes and aerosols.

Hand Protection

Due to the risk of systemic toxicity from skin absorption, hand protection is critical.

  • Double-gloving: Always wear two pairs of nitrile gloves. This provides a backup barrier in case the outer glove is compromised.

  • Glove Selection: While nitrile gloves offer good protection for incidental contact, for prolonged tasks or when handling larger quantities, consult a glove manufacturer's compatibility chart.[1] For operations with a higher risk of exposure, such as during reaction work-up, wearing a more robust glove (e.g., neoprene) over a nitrile glove is advised.[5]

  • Immediate Removal: If a glove is contaminated, remove it immediately using the proper technique, wash your hands thoroughly, and don a new pair.

Body Protection

A flame-resistant lab coat should be worn at all times.[1] For procedures involving larger volumes (>50 mL) or with a significant splash risk, supplement the lab coat with a chemical-resistant apron.

Respiratory Protection

All work with this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood .[6] This is the primary engineering control to prevent inhalation of vapors or aerosols. If there is a failure of engineering controls or a large spill, an air-purifying respirator with an organic vapor cartridge may be necessary.[1]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, logical workflow is paramount for safety.

Step 1: Preparation and Workspace Setup
  • Verify Fume Hood Function: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Clear the Workspace: Maintain a clean and organized workspace within the hood. Remove any unnecessary equipment or chemicals.

  • Assemble Spill Kit: Have a spill kit rated for organic solvents readily accessible. This should include an absorbent material compatible with the chemical and a sealed container for waste.[1]

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[7]

Step 2: Handling and Experimental Procedure
  • Don PPE: Put on all required PPE before entering the fume hood to handle the chemical.

  • Containment: Perform all transfers and manipulations over a secondary containment tray to catch any potential drips or small spills.

  • Avoid Inhalation: Keep the sash of the fume hood as low as possible while still allowing for comfortable manipulation. Never put your head inside the fume hood.[8]

  • Heating: If heating is required, use a flameless source like a heating mantle or water bath. Keep away from open flames and hot surfaces.[6][9]

Step 3: Decontamination and Doffing PPE
  • Clean Equipment: Decontaminate any glassware or equipment that has come into contact with the chemical before removing it from the fume hood.

  • Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield, goggles, lab coat, and finally inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete and PPE has been removed.[9][10]

Step 4: Waste Disposal
  • Segregate Waste: As a fluorinated organic compound, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste.

  • Labeling: Ensure the waste container is clearly and accurately labeled with its contents.

  • Container Management: Keep waste containers closed when not in use and store them in a well-ventilated area, away from incompatible materials.[9] Arrange for disposal through your institution's environmental health and safety department.[6]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

  • Large Spills: Evacuate the immediate area and alert others. Contact your institution's emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.[1]

Visualized Safety Workflow

The following diagram outlines the critical steps and decision points for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_execution 2. Execution Phase cluster_post 3. Post-Handling Phase cluster_emergency Emergency Protocol assess_hazards Assess Hazards (α-Fluoro Ketone Toxicity) select_ppe Select & Inspect PPE (Goggles, Face Shield, Double Gloves) assess_hazards->select_ppe prep_workspace Prepare Workspace (Verify Fume Hood, Spill Kit Ready) select_ppe->prep_workspace don_ppe Don All Required PPE prep_workspace->don_ppe handle_chemical Handle Chemical in Fume Hood (Secondary Containment) don_ppe->handle_chemical decontaminate Decontaminate Surfaces & Glassware handle_chemical->decontaminate spill_exposure Spill or Exposure Occurs handle_chemical->spill_exposure dispose_waste Dispose of Waste (Halogenated Organics) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_exposure->prep_workspace Spill first_aid Administer First Aid (Flush, Wash) spill_exposure->first_aid Exposure seek_medical Seek Immediate Medical Attention first_aid->seek_medical

Caption: A flowchart illustrating the essential workflow for handling this compound.

References

  • BenchChem. Safety and handling of fluorinated organic compounds. BenchChem Technical Support.
  • Laporte, A. A. H., Masson, T. M., Zondag, S. D. A., & Noël, T. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. US EPA.
  • Fisher Scientific. (2025). Safety Data Sheet - Ethyl 2-oxocyclohexanecarboxylate. Fisher Scientific.
  • Lin, G. L., & Shieh, H. R. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • Fisher Scientific. (2021). Safety Data Sheet - Ethyl 2-oxocyclohexanecarboxylate. Fisher Scientific.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Chemical Management. Safety Data Sheet. Perma-Chink Systems, Inc.
  • National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.
  • ResearchGate. (2025). Metabolism and Toxicity of Fluorine Compounds. ResearchGate.

Sources

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